3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXMXAOCUVYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673361 | |
| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786685-86-7 | |
| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-(4-fluorophenyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 505082-81-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Role of Fluorinated Biphenyls in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, the fluorinated biphenyl carboxylic acid scaffold has emerged as a privileged motif, appearing in a range of therapeutic agents. This guide provides a comprehensive technical overview of a specific and valuable example: 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 505082-81-5), a key building block for the synthesis of novel therapeutics.
This document is intended to serve as a practical and in-depth resource for researchers at the forefront of drug discovery and development. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and methodologies, reflecting a commitment to scientific integrity and the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Core Molecular Attributes and Physicochemical Properties
This compound is a synthetic organic compound characterized by a biphenyl core functionalized with two fluorine atoms at the 3 and 4' positions and a carboxylic acid group at the 4-position.
| Property | Value | Source |
| CAS Number | 505082-81-5 | [1] |
| Molecular Formula | C₁₃H₈F₂O₂ | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Storage Temperature | 2-8°C, sealed in a dry environment | General knowledge |
The strategic placement of the fluorine atoms significantly influences the molecule's electronic properties and conformation. The electron-withdrawing nature of fluorine can modulate the pKa of the carboxylic acid and influence intermolecular interactions, which are critical for target binding.
Synthesis and Purification: A Validated Protocol via Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields, excellent functional group tolerance, and readily available starting materials. The following protocol provides a detailed, self-validating workflow for the synthesis of this compound.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a boronic acid derivative and an aryl halide. For the synthesis of this compound, a judicious choice involves the coupling of (4-boronophenyl)methan-1-ol and 1-bromo-3,4-difluorobenzene . Subsequent oxidation of the hydroxymethyl group on the biphenyl product yields the desired carboxylic acid. This strategy is often preferred as the boronic acid of the benzoic acid derivative can sometimes be less stable.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol
Reaction Scheme:
(Image of the Suzuki-Miyaura coupling reaction scheme for the synthesis of this compound)
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromo-3-fluorobenzoic acid.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is an off-white solid. Acidify the aqueous layer from the initial extraction with 1 M HCl to pH 2-3 to precipitate the carboxylic acid. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Yield: Typical yields for this reaction are in the range of 75-85%.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data represent the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The carboxylic acid proton will appear as a broad singlet significantly downfield (δ > 12 ppm).
-
¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR will display distinct signals for the carboxyl carbon (around δ 167 ppm) and the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹.
-
C-F stretching vibrations in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
C=C stretching vibrations of the aromatic rings around 1400-1600 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show the deprotonated molecule [M-H]⁻ at an m/z corresponding to the calculated mass of C₁₃H₇F₂O₂⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Caption: Integrated synthesis and analytical workflow.
Applications in Drug Development: A Scaffold of Therapeutic Promise
Biphenyl carboxylic acids are a well-established class of compounds with diverse biological activities. The introduction of fluorine atoms in this compound enhances its potential as a scaffold for the development of novel therapeutic agents.
Anti-Inflammatory Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl scaffold. The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. The fluorine substituents in this compound can enhance the binding affinity and selectivity for COX-1 and COX-2, potentially leading to more potent and safer anti-inflammatory drugs.
Anticancer Therapeutics
The biphenyl motif is also present in a number of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of protein-protein interactions, and induction of apoptosis. The specific substitution pattern of this compound can be exploited to design molecules that target specific signaling pathways implicated in cancer progression.
Other Therapeutic Areas
The versatility of the fluorinated biphenyl carboxylic acid scaffold extends to other therapeutic areas, including cardiovascular diseases, neurodegenerative disorders, and infectious diseases. The ability to readily modify the carboxylic acid group and the aromatic rings allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
-
Use in a well-ventilated area or with a fume hood.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
Disposal:
Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Building Block for Future Medicines
This compound represents a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with the beneficial properties imparted by the fluorine substituents, makes it an attractive starting point for the design and development of novel therapeutic agents across a spectrum of diseases. This guide has provided a comprehensive technical overview, from synthesis and characterization to potential applications and safety considerations, to empower researchers in their quest for the next generation of innovative medicines.
References
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MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]
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The Royal Society of Chemistry. Spectra and physical data of (A2). Available at: [Link]
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PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 505082-81-5). Designed for researchers, medicinal chemists, and materials scientists, this document details the compound's structural characteristics, analytical profile, and essential safety protocols. By integrating theoretical predictions with field-proven experimental methodologies, this guide serves as an authoritative resource for the synthesis, characterization, and application of this versatile fluorinated biphenyl intermediate.
Chemical Identity and Molecular Structure
This compound belongs to the class of fluorinated aromatic carboxylic acids. The presence of fluorine atoms significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a valuable building block in drug discovery and advanced materials.[1] Its rigid biphenyl scaffold provides a defined three-dimensional structure crucial for molecular recognition in biological systems.
-
Chemical Name: 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
-
Synonyms: 4-(3,4-Difluorophenyl)benzoic acid[2]
-
Molecular Formula: C₁₃H₈F₂O₂[2]
-
Molecular Weight: 234.20 g/mol [4]
Sources
An In-Depth Technical Guide to 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and biphenyl scaffolds into molecular architectures has proven to be a highly effective strategy for modulating physicochemical and biological properties.[1][2] 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No: 505082-81-5) is a prime exemplar of such a molecule, embodying the advantageous characteristics of both structural motifs. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its significance in the field of drug discovery and development. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The rigid biphenyl core serves as a versatile scaffold for projecting pharmacophoric elements in three-dimensional space, a crucial aspect in rational drug design.[5]
Molecular Structure and Physicochemical Properties
The molecular structure of 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is characterized by two phenyl rings linked by a single bond, with fluorine atoms at the 3' and 4' positions of one ring and a carboxylic acid group at the 4-position of the other.
Molecular Formula: C₁₃H₈F₂O₂[6]
Molecular Weight: 234.20 g/mol [6]
| Property | Value | Source |
| CAS Number | 505082-81-5 | [6] |
| Molecular Formula | C₁₃H₈F₂O₂ | [6] |
| Molecular Weight | 234.20 g/mol | [6] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Generally soluble in organic solvents like DMSO and methanol; sparingly soluble in water. | General knowledge based on similar structures[2] |
graph "Molecular_Structure_of_3_4_Difluoro_1_1_biphenyl_4_carboxylic_acid" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="4.5,0!"]; O1 [label="O", pos="5.2,-0.5!"]; O2 [label="OH", pos="5.2,0.5!"]; F1 [label="F", pos="0.5,2.2!"]; F2 [label="F", pos="-0.5,1.2!"];
// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; C13 -- O1 [style=double]; C13 -- O2; C3 -- F1; C4 -- F2;
// Position the nodes C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"]; C7 [pos="2,0!"]; C8 [pos="2.5,0.866!"]; C9 [pos="3.5,0.866!"]; C10 [pos="4,0!"]; C11 [pos="3.5,-0.866!"]; C12 [pos="2.5,-0.866!"]; }
Caption: 2D structure of 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3] This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Rationale for Experimental Choices
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[3] For the synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, the logical disconnection approach points to 4-bromobenzoic acid and 3,4-difluorophenylboronic acid as suitable starting materials. The choice of a palladium catalyst, such as Pd/C, offers the advantage of being heterogeneous, allowing for easier removal from the reaction mixture post-synthesis.[7] The base is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center.[3] An aqueous-organic solvent system is often employed to ensure the solubility of both the organic reactants and the inorganic base.
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 mmol, 1.0 eq), 3,4-difluorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL).
-
Catalyst Introduction: To the stirred suspension, add 10% Palladium on carbon (Pd/C) (e.g., 5 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Acidification: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add 1M hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Significance in Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[5] The introduction of fluorine atoms can significantly enhance a molecule's pharmacokinetic profile by blocking metabolic pathways, increasing lipophilicity, and improving target binding affinity through favorable electrostatic interactions.[1][3][4][8] The carboxylic acid group, while potentially posing challenges for membrane permeability, is a key pharmacophoric element that can engage in crucial hydrogen bonding and ionic interactions with biological targets.[9]
The unique combination of these three features in 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid makes it an attractive building block for the synthesis of novel therapeutic agents. Its structure can be readily modified at the carboxylic acid moiety to generate esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.
Conclusion
3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a valuable compound for researchers and scientists in both academia and industry. Its well-defined molecular structure and the strategic placement of its functional groups offer a versatile platform for the development of new pharmaceuticals and functional materials. The robust and efficient synthesis via the Suzuki-Miyaura cross-coupling reaction ensures its accessibility for a wide range of research and development applications.
References
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LookChem. 3,3',4,4'-Biphenyltetracarboxylic acid. Available at: [Link].
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Chem-Impex. 4-Biphenylcarboxylic acid. Available at: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. Biphenyl in Pharmaceuticals and Agrochemicals: A Chemical Intermediate's Role. Available at: [Link].
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Journal of the American Chemical Society. Fluorine in Drug Design. Available at: [Link].
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link].
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The Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link].
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Allfluoro pharmaceutical co .ltd. 3',4'-Difluoro-1,1'-biphenyl-4-carboxylic acid,505082-81-5. Available at: [Link].
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ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... Available at: [Link].
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].
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Organic Syntheses. 4,4'-difluorobiphenyl. Available at: [Link].
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Journal of Chemical Education. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available at: [Link].
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ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Available at: [Link].
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link].
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ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. Available at: [Link].
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The Journal of Organic Chemistry. Carboxylic acid ionization constants by 19F NMR spectroscopy. Available at: [Link].
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solubility and stability of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
Introduction
This compound is a fluorinated biphenyl carboxylic acid derivative. Structurally, it is an analog of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, differing by the positions of the fluorine atoms on one of the phenyl rings.[1][2] Such compounds are of significant interest to the pharmaceutical industry, often serving as key intermediates or active pharmaceutical ingredients (APIs) themselves.[3] The molecule's physicochemical properties are dictated by a combination of its structural motifs: a rigid, hydrophobic biphenyl core, a polar, ionizable carboxylic acid group, and two electron-withdrawing fluorine atoms which can modulate properties like lipophilicity and metabolic stability.
Understanding the solubility and stability of this molecule is a prerequisite for its development in any research or commercial application, from medicinal chemistry to materials science. These parameters are critical for formulation development, ensuring bioavailability, and establishing a viable shelf-life for any resulting product.[4][5] This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the .
Compound Identification:
Section 1: Solubility Profile
The solubility of an API is a critical determinant of its absorption and bioavailability. The structure of this compound suggests a complex solubility profile. The biphenyl core imparts significant hydrophobicity, while the carboxylic acid group provides a mechanism for pH-dependent aqueous solubility.
Theoretical Physicochemical Properties & Expected Solubility Behavior
-
Lipophilicity: The calculated LogP (octanol-water partition coefficient) is approximately 3.33, indicating that the compound is substantially lipophilic and will likely have low intrinsic solubility in aqueous media.[7]
-
Organic Solubility: Due to its hydrophobic biphenyl backbone, the compound is expected to be soluble in various organic solvents. The closely related drug, Diflunisal, is soluble in ethanol, DMSO, and dimethylformamide (DMF).[8][9] It is reasonable to expect similar behavior from this compound.
Data on Analogous Compounds
Direct experimental solubility data for this compound is not widely published. However, data from analogous compounds can provide valuable insights.
| Compound | Solvent/Medium | Solubility | Reference |
| Diflunisal | Ethanol | ~25 mg/mL | [8] |
| Diflunisal | DMSO | ~25 mg/mL | [8] |
| Diflunisal | DMF | ~30 mg/mL | [8] |
| Diflunisal | Water | Practically insoluble | [9][10] |
| Diflunisal | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| 4-Biphenylcarboxylic acid | Various Organic Solvents | Solubility increases with temperature | [11] |
| Dimethyl biphenyl-4,4'-dicarboxylate | DMSO | ~0.25 mg/mL | [12] |
| Dimethyl biphenyl-4,4'-dicarboxylate | DMF | ~1 mg/mL | [12] |
This table presents data for analogous compounds to provide a scientifically grounded estimation of expected properties.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, a gold standard for assessing the intrinsic solubility of a compound.
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline at various pH levels, water, or organic solvents) in a sealed, clear vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Filtration must be performed using a filter material that does not adsorb the compound.
-
Sample Preparation: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or MS detection.[13]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate.
Visualization: Equilibrium Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Section 2: Stability Profile
Stability testing is a mandatory component of drug development, designed to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4][5][14] These studies are essential for determining appropriate storage conditions and shelf life.[15]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16][17] This information is crucial for developing stability-indicating analytical methods, which can distinguish the intact API from any degradants.[18] A degradation of 5-20% is typically targeted to ensure that minor degradation products can be detected.[19]
Experimental Protocols for Forced Degradation Studies
Objective: To identify the likely degradation products of this compound under various stress conditions.
General Procedure: A solution of the compound (e.g., at 1 mg/mL in a suitable solvent) is subjected to the following conditions. A control sample is stored under normal conditions for comparison.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Procedure: Dissolve the compound in a suitable organic co-solvent if necessary, then add 0.1 M HCl. Heat the solution. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, dilute, and analyze by HPLC.[18]
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature or slightly elevated temperature for a specified time.
-
Procedure: Dissolve the compound in 0.1 M NaOH. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, dilute, and analyze. The carboxylic acid structure makes it susceptible to reactions under basic conditions, though the biphenyl core is generally stable.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Condition: The solid compound is exposed to dry heat (e.g., 105°C) for several days. A solution can also be heated under reflux.
-
Procedure: Place the solid compound in a controlled temperature oven. For solutions, heat under reflux. Periodically sample the material, dissolve/dilute it appropriately, and analyze.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[16]
-
Procedure: Expose the samples to a calibrated light source for a specified duration. A control sample is wrapped in aluminum foil to shield it from light. Analyze both the exposed and control samples.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C, monitored up to 24-48h |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp or 60°C, monitored up to 24-48h |
| Oxidation | 3-30% H₂O₂ | Room Temp, monitored up to 7 days |
| Thermal (Dry Heat) | Temperature | 105°C, monitored for several days |
| Photostability | Light exposure (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours; UV-A energy ≥ 200 watt hours/m² |
Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies are conducted under ICH-prescribed conditions to establish the retest period or shelf life.[14][15]
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH
Samples are stored in the proposed packaging and pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for analysis.[20]
Visualization: Stability Testing Workflow
Caption: Workflow for a Comprehensive Stability Program.
References
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- Challener, C. A. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
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- ChemicalBook. (2023, May 13). 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5.
- ChemScene. (n.d.). 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylicacid | 505082-81-5.
- ACS Publications. (2021, November 9). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data.
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An In-depth Technical Guide to the Synthesis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, a key structural motif in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the biphenyl scaffold significantly modulates the molecule's physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the prevalent synthetic methodologies, mechanistic details, and practical experimental guidance. The primary focus is on the robust and versatile Suzuki-Miyaura coupling, with a comparative analysis of alternative strategies.
Introduction: The Significance of Fluorinated Biphenyls
The biphenyl-4-carboxylic acid framework is a privileged scaffold in drug discovery, appearing in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of fluorine atoms into this structure can profoundly influence its properties, including metabolic stability, binding affinity to target proteins, and lipophilicity.[1][2] Specifically, the 3,4'-difluoro substitution pattern offers a unique combination of electronic and steric effects that can be exploited to fine-tune the biological activity and pharmacokinetic profile of drug candidates. Consequently, reliable and scalable synthetic routes to this compound are of paramount importance to the pharmaceutical industry.
The Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most prominent and widely adopted method for the synthesis of biaryl compounds, including this compound.[3] This reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organohalide.[3] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[4]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, a derivative of 4-bromo-3-fluorobenzoic acid), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (4-fluorophenylboronic acid) transfers its organic moiety to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biphenyl product, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Synthesis of Key Starting Materials
The successful synthesis of the target molecule relies on the availability of two key precursors: 4-bromo-3-fluorobenzoic acid and 4-fluorophenylboronic acid.
Several synthetic routes to 4-bromo-3-fluorobenzoic acid have been reported. A common industrial method involves the oxidation of 4-bromo-3-fluorotoluene using a strong oxidizing agent like potassium permanganate.[5] An alternative laboratory-scale synthesis starts from the more readily available 3-fluorobenzoic acid. This involves a three-step sequence of nitration, reduction, and bromination.[6]
4-Fluorophenylboronic acid is a commercially available reagent.[7] Its synthesis is typically achieved via the reaction of a Grignard reagent, formed from 4-bromofluorobenzene or 4-iodofluorobenzene, with a trialkyl borate followed by acidic hydrolysis.
Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization of reaction conditions may be necessary depending on the specific catalyst, base, and solvent system employed.
Materials:
-
4-bromo-3-fluorobenzoic acid (1.0 eq)
-
4-fluorophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Degassed solvent system (e.g., a mixture of toluene/ethanol or dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid, 4-fluorophenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water).
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄ is a common and effective catalyst. Pd(OAc)₂ can be used with various phosphine ligands to tune reactivity. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Essential for the transmetalation step. The choice of base can influence reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
Alternative Synthetic Pathways
While the Suzuki-Miyaura coupling is the most prevalent method, other synthetic strategies can be employed for the synthesis of this compound.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of biaryl compounds, involving the copper-mediated coupling of two aryl halides.[1][8] Traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper). However, modern variations utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. For the synthesis of the target molecule, an Ullmann-type reaction could involve the coupling of 4-bromo-3-fluorobenzoic acid with 4-fluorohalobenzene.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base (typically an organolithium reagent), followed by quenching with an electrophile. While not a direct coupling method for this target, DoM could be a key step in the synthesis of one of the coupling partners, for instance, by introducing a boronic ester group ortho to a directing group on one of the fluorinated rings.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting characteristic C-F coupling. The carbonyl carbon of the carboxylic acid will resonate at a downfield chemical shift (typically >165 ppm).[9]
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals corresponding to the two non-equivalent fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid in the region of 3300-2500 cm⁻¹.[10] A strong C=O stretching absorption will be present around 1700 cm⁻¹.[11] Characteristic C-F stretching vibrations will also be observed.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (234.20 g/mol ).[12] The fragmentation pattern can provide further structural information.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Aromatic carbons (with C-F coupling), Carbonyl carbon (>165 ppm) |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms |
| IR | Broad O-H stretch (3300-2500 cm⁻¹), Strong C=O stretch (~1700 cm⁻¹), C-F stretches |
| MS (EI) | Molecular ion peak (m/z = 234) and characteristic fragmentation |
Table 2: Expected Spectroscopic Data for this compound
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, broad functional group tolerance, and utilizes readily accessible starting materials. While alternative methods such as the Ullmann condensation exist, they often require harsher conditions. The strategic importance of this fluorinated biphenyl scaffold in drug discovery and materials science underscores the need for robust and scalable synthetic protocols. The information provided in this guide serves as a comprehensive resource for researchers engaged in the synthesis and application of this valuable compound.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Industrial Importance of 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]
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Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
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PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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MySkinRecipes. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
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NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of Fluorinated Biphenyl Carboxylic Acids
Introduction: The Strategic Role of Fluorine in Biphenyl Carboxylic Acid Scaffolds
The biphenyl carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The strategic incorporation of fluorine atoms onto this scaffold profoundly modifies the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability.[1] These modifications can dramatically enhance biological activity, potency, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the biological activities of this chemical class, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation. We will delve into well-established non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and Flurbiprofen, as well as emerging applications that highlight the versatility of this privileged scaffold.
Part 1: Primary Mechanism of Action - Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition
The most prominent biological activity of many fluorinated biphenyl carboxylic acids is their function as non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3][4]
The Arachidonic Acid Cascade and COX Isozymes
Cyclooxygenase, which exists in at least two isoforms (COX-1 and COX-2), is a critical enzyme in the conversion of arachidonic acid into prostaglandins (PGs).[5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric lining and maintaining renal blood flow.[4][6]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][6] It is the primary mediator of the inflammatory prostaglandin response.
Fluorinated biphenyl carboxylic acids like Diflunisal and Flurbiprofen act as non-selective inhibitors of both COX-1 and COX-2.[3][4] By blocking the active site of these enzymes, they prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.[3][4][7]
Stereoselectivity: The Case of Flurbiprofen
Flurbiprofen is a chiral compound, existing as S-(+)- and R-(-)-enantiomers.[8] The anti-inflammatory activity, derived from COX inhibition, is primarily attributed to the S-enantiomer.[8][9] The R-enantiomer is significantly less active as a COX inhibitor but still possesses analgesic properties, suggesting a central mechanism of action independent of prostaglandin synthesis.[9][10] This enantiomeric separation of activities is a critical consideration in drug development, as it opens the possibility of designing compounds with specific therapeutic effects while minimizing side effects. For instance, R-flurbiprofen has been investigated for its potential to lower amyloid-β 42 (Aβ42) levels, implicated in Alzheimer's disease, without the gastrointestinal toxicity associated with COX-1 inhibition.[10]
Part 2: Emerging and Secondary Biological Activities
Beyond their well-documented anti-inflammatory effects, fluorinated biphenyl carboxylic acids exhibit a range of other important biological activities.
Transthyretin (TTR) Stabilization in Amyloidosis
Transthyretin (TTR) amyloidosis is a progressive disease caused by the misfolding and aggregation of the TTR protein into insoluble amyloid fibrils.[11][12] Diflunisal has been identified as a potent TTR stabilizer.[11][13]
Mechanism of Stabilization: The rate-limiting step in TTR amyloid fibril formation is the dissociation of the stable TTR tetramer into monomers, which then misfold and aggregate.[13][14] Diflunisal binds to the thyroxine-binding sites on the TTR tetramer, stabilizing its native quaternary structure.[11][13] This stabilization increases the energy barrier for tetramer dissociation, effectively inhibiting the amyloid cascade.[11][15] Although not formally approved for this indication, Diflunisal is used off-label for treating hereditary TTR amyloidosis (hATTR), where it has been shown to slow the progression of neuropathy and preserve quality of life.[13][14]
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol determines a compound's potency and selectivity for inhibiting COX isoforms.
-
Principle: This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. [16]Inhibition of COX activity results in a reduced rate of color development.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (cofactor), and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. [5][16] 2. Plate Setup: In a 96-well plate, designate wells for "100% Initial Activity" (enzyme, no inhibitor), "Background" (no enzyme), and "Inhibitor" (enzyme + test compound).
-
Enzyme Addition: To "Initial Activity" and "Inhibitor" wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate COX enzyme solution. [16][17] 4. Inhibitor Incubation: Add 10 µL of the test compound (at various concentrations, typically dissolved in DMSO) or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding. [6] 5. Reaction Initiation: Initiate the reaction by adding 20 µL of a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and 20 µL of arachidonic acid to all wells. [5][16] 6. Detection: Immediately monitor the absorbance at 590-611 nm over time using a plate reader. [16] 7. Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). [5]
-
-
Causality and Validation: This cell-free system directly measures the interaction between the compound and its purified enzyme targets, eliminating confounding variables like cell permeability. Including both COX-1 and COX-2 allows for the calculation of a selectivity index (IC50 COX-1 / IC50 COX-2), a critical parameter for predicting potential side effects. [18]
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Quantification Assay
This protocol measures the downstream effect of COX inhibition in a cellular context.
-
Principle: Cells (e.g., macrophages, monocytes) are stimulated to produce prostaglandins. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme Immunoassay (EIA). [19]* Methodology:
-
Cell Culture: Plate suitable cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and prostaglandin synthesis. Incubate for a defined period (e.g., 16-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 EIA: Quantify the PGE2 concentration in the supernatant using a commercial competitive EIA kit. [20][21][22]In these kits, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites. The amount of color development is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of PGE2. Use this curve to calculate the PGE2 concentration in each sample. Determine the IC50 value for the inhibition of PGE2 production.
-
-
Causality and Validation: This assay confirms that the compound can penetrate the cell membrane and inhibit the endogenous COX enzyme in a physiological setting. It provides a more biologically relevant measure of anti-inflammatory potency than a purely enzymatic assay.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible in vivo model for screening acute anti-inflammatory activity. [23]
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). [23][24]The late phase of this response (3-6 hours) is primarily mediated by prostaglandins produced by COX-2. [23]Anti-inflammatory drugs reduce the swelling.
-
Methodology:
-
Animal Grouping: Randomly assign animals (e.g., Wistar or Sprague-Dawley rats, 180-200g) into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (various doses). [23][25] 2. Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or digital calipers. [23][26] 3. Compound Administration: Administer the test compound or controls via an appropriate route (e.g., oral gavage, PO) 30-60 minutes prior to carrageenan injection. [23][26] 4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [23][24] 5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [23] 6. Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ (where Vₜ is the volume at time t, and V₀ is the initial volume). [23] * Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
-
-
Causality and Validation: This model assesses the compound's efficacy in a complex biological system, taking into account its pharmacokinetics (absorption, distribution) and pharmacodynamics. [26]A significant reduction in late-phase edema is a strong indicator of in vivo COX-2 inhibition. [23]
Part 4: Pharmacokinetics and Structure-Activity Relationships
The pharmacokinetic profile of fluorinated biphenyl carboxylic acids is heavily influenced by the presence and position of the fluorine atoms.
-
Absorption and Distribution: Flurbiprofen is rapidly and almost completely absorbed after oral administration. [8][27]These compounds bind extensively to plasma albumin, which influences their distribution. [8][27]* Metabolism: Fluorination can block sites of metabolic oxidation, which often leads to an increased metabolic stability and a longer plasma half-life compared to non-fluorinated analogs. [28]However, metabolism can still occur on other parts of the molecule, such as the non-fluorinated phenyl ring. [29][30]For example, the biotransformation of flurbiprofen in activated sludge involves cleavage of the non-fluorinated ring, leading to the accumulation of a recalcitrant fluorinated benzoic acid metabolite. [29][30]* Excretion: Elimination is primarily through hepatic biotransformation into metabolites (e.g., glucuronide conjugates) that are then excreted in the urine. [8][27] Structure-Property Relationship Insights
-
Fluorine Position: The position of the fluorine atom is critical. In flurbiprofen (2-fluoro-4-biphenyl), the fluorine at the 2-position forces a non-planar conformation between the two phenyl rings, which is thought to be important for its high potency.
-
Carboxylic Acid Group: The carboxylic acid moiety is essential for the primary NSAID activity, as it mimics the carboxylate of arachidonic acid, allowing it to bind to the active site of COX enzymes.
-
Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral absorption but may also affect plasma protein binding and volume of distribution. [1]
Conclusion and Future Outlook
Fluorinated biphenyl carboxylic acids are a versatile and enduring class of compounds in medicinal chemistry. Their primary role as potent NSAIDs is well-established and understood, stemming from the inhibition of COX enzymes. However, the discovery of their ability to modulate other significant biological targets, such as transthyretin and γ-secretase, underscores the vast potential of this scaffold. The strategic use of fluorine not only enhances potency and modulates pharmacokinetic properties but can also be used to fine-tune activity, as demonstrated by the distinct profiles of flurbiprofen's enantiomers. Future research will likely focus on optimizing selectivity for specific COX isoforms to improve safety profiles and on further exploring the therapeutic potential of these compounds in neurodegenerative diseases, oncology, and beyond. The robust experimental workflows detailed herein provide a validated framework for the continued investigation and development of this important class of therapeutic agents.
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- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
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- BenchChem. (2025). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
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- Eriksen, J. L., et al. (n.d.). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. PMC - NIH.
- Castano, A., et al. (2012, July 2).
- Taylor & Francis. (n.d.). Diflunisal – Knowledge and References.
- Geisslinger, G., et al. (1996). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. PubMed.
- Park, S. H., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Merck Millipore. (1995, February 1). Clinical pharmacokinetics of flurbiprofen and its enantiomers.
- Garcia-Pavia, P., et al. (n.d.).
- Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)
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- Wikipedia. (n.d.). Diflunisal.
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- Mikami, Y., et al. (1974). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen)]. PubMed.
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- Ivanov, I., et al. (2024, January 12).
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- Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen Sodium?.
- Atasayar, S., et al. (n.d.).
- Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
- Atasayar, S., et al. (2019, January 16).
- Alle, N. R., et al. (2023, July 1). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org.
- Atasayar, S., et al. (2019, January 16). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite.
- O'Hagan, D. (2012). Biology of fluoro-organic compounds. PubMed.
- IJSDR. (2021, December).
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- Verbeeck, R. K., et al. (n.d.). Clinical Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs.
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The Strategic Incorporation of Difluorobiphenyl Scaffolds in Modern Medicinal Chemistry: A Technical Guide
Abstract
The difluorobiphenyl moiety has emerged as a privileged scaffold in contemporary drug discovery, offering a unique combination of physicochemical and conformational properties that can be strategically exploited to overcome prevalent challenges in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the potential applications of difluorobiphenyl compounds, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the influence of fluorine substitution on the biphenyl core, explore its role as a versatile bioisostere, and present detailed case studies across various therapeutic areas. This guide will further provide actionable insights into the synthesis of these valuable building blocks and their characterization, equipping researchers with the knowledge to rationally design and implement difluorobiphenyl-containing molecules in their drug discovery programs.
The Physicochemical Impact of Difluorination on the Biphenyl Core
The introduction of two fluorine atoms onto the biphenyl scaffold dramatically alters its electronic and physical properties, providing a powerful toolkit for medicinal chemists to fine-tune molecular characteristics for optimal drug-like properties. The position of the fluorine substituents is critical and dictates the resulting physicochemical changes.
Modulation of Lipophilicity and pKa
Fluorine's high electronegativity can significantly impact a molecule's lipophilicity (LogP) and the acidity or basicity (pKa) of nearby functional groups. Strategic placement of fluorine atoms can either increase or decrease lipophilicity depending on the overall electronic environment of the molecule. For instance, the introduction of fluorine can lower the pKa of nearby basic amines, which can be advantageous for reducing off-target effects or improving oral absorption.
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. By placing fluorine atoms at metabolically labile positions on the biphenyl ring, chemists can block these sites of oxidation, thereby increasing the half-life of a drug candidate. For example, in a series of difluoro-biphenyl-diarylpyrimidine HIV-1 reverse transcriptase inhibitors, strategic alkylation and the presence of the difluorobiphenyl motif were explored to improve metabolic stability.[1]
Conformational Control and Target Engagement
The substitution of hydrogen with fluorine can induce significant conformational changes in the biphenyl system. The torsional angle between the two phenyl rings is a critical determinant of a molecule's three-dimensional shape and its ability to bind to a biological target. Ortho-substitution with fluorine, for instance, can force a twisted conformation, which may be the bioactive conformation for a specific target. X-ray diffraction studies of 2,2'-difluorobiphenyl have shown that the two phenyl rings are twisted with respect to each other.[2] This conformational restriction can lead to increased potency and selectivity.
Difluorobiphenyls as Versatile Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The difluorobiphenyl unit can serve as a bioisostere for various functionalities, offering advantages in terms of physicochemical properties and metabolic stability.
Mimicking Phenyl and Other Aromatic Systems
The difluorobiphenyl scaffold can be employed as a bioisosteric replacement for a simple phenyl ring or other aromatic systems. This substitution can introduce favorable properties such as increased metabolic stability and altered lipophilicity without drastically changing the overall shape required for target binding.
Modulating Hydrogen Bonding Networks
The fluorine atoms in a difluorobiphenyl moiety can participate in non-covalent interactions, including hydrogen bonds and halogen bonds, with protein targets. These interactions, though weak, can contribute significantly to binding affinity and selectivity.[3]
Synthetic Strategies for Difluorobiphenyl Compounds
The accessibility of difluorobiphenyl building blocks is crucial for their widespread application in drug discovery. Several robust and versatile synthetic methods have been developed for their preparation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the most widely used method for the synthesis of biphenyl compounds, including their difluorinated analogs.[4][5] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. The reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules.
Experimental Protocol: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,5-difluorobiphenyl.
Buchwald-Hartwig Amination
For the synthesis of aminodifluorobiphenyls, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. This method is particularly useful for introducing nitrogen-containing functional groups that are common in bioactive molecules.
Applications in Drug Discovery: Case Studies
The unique properties of difluorobiphenyl compounds have led to their incorporation into a variety of drug candidates across different therapeutic areas.
Kinase Inhibitors
The biphenyl scaffold is a common feature in many kinase inhibitors, which are a crucial class of anticancer drugs. The introduction of fluorine atoms can enhance the selectivity and potency of these inhibitors by influencing their binding mode and physicochemical properties. The strategic placement of fluorine can lead to specific interactions within the ATP-binding pocket of the kinase, improving inhibitor selectivity.[6][7][8][9]
Logical Relationship: Design Strategy for Selective Kinase Inhibitors
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commercial suppliers of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated biphenyl carboxylic acid that serves as a critical building block in modern medicinal chemistry and materials science. Its structural rigidity, combined with the metabolic stability and unique electronic properties conferred by the fluorine atoms, makes it a highly sought-after intermediate in the synthesis of complex bioactive molecules and functional materials.[1][2] The carboxylic acid group provides a versatile handle for further chemical modifications, while the difluoro-biphenyl core is a key pharmacophore in various developmental drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]
This guide provides an in-depth overview of the commercial landscape for this compound, offering a technical framework for its procurement, quality assessment, and handling. As a Senior Application Scientist, the emphasis here is not merely on listing suppliers, but on equipping the end-user with the rationale and methodologies to ensure the material's identity, purity, and suitability for downstream applications, thereby safeguarding the integrity of research and development programs.
Compound Profile
A clear understanding of the compound's fundamental properties is the first step in a successful sourcing strategy.
-
Chemical Structure:
Caption: Structure of this compound.
-
Key Identifiers:
Commercial Supplier Landscape
The availability of this compound is generally robust, with numerous suppliers catering to research and bulk-scale needs. The primary differentiators among suppliers are purity levels, available quantities, lead times, and the comprehensiveness of their quality documentation.
| Supplier | Product Number (Example) | Purity Specification | Typical Quantities |
| ChemScene | CS-W000485 | ≥98% | 100mg, 1g, Bulk |
| SynQuest Laboratories | 2621-3-Z2 | N/A | 250mg, 1g |
| Toronto Research Chemicals (TRC) | D451138 | N/A | 100mg, 1g |
| American Custom Chemicals Corp. | HCH0012857 | 95.00% | 1g |
| Allfluoro Pharmaceutical Co., Ltd. | N/A | N/A | Inquire for details[6] |
Note: This table is non-exhaustive and serves as a representative sample. Pricing and availability are subject to change and should be verified directly with the suppliers.[4][5]
Technical Guide for Procurement and In-House Quality Control
Sourcing a chemical intermediate goes beyond simply placing an order. For drug development professionals, the received material must be rigorously validated to prevent costly delays and ensure reproducibility. The supplier's Certificate of Analysis (CoA) is a starting point, but independent verification is paramount.
Logical Workflow for Material Acceptance
Caption: A self-validating workflow for incoming material qualification.
Documentation and Safety Review
Upon receipt, immediately review the accompanying CoA and Safety Data Sheet (SDS).
-
CoA Verification: Cross-reference the CAS number, lot number, and purity with your purchase order.
-
Safety Protocols: The SDS will outline necessary handling precautions. This compound is typically associated with the following hazard statements:
Analytical Verification Protocols
The following are field-proven methods for confirming the identity and purity of this compound.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is the workhorse technique for determining the purity of non-volatile organic compounds.
-
Objective: To quantify the main peak (the product) relative to any impurity peaks.
-
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) to a final concentration of ~1 mg/mL.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: Start at a low percentage of B (e.g., 35%), ramp up to a high percentage (e.g., 85%) over 10-15 minutes, hold, and then return to initial conditions to re-equilibrate.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
-
Causality: The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks. The gradient elution is crucial for separating the main compound from both more polar and less polar impurities that may be present.
B. NMR and Mass Spectrometry for Structural Confirmation
While HPLC confirms purity, it does not definitively confirm structure. NMR and MS are essential for this purpose.
-
¹H and ¹⁹F NMR Spectroscopy:
-
Objective: To confirm the chemical structure by observing the chemical shifts, splitting patterns, and integration of protons and fluorine atoms.
-
Rationale: The number of signals, their locations (chemical shifts), and their splitting patterns in both the proton and fluorine spectra provide a unique fingerprint of the molecule's structure. This can quickly identify isomers or structurally related impurities that might co-elute in HPLC.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Rationale: Techniques like Electrospray Ionization (ESI) in negative mode will show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 233.2. This provides unequivocal confirmation of the compound's molecular formula.
-
Synthetic Context: Understanding Potential Impurities
A common and efficient method for synthesizing biphenyl structures is the Suzuki coupling reaction. Understanding this pathway provides insight into potential process-related impurities that may be present in the final product.
Caption: Generalized Suzuki coupling synthesis pathway.
Potential Impurities to Consider:
-
Starting Materials: Unreacted 4-carboxyphenylboronic acid or 1-bromo-3,4-difluorobenzene.
-
Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid or 3,3',4,4'-tetrafluorobiphenyl.
-
Catalyst Residues: Traces of palladium, which can be problematic for certain catalytic downstream reactions.
Conclusion
The procurement of this compound for high-stakes research and drug development demands a systematic and technically grounded approach. While a number of reliable commercial suppliers exist, the ultimate responsibility for material quality rests with the end-user. By implementing a robust, multi-technique analytical verification process encompassing HPLC, NMR, and MS, researchers can ensure the identity and purity of this critical building block. This diligence mitigates the risk of experimental failure, ensures reproducibility, and ultimately accelerates the path from chemical synthesis to innovative discovery.
References
-
PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. Available from: [Link]
-
MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]
-
ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]
-
Allfluoro pharmaceutical co .ltd. 3',4'-Difluoro-1,1'-biphenyl-4-carboxylic acid,505082-81-5. Available from: [Link]
-
PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
-
ResearchGate. Analytical methods for perfluorinated carboxylic acids (PFCAs) in biological samples. Available from: [Link]
-
PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
-
csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]
- Squaryl molecular metaphors - application to rational drug design and imaging agents. [No valid URL found]
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Science of Synthesis. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Available from: [Link]
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NASA Technical Reports Server. Synthesis of perfluoroalkylene aromatic diamines. Available from: [Link]
-
cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
- Google Patents. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
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A Comprehensive Technical Guide to the Safe Handling of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. As a Senior Application Scientist, the following information is synthesized from established safety protocols for structurally similar fluorinated biphenyl compounds and general best practices in a laboratory setting. The causality behind each recommendation is explained to ensure a thorough understanding and foster a culture of safety.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: Similar biphenyl carboxylic acids are known to cause skin irritation.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][4]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
The fluorine atoms on the biphenyl structure can influence the molecule's reactivity and metabolic pathways, necessitating a cautious approach. A thorough risk assessment should be conducted before commencing any experimental work, considering the quantities being used, the nature of the procedure, and the potential for aerosolization.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE is the first line of defense against exposure.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn for bulk handling or when there is a significant splash risk.[5][6] | To prevent eye contact with airborne particles or splashes, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[6] | To prevent skin contact and potential irritation. Double-gloving may be advisable for prolonged handling.[5] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.[5][6] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. For large-scale use or in situations with poor ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4][7] | To prevent the inhalation of dust particles that can cause respiratory irritation. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for minimizing risk.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8]
-
Avoid the formation of dust.[1][4][6][9] Use techniques such as gentle scooping and avoid pouring dry powder from a height.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][5][9] A recommended storage temperature is between 2-8°C.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4] Carboxylic acids can react exothermically with bases.[11]
Emergency Procedures
Preparedness for accidental exposure or release is a key component of laboratory safety.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][4][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][4][12] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][12] |
Accidental Release Measures:
For a minor spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable, closed container for disposal.[1] Avoid generating dust during cleanup. For a large spill, evacuate the area and contact the institution's emergency response team.[5] Prevent the spilled material from entering drains or waterways.[12]
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][6][12]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][12]
Visualizing Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key stages of safe handling, from preparation to post-experiment cleanup.
Logical Relationship of Safety Measures
The interplay between the chemical's properties, the required PPE, and emergency responses is crucial for comprehensive safety.
Caption: The relationship between the chemical's properties, the selection of PPE, and the corresponding emergency procedures.
Conclusion
While this compound is a valuable compound in research and development, a comprehensive understanding and diligent application of safety protocols are paramount. By treating it as a potential irritant and handling it with the care afforded to all fine chemicals, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier and adhere to your institution's specific safety guidelines.
References
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SD Fine-Chem. 4-BIPHENYL CARBOXYLIC ACID - Safety Data Sheet. Retrieved from [Link]
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PF Harris Manufacturing Co., LLC. (2010-03-22). Material Safety Data Sheet. Retrieved from [Link]
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Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET - 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
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University of Florida. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Labcompare. (2019-02-01). Safe Handling of Toxic Substances in the Laboratory. Retrieved from [Link]
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Allfluoro pharmaceutical co. ltd. 3',4'-Difluoro-1,1'-biphenyl-4-carboxylic acid. Retrieved from [Link]
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Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET - 4,4'-Difluorobiphenyl. Retrieved from [Link]
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PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid Scaffolds in Suzuki Coupling Reactions
An Application Guide for Researchers
Prepared by: The Office of the Senior Application Scientist
Abstract and Foreword
The biphenyl carboxylic acid motif is a cornerstone in modern medicinal chemistry and materials science. The introduction of fluorine atoms into this scaffold profoundly influences molecular properties, enhancing metabolic stability, modulating electronic characteristics, and improving protein-ligand binding interactions.[1][2] 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, in particular, represents a valuable building block for creating complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp²) bonds, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[3][4][5] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate via Suzuki coupling. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the researcher to optimize conditions, troubleshoot challenges, and adapt these protocols for novel applications.
The Suzuki-Miyaura Reaction: A Mechanistic Perspective
Understanding the "why" behind the protocol is critical for success. The Suzuki coupling is a palladium-catalyzed process that operates through a well-defined catalytic cycle. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[6][7]
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5][8] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[5][8]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer and displaces the halide from the palladium complex.[4][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound from commercially available starting materials. The selected aryl bromide is electron-deficient due to the fluorine and carboxylic acid moieties, which generally favors the initial oxidative addition step.
Reaction Scheme: (Image depicting the Suzuki coupling of 4-bromo-3-fluorobenzoic acid with 4-fluorophenylboronic acid to yield this compound)
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles (mmol) | Equiv. |
| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 1.00 g | 4.57 | 1.0 |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 0.77 g | 5.48 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.26 g | 0.23 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.89 g | 13.71 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |
| Water (Deionized) | H₂O | 18.02 | 10 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Hydrochloric Acid (2M aq.) | HCl | 36.46 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Experimental Workflow
Detailed Step-by-Step Protocol
-
Degassing: Sparge the 1,4-Dioxane/Water solvent mixture with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the catalyst. [9]2. Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (1.00 g), 4-fluorophenylboronic acid (0.77 g), and potassium carbonate (1.89 g).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst. [9]4. Solvent Addition: Under a positive pressure of argon, add the degassed solvent mixture (40 mL dioxane, 10 mL water) via syringe. Stir the resulting slurry.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.26 g) to the flask in one portion under a positive flow of argon. The mixture will typically turn a darker color.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully acidify the mixture with 2M HCl until the pH is approximately 2-3. This protonates the carboxylate salt, making the product soluble in organic solvents. A precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.
Optimization, Troubleshooting, and Field Insights
Achieving optimal yields in Suzuki couplings often requires fine-tuning. [10][11]The choice of catalyst, ligand, base, and solvent can have a dramatic impact on the reaction outcome.
Data Presentation: Reaction Parameter Optimization
The following table illustrates typical outcomes when optimizing a Suzuki coupling. Note that for electron-deficient halides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can often improve yields and reaction times. [9]
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 94 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 8 | 91 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 65 |
| 5 | Pd/C (10) | - | K₂CO₃ | Ethanol/H₂O | 80 | 24 | <10 |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidized Pd).- Insufficiently degassed solvent.- Base is too weak or insoluble.- Low reaction temperature. | - Use fresh, high-purity catalyst.- Ensure rigorous degassing of all solvents.<[9]br>- Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Increase reaction temperature. [10] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction.- Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Improve degassing technique (freeze-pump-thaw is superior to sparging).- Add a small amount of a reducing agent or ensure phosphine ligands are present to reduce Pd(II). [7] |
| Protodeboronation | - The C-B bond is cleaved by protons before transmetalation.- Often an issue with heteroaromatic or electron-rich boronic acids, or prolonged reaction times at high temp. | - Use a less protic solvent system.- Use a stronger, non-aqueous base if possible.- Use potassium trifluoroborate salts, which are more stable. [12] |
| Dehalogenation of Starting Material | - Presence of reducing agents or β-hydrides in the system. | - Ensure high purity of reagents.- This is less common with aryl halides but can occur. Re-screen catalyst/ligand systems. |
Conclusion
The Suzuki-Miyaura cross-coupling is an exceptionally robust and versatile tool for the synthesis of complex biaryl systems like this compound. A thorough understanding of the reaction mechanism and the role of each component is paramount for developing efficient and scalable protocols. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert reaction environment, researchers can reliably access these valuable fluorinated building blocks for applications ranging from pharmaceutical lead optimization to the design of advanced organic materials.
References
- Vertex AI Search. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. Retrieved January 20, 2026.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 20, 2026, from [Link]
- Various Authors. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved January 20, 2026, from [Link]
- Biffis, A., et al. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Inorganica Chimica Acta. Retrieved January 20, 2026.
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved January 20, 2026, from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved January 20, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. Retrieved January 20, 2026.
-
Khan, I., et al. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated biphenyls. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 20, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. Retrieved January 20, 2026.
- Royal Society of Chemistry. (2019). Decarboxylative Suzuki–Miyaura Coupling of (Hetero)aromatic Carboxylic Acids Using Iodine as the Terminal Oxidant. Chem. Commun., 55, 6445-6448.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 20, 2026, from [Link]
-
Dreher, S. D., et al. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]
- Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved January 20, 2026.
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved January 20, 2026, from [Link]
- ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved January 20, 2026.
-
Chem Reactor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved January 20, 2026, from [Link]
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Protocol for the Synthesis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid and its derivatives, a class of compounds with significant interest in pharmaceutical and materials science research. The presence of fluorine atoms can enhance metabolic stability, bioavailability, and target binding affinity, making these scaffolds valuable in drug discovery.[1][2][3][4][5] The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming C-C bonds.[6][7][8][9] This guide offers a foundational protocol, discusses the rationale behind procedural steps, and provides a framework for reaction optimization.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[2][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's physicochemical and pharmacological profile.[4][5] Specifically, in biaryl structures like this compound, fluorination can:
-
Block Metabolic Oxidation: The C-F bond is highly stable, preventing metabolic degradation at that site and often increasing the drug's half-life.[3][5]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, impacting solubility and receptor interaction.[3]
-
Enhance Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a target protein's binding pocket.[2]
The biphenyl carboxylic acid moiety itself is a well-established pharmacophore found in numerous drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1][10] The combination of these features makes fluorinated biphenyl carboxylic acids highly sought-after intermediates for the development of novel therapeutics.[1]
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds due to its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[6][7][9] The reaction facilitates a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6]
The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst for the next cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Experimental Protocol: Synthesis of this compound
The following protocol details the synthesis via the coupling of 4-bromo-3-fluorobenzoic acid with (4-fluorophenyl)boronic acid. This route is often preferred based on the commercial availability of the starting materials.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 4-Bromo-3-fluorobenzoic acid | 219.01 | 1.0 | 1.0 |
| (4-Fluorophenyl)boronic acid | 139.92 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.47 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (degassed) | - | - | 5 mL |
| Water (degassed) | - | - | 0.5 mL |
Reaction Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[7]
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[7]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the atmosphere is inert.[7]
-
-
Reaction Execution:
-
Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.[7][10]
-
Place the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours. The reaction progress should be monitored periodically by a suitable analytical technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed.[6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[6]
-
Add water (10 mL) and carefully acidify the mixture to a pH of ~2 using 1M HCl. A precipitate should form.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]
-
-
Purification:
-
Characterization:
-
The purified product should be characterized to confirm its identity and purity. Expected analyses include:
-
Melting Point: Compare to literature values if available.
-
¹H and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight.[10]
-
-
Optimization and Key Considerations
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The conditions provided above are a robust starting point, but optimization may be required for different derivatives.
Table 1: Common Parameters for Suzuki-Miyaura Coupling Optimization
| Component | Common Examples | Rationale & Key Insights |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is a common precatalyst. The active species is Pd(0), which can be generated in situ.[7] For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective.[10] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos) | Ligands stabilize the palladium catalyst. Electron-rich, bulky phosphine ligands like SPhos and XPhos often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive aryl chlorides.[7] |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | The base is essential for activating the boronic acid. K₃PO₄ is a strong, non-nucleophilic base effective for many systems.[7] Cs₂CO₃ is often used for difficult couplings. The choice of base can significantly impact yield.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base. Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7] |
Common Pitfalls and Troubleshooting
-
Protodeboronation: Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, can be susceptible to replacement of the boronic acid group with a hydrogen atom under basic conditions.[13] Using milder bases or shorter reaction times can sometimes mitigate this side reaction.
-
Homocoupling: A common byproduct results from the coupling of two identical molecules of the boronic acid or the aryl halide.[14] This is often promoted by the presence of oxygen or suboptimal catalyst concentrations. Ensuring a thoroughly inert atmosphere is critical.
-
Low Yield/Incomplete Reaction: This can be due to catalyst deactivation, insufficient heating, or poor choice of reaction components. Screening different ligands and bases (as outlined in Table 1) is a standard approach to improve yield.[15]
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
- MySkinRecipes. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.
- ResearchGate. (2024). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications.
- Heiss, C., & Schlosser, M. (2011). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC.
- Chem Reactor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- CHIMIA. (2003). The Importance of Fluorine in the Life Science Industry.
- MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
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- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Note & Protocol: 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid for High-Performance Organic Electronics
Abstract
This document provides a comprehensive technical guide on the application of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid as a critical interface modification layer in organic electronic devices, with a primary focus on Organic Field-Effect Transistors (OFETs). We will elucidate the causal relationship between the molecule's unique fluorinated structure and its ability to modulate semiconductor-dielectric interfaces, leading to enhanced device performance and stability. This guide offers field-proven insights and detailed, step-by-step protocols for researchers, scientists, and professionals in drug development venturing into organic electronics.
Introduction: The Strategic Advantage of Fluorination in Organic Semiconductors
The performance of organic electronic devices, such as OFETs, is profoundly influenced by the quality of the interface between the organic semiconductor and the dielectric layer.[1] Uncontrolled interface states can act as charge traps, leading to diminished charge carrier mobility and operational instability. The strategic functionalization of surfaces with self-assembled monolayers (SAMs) is a versatile and effective method to control these interfaces at the molecular level.[2]
This compound is an exemplary molecule for this purpose. Its design incorporates three key functional components:
-
Carboxylic Acid Headgroup: This functional group serves as a robust anchor to metal oxide surfaces (e.g., SiO₂, Al₂O₃, HfO₂), which are commonly used as gate dielectrics.[3][4]
-
Biphenyl Core: The rigid biphenyl structure provides a well-defined molecular length and promotes ordered packing, which is crucial for forming dense, uniform monolayers.
-
Difluoro-Substitution: The fluorine atoms are not merely passive substituents. They introduce a strong dipole moment, which can favorably alter the work function of the underlying surface. Furthermore, the hydrophobic nature of fluorinated compounds enhances moisture resistance, a critical factor for the long-term stability of organic electronic devices.[5][6]
This application note will focus on the use of this compound to form a SAM on a silicon dioxide (SiO₂) gate dielectric for a p-type OFET.
Mechanistic Action and Causal Logic
The introduction of a this compound SAM at the semiconductor-dielectric interface yields several performance enhancements, each with a clear causal mechanism.
-
Reduction of Charge Trapping: The hydroxyl groups on a native SiO₂ surface are notorious charge trapping sites for holes in p-type semiconductors. The carboxylic acid headgroup of our molecule passivates these sites through covalent bonding, thereby reducing charge carrier scattering and improving mobility.
-
Improved Semiconductor Morphology: The low surface energy of the fluorinated SAM promotes the growth of a more ordered, crystalline organic semiconductor film. This improved molecular ordering enhances the π-orbital overlap between adjacent semiconductor molecules, facilitating more efficient charge transport.[1]
-
Threshold Voltage (Vth) Shift: The oriented dipole moment of the SAM can induce a shift in the threshold voltage of the transistor. This effect can be harnessed to tune the device's operating characteristics.
The logical flow of the experimental protocol is designed to validate these mechanisms.
Caption: Experimental workflow for OFET fabrication.
Experimental Protocols
Materials and Reagents
-
This compound (Purity > 99%)
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer
-
Anhydrous Toluene (Purity > 99.8%)
-
Isopropanol (IPA), Acetone (Semiconductor grade)
-
P-type organic semiconductor (e.g., Pentacene, DNTT)
-
Gold (Au) evaporation pellets (99.999%)
Protocol 1: Substrate Preparation and SAM Formation
This protocol is designed to create a high-quality, dense SAM on the SiO₂ dielectric.
-
Substrate Cleaning (Critical Step):
-
Sonication: Sequentially sonicate the Si/SiO₂ substrates in acetone and then isopropanol for 15 minutes each. This removes organic residues.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Expose the substrates to UV-Ozone for 10 minutes. This step removes final traces of organic contaminants and creates a hydrophilic surface with a high density of hydroxyl (-OH) groups, which are the binding sites for the carboxylic acid.
-
-
SAM Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent the competitive adsorption of water to the substrate surface.
-
-
SAM Deposition:
-
Immediately after UV-Ozone treatment, immerse the cleaned substrates into the SAM solution. The immersion should be done in an inert atmosphere (e.g., a glovebox) to minimize moisture exposure.
-
Allow the self-assembly process to proceed for 24 hours at room temperature. This extended duration ensures the formation of a well-ordered and densely packed monolayer.
-
-
Post-Deposition Cleaning and Annealing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the substrates with nitrogen.
-
Anneal the substrates at 100 °C for 30 minutes in a vacuum or inert atmosphere. This step helps to drive off any residual solvent and can improve the ordering of the SAM.
-
Protocol 2: OFET Fabrication and Characterization
This protocol details the fabrication of a top-contact, bottom-gate OFET.
Caption: Top-contact, bottom-gate OFET architecture.
-
Organic Semiconductor Deposition:
-
Transfer the SAM-functionalized substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a 50 nm thick film of the p-type organic semiconductor at a rate of 0.1-0.2 Å/s. A slow deposition rate is essential for achieving a highly crystalline film.
-
-
Source-Drain Electrode Deposition:
-
Without breaking vacuum, deposit 50 nm of gold for the source and drain electrodes through a shadow mask. The channel length (L) and width (W) are defined by the mask.
-
-
Electrical Characterization:
-
Transfer the completed devices to a probe station for electrical characterization in an inert atmosphere.
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer.
-
Extract key performance metrics such as field-effect mobility (μ), threshold voltage (Vth), and the on/off current ratio.
-
Expected Results and Data Analysis
The successful application of the this compound SAM is expected to yield significant improvements in OFET performance compared to devices fabricated on untreated SiO₂.
Table 1: Expected Performance Metrics
| Parameter | Untreated SiO₂ | SAM-Treated SiO₂ | Rationale for Improvement |
| Field-Effect Mobility (μ) | ~0.1-0.5 cm²/Vs | > 1.0 cm²/Vs | Reduced charge trapping, improved semiconductor morphology. |
| Threshold Voltage (Vth) | -10 to -20 V | 0 to -5 V | Passivation of trap states and dipole effect of the SAM. |
| On/Off Ratio | ~10⁵ | > 10⁷ | Lower off-current due to reduced gate leakage and trap-state density. |
| Contact Angle (Water) | < 20° | > 90° | Indicates successful formation of a hydrophobic fluorinated surface. |
The field-effect mobility in the saturation regime can be calculated from the transfer characteristics using the following equation:
IDS = (W/2L) * μ * Ci * (VGS - Vth)²
Where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the dielectric, VGS is the gate-source voltage, and Vth is the threshold voltage.
Troubleshooting and Advanced Insights
-
Low Mobility: If the mobility remains low after SAM treatment, this could indicate incomplete or disordered monolayer formation. Verify the cleanliness of the initial substrate and the anhydrous nature of the solvent. Consider optimizing the immersion time and annealing temperature.
-
High Hysteresis: Significant hysteresis in the transfer characteristics often points to mobile ions or slow trap states. Ensure the purity of the this compound and consider a final vacuum annealing step after device fabrication to remove any adsorbed water.
-
Alternative Deposition: While solution-based deposition is described here, vapor-phase deposition of the SAM under vacuum can also be an effective, albeit more complex, method for achieving highly uniform monolayers.
Conclusion
This compound is a highly effective interface modifier for organic electronic devices. The protocols outlined in this application note provide a robust framework for leveraging its unique properties to passivate dielectric surfaces, control semiconductor growth, and ultimately enhance device performance and stability. The strategic use of such fluorinated molecules represents a key enabling technology for the advancement of next-generation organic electronics.
References
- UQ eSpace. (2023, October 20). Fluorinated additives for high-efficiency inverted perovskite solar cells.
- Journal of Materials Chemistry A (RSC Publishing). Fluorinated interfacial layers in perovskite solar cells: efficient enhancement of the fill factor.
- ResearchGate. Fluorinated Interfacial Layers in Perovskite Solar Cells: Efficient Enhancement of the Fill Factor | Request PDF.
- ResearchGate. Synergistic Enhancement of Stability and Performance for Perovskite Solar Cells Using Fluorinated Benzoic Acids as Additives | Request PDF.
- ResearchGate. 4-biphenylcarboxylic acid as defect passivation for high-efficient perovskite solar cells | Request PDF.
- Chemical Society Reviews (RSC Publishing). (2016, October 7). Self-assembled monolayers in organic electronics.
- BLDpharm. 1179915-95-7|3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
- NIH PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.
- Crosslinked organosulfur-based self-assembled monolayers: formation and applications.
- NIH PMC. Design and synthesis of proton-dopable organic semiconductors.
- NASA Technical Reports Server (NTRS). Synthesis of perfluoroalkylene aromatic diamines.
- OLED Intermediate - Trustworthy and Experienced Chemical Manufacturer in China.
- MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.
- Catalysts. Organic Light-Emitting Diode (OLED) Materials.
- Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- ResearchGate. A novel air-stable n-type organic semiconductor: 4,4!-bis[(6,6!-diphenyl)- 2,2-difluoro-1,3,2-dioxaborine] and its application i.
- ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
- NIH PubChem. 3',4'-Dichloro-2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid | C13H6Cl2F2O2 | CID.
- HBCChem, Inc., OLED Chemical USA Supplier 2-Methylphenylacetylene 706-47-2 3-Methylphenylacetylene 766-82-5 4-Methylphenylacetylene 766-97-2 4-Ethylphenylacetylene 40307-11-7 4-Propylphenylacetylene 62452-73-7 4-Butylphenylacetylene 79887-09-5 4-Pentylphenylacetylene 79887-10.
- Ossila. Organic Field Effect Transistors (OFET).
- NIH PMC. (2023, May 31). Biological Interfacial Materials for Organic Light-Emitting Diodes.
- Dr. Lee Group - University of Houston. Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids.
- ResearchGate. (2020, December 13). Comparison of different organic solvents used in the luminescent material for OLED devices.
- ResearchGate. (2025, August 7). Carboxylic acid terminated monolayer formation on crystalline silicon and silicon nitride surfaces. A surface coverage determination with a fluorescent probe in solution.
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- 4. researchgate.net [researchgate.net]
- 5. Fluorinated interfacial layers in perovskite solar cells: efficient enhancement of the fill factor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid in Advanced Liquid Crystal Materials
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the utilization of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid as a component in liquid crystal (LC) materials. This document outlines the synthesis, incorporation, and characterization of liquid crystal mixtures containing this fluorinated biphenyl carboxylic acid, highlighting its role in modifying key electro-optical properties.
Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids in Liquid Crystal Technology
Liquid crystal displays (LCDs) and other electro-optical devices rely on the unique properties of liquid crystalline materials. The molecular structure of the constituent compounds dictates the macroscopic properties of the liquid crystal phase, such as its clearing point, viscosity, dielectric anisotropy (Δε), and birefringence (Δn). Fluorinated liquid crystals have become indispensable in modern display technology due to the unique properties conferred by the fluorine atom, including high electronegativity, small van der Waals radius, and the ability to form strong, stable C-F bonds.[1][2]
The incorporation of fluorine atoms into the mesogenic core can significantly influence the material's properties. Specifically, lateral fluorine substitution in biphenyl and terphenyl systems has been shown to reduce melting points, enhance the stability of tilted smectic phases, and, crucially, induce a negative dielectric anisotropy.[1] This property is particularly valuable for display modes such as in-plane switching (IPS) and vertical alignment (VA).[3]
This compound is a promising candidate for the development of advanced liquid crystal mixtures. Its rigid biphenyl core contributes to the stability of the mesophase, while the two fluorine atoms and the carboxylic acid group introduce specific electronic and structural characteristics. The carboxylic acid moiety can participate in hydrogen bonding, which can be a powerful tool for inducing or stabilizing liquid crystalline phases.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈F₂O₂ | PubChem |
| Molecular Weight | 234.20 g/mol | PubChem |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as THF, DMF, and DMSO | General knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[4] A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for this compound via Suzuki coupling.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromo-2-fluorobenzoic acid (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 60 mL toluene, 20 mL ethanol) and 20 mL of water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 2M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Role and Application in Liquid Crystal Mixtures
The incorporation of this compound into a host liquid crystal mixture is expected to influence its properties in several ways:
-
Modification of Dielectric Anisotropy (Δε): The two fluorine atoms introduce strong dipole moments. The position of these fluorine atoms on the biphenyl core will determine their contribution to the overall molecular dipole moment and, consequently, the dielectric anisotropy of the liquid crystal mixture. A lateral fluorine substitution often leads to a negative contribution to Δε.[1]
-
Influence on Birefringence (Δn): The extended π-conjugated system of the biphenyl core contributes positively to the birefringence. The fluorine substituents may have a minor influence on Δn.
-
Mesophase Stabilization: The rigid, rod-like structure of the biphenyl moiety can enhance the stability of the nematic phase, potentially increasing the clearing point of the mixture.[5] The carboxylic acid group can also promote the formation of hydrogen-bonded dimers, which can further stabilize the mesophase.
-
Alteration of Viscoelastic Properties: The introduction of this additive may affect the viscosity and elastic constants of the host material, which in turn influences the switching times of the liquid crystal device.[6]
Caption: Workflow for the characterization of liquid crystal mixtures.
Protocol 3: Determination of Phase Transition Temperatures
Instrumentation:
-
Differential Scanning Calorimeter (DSC) [7]* Polarizing Optical Microscope (POM) with a hot stage [2] Procedure:
-
DSC Analysis:
-
Seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same rate.
-
The phase transition temperatures are identified as the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions.
-
-
POM Observation:
-
Place a small drop of the liquid crystal mixture between a glass slide and a coverslip.
-
Mount the sample on the hot stage of the polarizing microscope.
-
Observe the texture of the liquid crystal as the temperature is varied.
-
The clearing point (nematic-to-isotropic transition) is identified as the temperature at which the birefringent nematic texture disappears, and the field of view becomes dark.
-
Protocol 4: Measurement of Dielectric Anisotropy (Δε)
Instrumentation:
-
LCR meter
-
Liquid crystal cell with a known thickness and alignment layer (e.g., planar and homeotropic alignment)
-
Function generator and voltage amplifier
-
Hot stage
Procedure:
-
Cell Filling: Fill two liquid crystal cells, one with planar alignment and one with homeotropic alignment, with the doped liquid crystal mixture by capillary action in the isotropic phase.
-
Dielectric Permittivity Measurement:
-
Mount the filled cell on the hot stage and connect it to the LCR meter.
-
Measure the capacitance of the planar aligned cell (C⊥) and the homeotropic aligned cell (C∥) at a specific frequency (e.g., 1 kHz) and temperature.
-
Calculate the dielectric permittivities ε∥ and ε⊥ using the formula C = ε₀εA/d, where C is the capacitance, ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.
-
-
Calculation of Δε: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
Protocol 5: Measurement of Birefringence (Δn)
Instrumentation:
-
Abbe refractometer with a polarizing filter and a sodium lamp (589 nm) [8]* Liquid crystal cell with planar alignment
Procedure:
-
Refractive Index Measurement:
-
Place a drop of the liquid crystal mixture on the prism of the Abbe refractometer.
-
Use a planar aligned liquid crystal cell to orient the molecules.
-
Measure the refractive index for light polarized parallel to the director (nₑ) and perpendicular to the director (nₒ).
-
-
Calculation of Δn: The birefringence is calculated as Δn = nₑ - nₒ.
Conclusion
This compound is a valuable building block for the development of novel liquid crystal materials. Its unique combination of a rigid biphenyl core, fluorine substituents, and a hydrogen-bonding carboxylic acid group allows for the fine-tuning of the electro-optical properties of liquid crystal mixtures. The protocols outlined in these application notes provide a framework for the synthesis, incorporation, and characterization of liquid crystals containing this compound, enabling researchers to explore its potential in advanced display technologies and other photonic applications.
References
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 2021.
- Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports, 2025.
- Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Molecules, 2021.
- Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Molecules, 2023.
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry, 2013.
- 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. MySkinRecipes.
- Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Comput
- Synthesis and Mesomorphic Properties of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. International Journal of Molecular Sciences, 2024.
- Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in M
- Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. MDPI, 2021.
- Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. Applied Sciences, 2023.
- Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. PMC, 2023.
- Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Deriv
- Synthesis of perfluoroalkylene aromatic diamines. NASA Technical Reports Server, 1978.
- CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
- Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Molecules, 2021.
- 4,4'-difluorobiphenyl. Organic Syntheses, 1931.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the experimental setup of amide coupling reactions utilizing 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and the unique electronic properties of fluorinated biphenyl scaffolds present both opportunities and challenges in synthesis. These protocols are designed to provide researchers with a comprehensive understanding of the reaction, from the selection of coupling reagents and optimization of reaction conditions to the final purification of the desired amide product. We will explore both standard and advanced coupling methodologies, offering a robust toolkit for tackling this specific transformation.
Introduction: The Significance of Fluorinated Biphenyl Amides
The biphenyl moiety is a prevalent scaffold in numerous biologically active compounds. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound is a valuable building block in the synthesis of novel therapeutic agents. The formation of an amide bond from this carboxylic acid is a critical step in the elaboration of more complex molecular architectures.
However, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the carboxylate and potentially complicate the activation step in amide coupling reactions. This necessitates a careful consideration of the reaction conditions to ensure efficient and high-yielding synthesis.
Safety Precautions
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.
-
Coupling Reagents (HATU, EDC, etc.): Many coupling reagents are irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents (DMF, DCM, etc.): Organic solvents are flammable and may have associated health risks. Handle with care in a fume hood.
Choosing the Right Coupling Strategy: A Comparative Overview
The success of an amide coupling reaction is highly dependent on the choice of the coupling reagent.[3] Below is a comparison of commonly used reagents, with special consideration for the substrate .
| Coupling Reagent Class | Example(s) | Mechanism of Action | Advantages | Potential Challenges with Fluorinated Biphenyls |
| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-active ester. | High coupling efficiency, fast reaction rates, and suppression of racemization.[4] | Generally effective, but electron-deficient substrates may require longer reaction times or elevated temperatures. |
| Carbodiimides | EDC, DCC | Reacts with the carboxylic acid to form an O-acylisourea intermediate. | Readily available, cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[3] | Can be less efficient for sterically hindered or electron-deficient substrates. Risk of side reactions if additives like HOBt are not used. |
| Phosphonium Salts | PyBOP | Forms a reactive phosphonium ester. | High reactivity. | Less common for this type of substrate, but a viable alternative. |
| Acyl Fluoride (in situ) | BTFFH, TFFH | Converts the carboxylic acid to a highly reactive acyl fluoride. | Particularly effective for sterically hindered and electron-deficient amines and carboxylic acids where other methods fail.[5][6] | May require higher temperatures. Reagents can be more specialized. |
Given the potential for reduced reactivity of this compound, starting with a robust uronium salt-based coupling agent like HATU is recommended. If this proves to be low-yielding, an alternative approach via an in situ generated acyl fluoride should be considered.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling (Recommended Starting Point)
This protocol utilizes HATU, a highly efficient coupling reagent, and is a reliable first approach for the synthesis of the target amide.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | Coupling partner |
| HATU | 1.2 | Coupling reagent |
| DIPEA (Hünig's base) | 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
| Ethyl Acetate | - | Extraction solvent |
| Saturated aq. LiCl or NaCl | - | Aqueous wash |
| Saturated aq. NaHCO₃ | - | Aqueous wash |
| Brine | - | Aqueous wash |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying agent |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the desired amine (1.1 equiv).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equiv) in one portion. The reaction mixture may change color.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Upon completion, pour the reaction mixture into water or a saturated aqueous solution of lithium chloride (this can help to break up emulsions during extraction).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to HATU, though it may require longer reaction times or gentle heating for electron-deficient substrates.
Reaction Mechanism Diagram:
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Materials:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | Coupling partner |
| EDC·HCl | 1.5 | Coupling reagent |
| HOBt | 1.2 | Additive to suppress side reactions |
| DIPEA or Triethylamine | 3.0 | Non-nucleophilic base |
| Anhydrous DCM or DMF | - | Solvent |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM) or DMF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or triethylamine (3.0 equiv).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv) portion-wise over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.
-
Once complete, if DCM was used as the solvent, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. If DMF was used, perform an aqueous workup as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Advanced Strategies
If the standard protocols result in low yields or incomplete conversion, the following strategies can be employed:
-
Elevated Temperatures: For sluggish reactions, particularly with electron-poor amines, heating the reaction mixture (e.g., to 50-80 °C) can increase the rate of reaction.
-
Alternative Solvents: While DMF and DCM are common, other polar aprotic solvents like acetonitrile or THF can be explored.
-
Acyl Fluoride Formation: For particularly challenging couplings, the in situ formation of an acyl fluoride can be highly effective.[5][6] This involves reacting the carboxylic acid with a fluorinating agent like BTFFH in the presence of a base, followed by the addition of the amine. This method is particularly adept at overcoming the steric and electronic hurdles posed by challenging substrates.
Purification and Characterization
The purification of the final amide product is typically achieved by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific properties of the synthesized amide. Recrystallization from a suitable solvent system can also be an effective purification technique for solid products.
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the amide.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The amide coupling of this compound is a feasible yet potentially challenging transformation that requires careful consideration of the reaction conditions. By starting with a robust coupling agent like HATU and being prepared to employ more advanced techniques if necessary, researchers can successfully synthesize a wide range of novel amide derivatives based on this valuable fluorinated scaffold. The protocols and strategies outlined in this document provide a solid foundation for achieving this synthetic goal.
References
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
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ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
-
Squarespace. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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MDPI. (n.d.). Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Retrieved from [Link]
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National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Retrieved from [Link]
-
PubMed. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid for High-Performance Biological Assays
Abstract
This document provides a comprehensive guide for the chemical derivatization of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, a molecule of interest in drug discovery due to the known biological activities of biphenyl scaffolds.[1][2] The introduction of fluorine atoms can enhance metabolic stability and target affinity, making this a valuable core structure for developing chemical probes and therapeutic leads.[3] We present detailed protocols for activating the carboxylic acid moiety and subsequently conjugating it to proteins for immunoassay development and labeling it with fluorophores for use in binding assays. The underlying chemical principles, critical parameters, and troubleshooting advice are discussed to ensure robust and reproducible results for researchers in chemical biology and drug development.
Introduction: The Rationale for Derivatization
The biphenyl moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] this compound serves as a versatile starting point for creating sophisticated biological tools. However, in its native state, its utility in many assay formats is limited.
Derivatization of the terminal carboxylic acid is essential to:
-
Enable Covalent Conjugation: Attach the molecule to larger carriers like proteins (e.g., BSA, KLH) to generate immunogens for antibody production or coating antigens for immunoassays.
-
Introduce Reporter Moieties: Covalently link fluorescent dyes or other reporter tags to create probes and tracers for assays such as Fluorescence Polarization (FP), FRET, and high-content imaging.
-
Facilitate Immobilization: Anchor the molecule to solid surfaces, such as microplates or chromatography resins, for affinity-based applications.
The core strategy involves the activation of the carboxylic acid to form a reactive intermediate that can readily undergo nucleophilic attack by primary amines, which are abundant in biomolecules (e.g., lysine residues in proteins) or are common functionalities on reporter molecules.
Foundational Chemistry: Carbodiimide-Mediated Activation
The most versatile and widely adopted method for activating carboxylic acids for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[6][7]
Mechanism of Action: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.[6][8] Furthermore, it can rearrange to form a stable, unreactive N-acylurea byproduct, terminating the desired reaction pathway.[8][9]
To overcome these limitations and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is used as a stabilizing agent.[6][10] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea and is highly reactive toward primary amines at physiological to slightly alkaline pH, forming a stable amide bond.[6][11] This two-step, one-pot reaction is the cornerstone of the protocols described below.
Protocol 1: Synthesis of the Amine-Reactive NHS Ester
This protocol details the conversion of this compound into its N-hydroxysuccinimide ester, the key intermediate for subsequent conjugations.
3.1. Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, EDAC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether (cold, anhydrous)
-
Argon or Nitrogen gas supply
-
Glass reaction vial with a magnetic stir bar and septum
3.2. Experimental Procedure
-
Preparation: In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
Scientist's Note: The use of anhydrous solvent is critical to prevent hydrolysis of the EDC and the active intermediates.[6]
-
-
Reagent Addition: To the stirred solution, add solid NHS, followed by solid EDC. The molar ratio of the reactants is key for driving the reaction to completion while minimizing side products.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature (20-25°C) for 4-6 hours. The reaction can also be left overnight.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
-
Precipitation & Isolation: Once the reaction is complete, pour the reaction mixture into 10 volumes of cold, anhydrous diethyl ether. The NHS ester product should precipitate out of the solution.
-
Washing: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with cold diethyl ether two to three times to remove unreacted starting materials and the urea byproduct.
-
Drying and Storage: Dry the purified NHS ester product under a high vacuum. Store the final product in a desiccator at -20°C.
-
Scientist's Note: The NHS ester is reasonably stable when stored dry and cold, allowing it to be used for subsequent reactions without immediate preparation.[11]
-
3.3. Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| N-Hydroxysuccinimide (NHS) | 1.2 - 1.5 | Stabilizes the active intermediate, forming the amine-reactive ester.[6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.2 - 1.5 | Activates the carboxyl group to form the O-acylisourea intermediate.[7] |
| Anhydrous DMF | - | Aprotic polar solvent to dissolve reactants. |
Protocol 2: Conjugation to a Carrier Protein (BSA)
This protocol describes the covalent attachment of the synthesized biphenyl-NHS ester to Bovine Serum Albumin (BSA), creating a conjugate suitable for use as a coating antigen in a competitive ELISA.
4.1. Materials and Reagents
-
This compound NHS ester (from Protocol 1)
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
Sodium Bicarbonate Buffer (100 mM, pH 8.3)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing or cassette (10 kDa MWCO)
4.2. Experimental Procedure
-
Prepare Protein Solution: Dissolve BSA in 100 mM Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 10 mg/mL.
-
Scientist's Note: The reaction is performed at a slightly alkaline pH to ensure that the primary amine groups (e.g., on lysine residues) are deprotonated and thus maximally nucleophilic.[11]
-
-
Prepare Hapten Solution: Immediately before use, dissolve the biphenyl-NHS ester in a minimal amount of anhydrous DMF to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: While gently stirring the BSA solution, add the desired volume of the biphenyl-NHS ester stock solution dropwise. The molar ratio of hapten to protein will determine the final epitope density. A starting ratio of 20:1 to 40:1 (hapten:protein) is recommended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 1X PBS (pH 7.4) at 4°C. Perform at least three buffer changes over 24-48 hours to remove unreacted hapten and reaction byproducts (NHS, urea).
-
Characterization and Storage: Determine the final protein concentration (e.g., using a BCA assay). The hapten incorporation ratio can be estimated using UV-Vis spectrophotometry if the hapten has a distinct absorbance peak away from the protein's 280 nm peak. Aliquot the conjugate and store it at -20°C or -80°C.
Protocol 3: Fluorescent Labeling for Binding Assays
This protocol details the reaction of the biphenyl-NHS ester with an amine-functionalized fluorophore to create a fluorescent tracer, for example, for a Fluorescence Polarization (FP) assay.
5.1. Materials and Reagents
-
This compound NHS ester (from Protocol 1)
-
Amine-functionalized fluorophore (e.g., 5-aminofluorescein, Alexa Fluor™ 488 Cadaverine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
5.2. Experimental Procedure
-
Dissolve Reagents: In a dry vial under an inert atmosphere, dissolve the amine-functionalized fluorophore (1.0 equivalent) in anhydrous DMF. Add triethylamine (2.0-3.0 equivalents) to act as a base.
-
Scientist's Note: TEA acts as a scavenger for any acid generated and helps maintain the nucleophilicity of the primary amine.
-
-
Add Activated Hapten: In a separate vial, dissolve the biphenyl-NHS ester (1.1 equivalents) in anhydrous DMF and add it to the fluorophore solution.
-
Reaction: Stir the reaction at room temperature overnight, protected from light.
-
Purification: Purify the fluorescently labeled product using reverse-phase HPLC. The increased hydrophobicity of the biphenyl-fluorophore conjugate will result in a longer retention time compared to the unreacted, more polar amine-fluorophore.
-
Verification: Confirm the identity of the product by mass spectrometry (LC-MS). Lyophilize the pure fractions and store the final tracer at -20°C, protected from light.
Application in Biological Assays
6.1. Competitive ELISA The biphenyl-BSA conjugate (Protocol 2) can be used as a coating antigen on a microplate. In the assay, a specific antibody is pre-incubated with a sample containing the free (unlabeled) biphenyl acid. This mixture is then added to the coated plate. The free biphenyl in the sample competes with the coated biphenyl-BSA for binding to the limited number of antibody sites. The amount of antibody bound to the plate is inversely proportional to the concentration of free biphenyl in the sample.
6.2. Fluorescence Polarization (FP) Assay The fluorescent biphenyl tracer (Protocol 3) is used in this homogeneous binding assay. The small, fluorescently-labeled molecule tumbles rapidly in solution, resulting in low light polarization. When a larger molecule (e.g., a specific antibody or target protein) binds to the tracer, the tumbling of the complex slows dramatically. This reduced motion leads to a measurable increase in the polarization of the emitted fluorescence. Unlabeled compounds can be screened for their ability to displace the tracer, which would cause a decrease in polarization, indicating a binding event.
References
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]
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Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (1995). Europe PMC. [Link]
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N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]
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Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(18), 7259–7263. [Link]
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N-Hydroxysuccinimide active ester. Custom Synthesis Service. [Link]
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Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598–7609. [Link]
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Derivatization of carboxylic groups prior to their LC analysis – A review. (2022). ResearchGate. [Link]
-
Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598–7609. [Link]
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Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Bioclone. [Link]
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3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. PubChem, NIH. [Link]
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Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (2020). ResearchGate. [Link]
-
3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. PubChem, NIH. [Link]
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Some biologically active biphenyl derivatives. (2023). ResearchGate. [Link]
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Derivatization. (2023). Chemistry LibreTexts. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]
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Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. (2018). IJSDR. [Link]
-
Ruffo, F., et al. (2024). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry, 240, 114553. [Link]
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2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. MySkinRecipes. [Link]
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Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2018). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Deep, A., et al. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 255–259. [Link]
-
Pacher, T., et al. (2023). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules, 28(11), 4381. [Link]
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Chapter 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of Biphenyl Synthesis
An Application Guide to the Synthesis of Fluorinated Biphenyls for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and medicinal chemistry. Fluorinated biphenyls, in particular, are a privileged scaffold, forming the core of many advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors.[1][2] The unique properties imparted by fluorine—such as high thermal and metabolic stability, altered electronic characteristics, and modified intermolecular interactions—allow for the fine-tuning of material properties to meet specific performance demands.[3][4]
The introduction of fluorine can significantly lower both the HOMO and LUMO energy levels of organic materials, which facilitates electron injection and enhances resistance to oxidative degradation.[5] In applications like liquid crystal displays (LCDs), fluorinated biphenyls are essential for optimizing dielectric anisotropy, viscosity, and switching times.[6][7][8] Similarly, in OLEDs, these compounds are crucial for developing stable, efficient, and color-pure emitters and charge-transport materials.[9][10]
This guide provides a detailed overview of robust and widely used synthetic methodologies for preparing fluorinated biphenyls. It is designed for researchers and scientists, offering not only step-by-step protocols but also the underlying principles and expert insights necessary for successful synthesis and troubleshooting. We will explore canonical cross-coupling reactions and touch upon modern, direct C-H functionalization techniques, providing a practical toolkit for accessing these valuable compounds.
Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for constructing the biaryl linkage.[11] Their reliability, broad functional group tolerance, and well-understood mechanisms make them the go-to strategy for synthesizing complex fluorinated biphenyls.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide, is arguably the most powerful method for preparing biphenyl derivatives.[3][12] Its advantages include mild reaction conditions and the low toxicity of the boron-based reagents and byproducts.[11]
The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting. The process involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the fluorinated aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (Ar²-B(OR)₂) exchanges its organic group with the halide on the palladium center, a step typically facilitated by a base. The base activates the boronic acid, making it more nucleophilic and promoting the transfer.
-
Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the desired biphenyl (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[1]
A common challenge when working with electron-deficient fluorinated arylboronic acids is the potential for competitive deboronation under basic conditions.[11] To mitigate this, consider the following:
-
Choice of Base: Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[3]
-
Solvent System: Anhydrous solvents and inert atmospheres are crucial to prevent both deboronation and catalyst deactivation. A mixture of an organic solvent like dioxane with water is commonly used.[3]
-
Catalyst System: For particularly challenging or electron-poor substrates, specialized palladium catalysts with sophisticated phosphine ligands (e.g., palladacycles developed by Buchwald and coworkers) can circumvent rapid deboronation and improve yields.[11]
This protocol describes the synthesis of various difluorinated biphenyl compounds via Suzuki-Miyaura coupling, adapted from Rehman et al.[2][3]
Materials:
-
1-Bromo-3,4-difluorobenzene (1.0 eq)
-
Substituted Arylboronic Acid (1.5 eq)
-
Potassium Phosphate (K₃PO₄) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)
-
1,4-Dioxane
-
Deionized Water
-
Pressure tube or round-bottom flask with reflux condenser
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (for chromatography)
Procedure:
-
Reaction Setup: To a pressure tube, add 1-bromo-3,4-difluorobenzene (e.g., 0.1 g, 0.518 mmol), the corresponding arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 0.00777 mmol).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (v/v). The total volume should be sufficient to dissolve the reagents (e.g., 4 mL).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heating: Place the reaction vessel in a preheated oil bath at 105 °C.
-
Monitoring: Stir the reaction for 8-10 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.[2][3]
| Starting Material (Aryl Halide) | Boronic Acid Partner | Product | Yield (%) | Reference |
| 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | 77% | [3][13] |
| 1-Bromo-3,4-difluorobenzene | 4-Acetylphenylboronic acid | 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | 78% | [3][13][14] |
| 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | 80% | [2][14] |
Table 1. Representative examples of fluorinated biphenyls synthesized via Suzuki-Miyaura coupling.[2][3][13][14]
Buchwald-Hartwig Amination
While Suzuki coupling builds the core biphenyl structure, the Buchwald-Hartwig amination is indispensable for installing nitrogen-based functional groups.[15] This reaction creates C-N bonds by coupling an amine with an aryl halide.[16] In materials science, this is crucial for synthesizing hole-transport materials, emissive hosts, and other components for organic electronics where arylamine moieties are prevalent.
Similar to the Suzuki reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nucleophile and the subsequent steps.
-
Oxidative Addition: Pd(0) adds to the fluorinated aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[16][17]
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using 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid as a building block in synthesis
An In-Depth Guide to the Synthetic Utility of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a highly functionalized building block that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a biphenyl core, is a common motif in a vast array of biologically active compounds and functional materials like liquid crystals.[1] The strategic placement of two fluorine atoms offers medicinal chemists a powerful tool to modulate key drug properties. Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity, thereby improving pharmacokinetic profiles.[2]
The carboxylic acid moiety serves as a versatile synthetic handle, primarily for the construction of amide bonds—the most frequent reaction in drug discovery—but also for esterifications and other transformations.[3][4] This combination of a fluorinated biphenyl scaffold and a reactive carboxylic acid group makes this compound a valuable starting material for creating complex molecules with tailored properties. This guide provides detailed application notes and protocols for leveraging this building block in key synthetic transformations.
Application Note 1: Synthesis of Bioactive Amides via Peptide Coupling
The formation of an amide bond by coupling a carboxylic acid with an amine is a cornerstone of organic synthesis, particularly in the development of new pharmaceuticals.[5] The carboxylic acid of this compound can be "activated" to facilitate its reaction with a primary or secondary amine, yielding a stable amide product.
Causality in Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. Therefore, a "coupling reagent" is used to convert the carboxylic acid's hydroxyl group into a better leaving group.
-
Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange or react with another carboxylic acid molecule.
-
Additives (HOBt, HOAt): To prevent side reactions and reduce the risk of racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are employed.[4] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines.
-
Uronium/Aminium Salts (HATU, HBTU): For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used.[4] These reagents form highly reactive activated esters that lead to faster and more efficient amide bond formation.[3]
-
Base (DIPEA, Et₃N): A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), is typically added to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Introduction
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a key chemical entity, often encountered as a process-related impurity or a metabolite in the synthesis and development of active pharmaceutical ingredients (APIs), most notably as a potential impurity in the manufacturing of Diflunisal.[1][2] The precise and accurate quantification of this compound is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and validated against the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to the development of robust analytical methods. The molecule possesses a biphenyl core with two fluorine atoms and a carboxylic acid group.[6] These structural features dictate its analytical behavior:
-
UV Absorbance: The presence of the biphenyl chromophore results in strong ultraviolet (UV) absorbance, making UV-based detection a viable and straightforward quantification method.[7] The typical absorption maximum for such aromatic carboxylic acids is in the range of 250-280 nm.[8][9]
-
Acidity: The carboxylic acid moiety imparts acidic properties to the molecule, allowing for manipulation of its ionization state through pH control of the mobile phase in reversed-phase chromatography. This is crucial for achieving optimal retention and peak shape.
-
Polarity: The overall polarity of the molecule makes it well-suited for analysis by reversed-phase high-performance liquid chromatography (HPLC).
-
Ionization: The carboxylic acid group can be readily deprotonated, making the molecule amenable to analysis by liquid chromatography-mass spectrometry (LC-MS) in negative ion mode.[10][11]
-
Volatility: The compound's low volatility, due to the polar carboxylic acid group, necessitates derivatization for analysis by gas chromatography (GC).[12][13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The method's principle lies in the separation of the analyte from other components on a stationary phase, followed by its detection and quantification based on its UV absorbance.
Causality Behind Experimental Choices
The selection of the HPLC parameters is critical for achieving a selective and sensitive method. A C18 stationary phase is chosen for its excellent retention of non-polar to moderately polar compounds like the target analyte.[3][5] The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer (phosphate buffer), allows for the fine-tuning of the analyte's retention time. The acidic pH of the buffer suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry. A detection wavelength of 254 nm is selected as it provides good sensitivity for aromatic compounds.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (60:40, v/v)[3][5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability: Before sample analysis, inject the standard solution (e.g., 10 µg/mL) five times and verify the system suitability parameters as per ICH guidelines.[3]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
5. Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices
The method utilizes electrospray ionization (ESI) in negative ion mode, which is highly efficient for acidic compounds like the target analyte.[10] The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference. The chromatographic conditions are similar to the HPLC-UV method to ensure good separation.
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
-
Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Acetonitrile (LC-MS grade).
-
Ammonium acetate (LC-MS grade).
-
Water (LC-MS grade).
-
Reference standard of this compound.
-
Internal Standard (IS) (e.g., a structurally similar carboxylic acid, if available).
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 40% B, 1-8 min: 40-90% B, 8-10 min: 90% B, 10.1-12 min: 40% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined by infusion of the standard solution (Expected: m/z 249.1 > fragment ion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC-UV method, using the mobile phase as the diluent. If using an internal standard, add it to all standards and samples at a fixed concentration.
4. Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative technique for the quantification of this compound, particularly for volatile and semi-volatile impurities in a sample matrix. However, due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound.
Causality Behind Experimental Choices
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid group to form a volatile trimethylsilyl (TMS) ester. This derivative is then amenable to separation on a non-polar capillary GC column and detection by mass spectrometry.
Experimental Protocol: GC-MS Quantification (with Derivatization)
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Reference standard of this compound.
2. Derivatization Procedure:
-
Accurately weigh about 1 mg of the standard or sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas Flow | 1.2 mL/min (Helium) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Injection Volume | 1 µL (splitless) |
4. Data Analysis: Identify the TMS-derivative of the analyte by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion against a calibration curve prepared from derivatized standards.
Method Validation Summary
All developed methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][4][5] The following table summarizes the key validation parameters that should be assessed.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Baseline resolution from impurities | No interfering peaks at the MRM transition | Chromatographic separation of derivatives |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.995 |
| Range | e.g., 1-20 µg/mL | e.g., 1-100 ng/mL | e.g., 0.1-10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% | ≤ 15.0% |
| LOD | ~0.1 µg/mL | ~0.1 ng/mL | ~0.05 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.5 ng/mL | ~0.15 µg/mL |
| Robustness | Variations in pH, mobile phase composition, flow rate | Variations in mobile phase, flow rate | Variations in oven temperature program |
Visualizations
Caption: Workflow for sample preparation and analysis.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Farid, N. F., Naguib, I. A., Moatamed, R. S., & El-Ghobashy, M. R. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC–Densitometry and HPLC. Journal of AOAC INTERNATIONAL, 104(6), 1719–1725. Available at: [Link]
-
Farid, N. F., Naguib, I. A., Moatamed, R. S., & El-Ghobashy, M. R. (2016). Development and validation of spectrofluorimetric method for determination of diflunisal and its impurity. European Journal of Chemistry, 7(2), 215-221. Available at: [Link]
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Scribd. Diflunisal Tablets. Available at: [Link]
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Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2013). Sensitive and selective determination of diflunisal in human plasma by LC-MS. Journal of chromatographic science, 51(9), 872–882. Available at: [Link]
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ResearchGate. Representative post-column analyte infusion MRM LC– MS overlaid chromatograms for DFL and clofibric acid. Available at: [Link]
-
PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. Available at: [Link]
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PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]
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de Oliveira, A. R. M., de Albuquerque, S. D., & de Ataide, T. R. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Molecules, 27(19), 6289. Available at: [Link]
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ResearchGate. Determination of Non-Steroidal Anti-Inflammatory Drugs in Natural Waters Using Off-Line and On-Line SPE Followed by LC Coupled with DAD-MS. Available at: [Link]
-
Hidayah, N., & Rohman, A. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Indonesian Journal of Pharmacy, 28(3), 153-162. Available at: [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2013). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC–MS. Journal of Chromatographic Science, 51(9), 872-882. Available at: [Link]
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Lin, D. L., & Wang, S. M. (1995). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of food and drug analysis, 3(4), 249-263. Available at: [Link]
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ResearchGate. Typical UV spectra of the different compound types -from left to right... Available at: [Link]
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Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica acta, 172(3-4), 409–417. Available at: [Link]
-
ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... Available at: [Link]
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Chromatography Online. Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available at: [Link]
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Lin, D. L., & Wang, S. M. (1995). Chemical derivatization for the analysis of drugs by GC-MS - a conceptual review. Journal of Food and Drug Analysis, 3(4), 249-263. Available at: [Link]
-
Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. Available at: [Link]
- Watson, D. G. (2015). Pharmaceutical analysis: a textbook for pharmacy students and pharmaceutical chemists. Elsevier Health Sciences.
- Dong, M. W. (2013). Modern HPLC for practicing scientists. John Wiley & Sons.
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SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
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Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
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FDA Global Substance Registration System. DIFLUNISAL. Available at: [Link]
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R Discovery. Diflunisal Research Articles. Available at: [Link]
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Application Notes and Protocols for the Incorporation of Fluorinated Biphenyls into Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorinated biphenyl moieties into polymer architectures imparts a unique and highly desirable combination of properties, including exceptional thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. These characteristics are pivotal for the advancement of materials in high-frequency communications, advanced electronics, gas separation membranes, and specialized biomedical devices. This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for creating fluorinated biphenyl-containing polymers. We will delve into the nuances of monomer synthesis, direct polymerization, and post-polymerization modification techniques. Each section is supported by detailed, field-proven protocols, causality-driven explanations for experimental choices, and characterization data to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of Fluorinated Biphenyl Polymers
The biphenyl unit, with its rigid, planar structure, contributes to enhanced thermal stability and mechanical strength in a polymer backbone. When this is combined with the unique properties of fluorine—high electronegativity, low polarizability, and the strength of the C-F bond—the resulting fluorinated biphenyl-containing polymers exhibit a remarkable set of performance characteristics.[1]
Key properties and their underlying structural causes include:
-
Low Dielectric Constant and Low Dielectric Loss: The low polarizability of the C-F bond and the introduction of free volume by bulky trifluoromethyl (-CF3) groups reduce the dielectric constant and loss tangent, making these materials ideal for high-frequency applications where signal integrity is paramount.[2][3]
-
High Thermal Stability: The inherent strength of the C-F bond and the rigid biphenyl structure contribute to high glass transition temperatures (Tg) and decomposition temperatures (Td), often exceeding 500°C.[2][4]
-
Enhanced Hydrophobicity: The low surface energy of fluorinated segments leads to materials with high water contact angles, which is advantageous for moisture-sensitive applications and creating hydrophobic surfaces.[2][4]
-
Gas Permeability and Selectivity: The introduction of fluorinated groups can tune the free volume within the polymer matrix, making these materials promising candidates for gas separation membranes.[5]
-
Chemical Inertness: The strong C-F bonds render the polymer backbone resistant to chemical attack, enhancing durability in harsh environments.[1]
This guide will systematically explore the methodologies to harness these properties through precise polymer design and synthesis.
Synthetic Strategies: A Comparative Overview
There are two primary pathways for incorporating fluorinated biphenyls into polymers:
-
Direct Polymerization of Fluorinated Biphenyl Monomers: This "bottom-up" approach involves the synthesis of monomers that already contain the fluorinated biphenyl unit, followed by their polymerization. This method offers excellent control over the polymer's composition and microstructure.
-
Post-Polymerization Modification: This "top-down" strategy involves the chemical modification of a pre-existing polymer to introduce fluorinated biphenyl moieties. This is particularly useful for functionalizing polymers that are not readily accessible through direct polymerization of their corresponding monomers.
The choice of strategy depends on the desired polymer architecture, the availability of starting materials, and the specific properties being targeted.
Caption: Overview of synthetic strategies for incorporating fluorinated biphenyls into polymers.
Direct Polymerization of Fluorinated Biphenyl Monomers
This approach is often preferred for achieving a high and uniform incorporation of the fluorinated biphenyl unit throughout the polymer chain. The process begins with the synthesis of a suitable monomer, which is then polymerized.
Synthesis of Fluorinated Biphenyl-Containing Monomers
A common strategy is to synthesize diol or diamine monomers containing fluorinated biphenyl groups. These can then be used in step-growth polymerizations.
Protocol 3.1.1: Synthesis of 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl (TFBP)
This protocol is a representative example of synthesizing a diol monomer.
Materials:
-
2-Bromo-3-(trifluoromethyl)phenol
-
Copper powder
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 2-bromo-3-(trifluoromethyl)phenol in DMF.
-
Add activated copper powder to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a dilute HCl solution to precipitate the product.
-
Filter the crude product, wash with water, and then dissolve it in a 10% NaOH solution.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to re-precipitate the product.
-
Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl.
Characterization: The structure and purity of the monomer should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Polymerization of Fluorinated Biphenyl Monomers
Once the monomer is synthesized and purified, it can be polymerized using various techniques. Nucleophilic aromatic substitution is a common method for synthesizing poly(aryl ether)s.
Protocol 3.2.1: Synthesis of Fluorinated Poly(aryl ether) (FPAE) via Nucleophilic Aromatic Substitution
Materials:
-
4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl (TFBP)
-
Activated difluoro-monomer (e.g., decafluorobiphenyl)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Acetic acid
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add TFBP, the difluoro-monomer, and K₂CO₃ to a mixture of DMAc and toluene.
-
Heat the mixture to reflux (around 140°C) to azeotropically remove water for 4 hours.
-
After removing the toluene via the Dean-Stark trap, raise the temperature to 160°C and maintain for 8-12 hours.
-
Cool the viscous solution to room temperature and pour it into a stirred solution of methanol containing a few drops of acetic acid to precipitate the polymer.
-
Filter the fibrous polymer, wash it with hot water and methanol multiple times to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 120°C for 24 hours.
Characterization: The resulting polymer can be characterized by:
-
¹H NMR and ¹⁹F NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
| Polymer Type | Monomers | Polymerization Method | Key Properties | References |
| Fluorinated Poly(aryl ether)s (FPAEs) | Fluorinated biphenyl diols and activated difluorides | Nucleophilic Aromatic Substitution | High Td (514–555 °C), High Tg (178–226 °C), Low Dielectric Constant (2.07–2.80) | [2] |
| Fluorinated Polyimides | Fluorinated biphenyl diamines and dianhydrides | Two-step thermal or chemical imidization | High Td (>450 °C), Good Gas Permeability, Good Solubility | [5] |
| Poly[[1,1'-biphenyl]-4,4'-diyl[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]] (PDTFE) | 2,2-bis(p-chlorophenyl)hexafluoropropane | Ni(0)-catalyzed coupling | High Tg (255 °C), High Td (533 °C), Low Dielectric Constant (2.56) | [3] |
Post-Polymerization Modification
This strategy offers a versatile route to fluorinated biphenyl polymers by modifying existing polymer backbones. This is particularly advantageous when the desired fluorinated monomer is difficult to synthesize or polymerize directly. Nucleophilic aromatic substitution is a powerful tool for this purpose, especially on polymers containing highly activated fluorine atoms, such as those on a pentafluorophenyl group.
Caption: Workflow for post-polymerization modification via SNAr.
Protocol 4.1: Modification of a Pentafluorophenyl-Containing Polymer with a Hydroxy-Functionalized Fluorinated Biphenyl
This protocol is based on the principles of nucleophilic aromatic substitution on activated fluoroaromatics.
Materials:
-
Precursor polymer containing pentafluorophenyl groups (e.g., poly(pentafluorophenyl methacrylate))
-
Hydroxy-functionalized fluorinated biphenyl (e.g., 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with fluorine substituents)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc)
-
Methanol or other non-solvent for precipitation
Procedure:
-
Dissolve the precursor polymer in the anhydrous solvent in a flask under a nitrogen atmosphere.
-
Add the hydroxy-functionalized fluorinated biphenyl and the base to the polymer solution. The molar ratio of the biphenyl compound and base to the pentafluorophenyl groups on the polymer should be optimized, typically a slight excess is used to drive the reaction to completion.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100°C) and stir for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by FTIR or NMR.
-
After cooling, precipitate the modified polymer by pouring the reaction solution into a suitable non-solvent.
-
Filter the polymer and wash it extensively with the non-solvent and other solvents (e.g., water, methanol) to remove unreacted reagents and byproducts.
-
Dry the final polymer product under vacuum.
Characterization of the Modified Polymer:
-
FTIR Spectroscopy: Look for the appearance of new peaks corresponding to the attached biphenyl moiety and the disappearance or reduction of peaks from the precursor.
-
¹H and ¹⁹F NMR Spectroscopy: These are crucial for confirming the successful attachment of the fluorinated biphenyl group and determining the degree of functionalization.
-
GPC: To ensure that the polymer backbone has not undergone significant degradation during the modification process.
Applications of Fluorinated Biphenyl Polymers
The unique combination of properties of these polymers opens up a wide range of advanced applications:
-
Microelectronics and Telecommunications: Their low dielectric constants and thermal stability make them excellent candidates for interlayer dielectrics, encapsulants, and substrates for high-frequency circuits.[2][4]
-
Gas Separation Membranes: By tuning the polymer structure, membranes with high permeability and selectivity for specific gases can be fabricated.[5]
-
Advanced Coatings: Their hydrophobicity and chemical resistance lead to applications in protective and anti-fouling coatings.[4]
-
Biomedical Devices: The inertness and biocompatibility of some fluorinated polymers make them suitable for use in medical implants and devices.[1]
Conclusion
The incorporation of fluorinated biphenyl units into polymers provides a powerful platform for the development of advanced materials with exceptional performance characteristics. This guide has outlined the primary synthetic methodologies, from monomer synthesis and direct polymerization to post-polymerization modification. The provided protocols offer a starting point for researchers to explore this exciting class of materials. The choice of synthetic route will ultimately be dictated by the target application and the desired balance of properties. With careful design and execution, polymers containing fluorinated biphenyls will continue to drive innovation in a multitude of scientific and technological fields.
References
-
Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Poly[[1,1'-biphenyl]-4,4'-diyl[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]]. Macromolecules (ACS Publications). Available at: [Link]
-
Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties. High Performance Polymers (SAGE Journals). Available at: [Link]
-
Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. RSC Advances. Available at: [Link]
-
Preparation of the Biphenyl-containing Polyarylethers with Highly Fluorinated Contents. Chemical Journal of Chinese Universities. Available at: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. ACS Omega. Available at: [Link]
-
Depolymerizable semi-fluorinated polymers for sustainable functional materials. Chemical Science (RSC Publishing). Available at: [Link]
-
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. MDPI. Available at: [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers (Basel). Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of the Biphenyl-containing Polyarylethers with Highly Fluorinated Contents [cjcu.jlu.edu.cn]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. uvadoc.uva.es [uvadoc.uva.es]
Troubleshooting & Optimization
optimizing reaction conditions for 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid synthesis
An essential component in numerous pharmaceutical and materials science applications, 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid presents unique synthetic challenges due to the electronic properties of its fluorinated rings. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing its synthesis, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we aim to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms and the rationale behind procedural choices to empower you to troubleshoot and refine your experimental outcomes.
Recommended Synthetic Pathway: A Two-Step Approach
Directly using 4-bromo-2-fluorobenzoic acid in a Suzuki coupling can lead to complications, as the acidic proton can interfere with the basic conditions required for the reaction. A more robust and higher-yielding strategy involves a two-step process:
-
Suzuki-Miyaura Coupling : Couple an ester derivative of the benzoic acid (e.g., methyl 4-bromo-2-fluorobenzoate) with (4-fluorophenyl)boronic acid. The ester group protects the carboxylic acid functionality.
-
Saponification : Hydrolyze the resulting biphenyl ester to the final carboxylic acid product under basic conditions.
This approach generally offers better reaction control, easier purification of the intermediate, and higher overall yields.
Caption: Recommended two-step synthesis workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: The Suzuki-Miyaura Coupling Reaction
Q1: My Suzuki coupling reaction shows low or no conversion. What are the likely causes?
A1: Failure to initiate or a stalled reaction is a common problem in palladium-catalyzed cross-couplings. The root cause often lies with the catalyst, base, or reaction environment.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. Many precatalysts, like Pd(dppf)Cl₂, are in the Pd(II) state and must be reduced in situ.[1] If this reduction is inefficient, the catalytic cycle cannot begin. Ensure your reagents and solvent are of sufficient purity and consider a brief, slightly elevated pre-heating period (e.g., 10-15 minutes at reaction temperature) to facilitate catalyst activation.
-
Base Selection and Quality: The base plays a crucial role in activating the boronic acid for transmetalation.[2][3][4] For this substrate, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Ensure the base is a fine, dry powder to maximize its surface area and reactivity. Clumped or old base can be a significant source of failure.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and solvent. Maintaining a positive inert gas pressure throughout the reaction is critical.
-
Insufficient Temperature: While some modern catalysts work at room temperature, many Suzuki couplings require heating to proceed at a reasonable rate.[5] A typical starting point for this reaction would be 80-90 °C in a solvent system like 1,4-dioxane and water.
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my boronic acid (homocoupling). How can I minimize this?
A2: Homocoupling of the boronic acid (e.g., forming 4,4'-difluorobiphenyl) is typically caused by the presence of oxygen, which can promote this undesired pathway.
-
Rigorous Degassing: This is the most critical factor. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents). Using a large excess can drive the homocoupling pathway.
-
Slow Addition: In difficult cases, adding the boronic acid solution slowly via a syringe pump to the heated reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling reaction.
Q3: My starting aryl bromide is being consumed, but I'm not getting the desired product. Instead, I see the dehalogenated starting material. What is happening?
A3: This side reaction, known as dehalogenation or hydrodehalogenation, replaces the bromine atom with a hydrogen atom.[6] It occurs when the oxidative addition intermediate (Ar-Pd-Br) reacts with a hydride source before it can undergo transmetalation.
-
Source of Hydride: Potential hydride sources in the reaction mixture can include certain bases (especially if impurities are present), solvents (like alcohols if used as a solvent or co-solvent), or even water under certain conditions.
-
Mitigation Strategy:
-
Ensure high-purity reagents.
-
Avoid using amine bases or alcohol solvents if dehalogenation is a persistent issue.
-
Increase the concentration of the boronic acid slightly to favor the productive transmetalation step.
-
Q4: How should I choose my catalyst, base, and solvent?
A4: The choice of conditions is interdependent and crucial for success. The table below provides a starting point for optimization.
| Parameter | Recommended Choices | Rationale & Causality |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald-type precatalysts (e.g., SPhos) | Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst suitable for a wide range of substrates. Pd(PPh₃)₄ is an active Pd(0) catalyst but is more sensitive to air. Buchwald ligands are often more active, allowing for lower catalyst loadings and coupling of less reactive chlorides.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[3] K₂CO₃ is a good first choice. K₃PO₄ is a stronger base and can be more effective for less reactive systems. |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. The organic solvent solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] |
Part 2: Saponification & Purification
Q5: What are the best conditions for hydrolyzing the intermediate ester to the final carboxylic acid?
A5: Base-catalyzed hydrolysis, or saponification, is the standard method.[8][9]
-
Recommended Conditions: Lithium hydroxide (LiOH) is often preferred as it is less likely to cause side reactions compared to NaOH or KOH. A typical system is LiOH (2-4 equivalents) in a mixture of THF and water (e.g., 3:1) at room temperature or with gentle heating (40-50 °C).
-
Monitoring the Reaction: The reaction can be easily monitored by TLC or LC-MS. The product carboxylic acid is significantly more polar than the starting ester.
-
Work-up: After the reaction is complete, the THF is typically removed under reduced pressure. The remaining aqueous solution is then acidified with an acid like 1M HCl until the pH is ~2-3. The carboxylic acid, being insoluble in acidic water, will precipitate out and can be collected by filtration.
Q6: The final product is difficult to purify. What techniques do you recommend?
A6: Purification often involves removing residual starting materials, catalyst, and any side products.
-
Acid-Base Extraction: After acidification and filtration, the crude solid can be redissolved in an organic solvent (like ethyl acetate) and washed with water and brine to remove any remaining inorganic salts. This is a crucial step to ensure high purity.
-
Recrystallization: This is the most powerful technique for obtaining a highly pure crystalline solid. Experiment with different solvent systems. A good starting point would be recrystallization from an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps. Problems often arise when one step is significantly slower than the others, allowing side reactions to occur.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the Aryl-Halide (Ar-X) bond. A slow step here can be due to a less reactive halide (Cl > Br > I).[3]
-
Transmetalation : The organic group from the activated boronic acid (Ar'-B(OR)₃⁻) is transferred to the palladium center. This is often the rate-limiting step and requires the base.[2]
-
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4'-difluoro-[1,1'-biphenyl]-4-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Saponification to this compound
-
Reaction Setup: Dissolve the purified methyl 3,4'-difluoro-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature. Gentle heating (40 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).
-
Work-up: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is approximately 2. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.
-
Purification: Dry the solid in a vacuum oven. For higher purity, recrystallize from an appropriate solvent system (e.g., ethanol/water).
References
- CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
-
4,4'-diaminodiphenylsulfone - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
EP0421046A1 - Process for producing highly pure 3,3',4,4' - biphenyltetra- carboxylic acid or dianhydride thereof. European Patent Office. [Link]
- US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst . ResearchGate. [Link]
-
Synthesis of perfluoroalkylene aromatic diamines . NASA Technical Reports Server. [Link]
- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride . Journal of Applicable Chemistry. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers. [Link]
- DE19831817C1 - Production of biphenyl carboxylic acid compounds.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ACS Catalysis. [Link]
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14 . ResearchGate. [Link]
-
Investigation of biphenyl enamines for applications as p-type semiconductors . Beilstein Journal of Organic Chemistry. [Link]
-
Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach . ACS Publications. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . University of Glasgow. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]
-
Biphenyl | Synthesis, Structure, Properties . Britannica. [Link]
-
The Suzuki Reaction . Chem 115 Myers. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]
-
Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]
-
Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation . ACS Omega. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . MDPI. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions . MDPI. [Link]
- United States Patent 4,111,906.
-
What is a simple way to convert an ester into carboxylic acid? . ResearchGate. [Link]
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues . Environmental Health Perspectives. [Link]
-
Organoborane coupling reactions (Suzuki coupling) . Proceedings of the Japan Academy, Series B. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health. [Link]
- WO2009116089A2 - Novel intermediates and method for synthesis of 4'-[(1,4'-dimethyl-2'-propyl-[2,6'-bi-1H-benzimidazol]-l-yl)methyl]-1,1-biphenyl]-2-carboxylic acid.
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- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
Welcome to the technical support center for the purification of crude 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the integrity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: Low Yield After Recrystallization
Question: I'm experiencing a significant loss of product after recrystallizing my crude this compound. What could be the cause and how can I improve my yield?
Answer:
Low recovery after recrystallization is a common issue that can often be attributed to several factors related to solvent selection and experimental technique.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.
-
Solution: Conduct small-scale solubility tests with a variety of solvents. For biphenyl carboxylic acids, consider solvent systems like aqueous ethanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane). A reported solvent system for a similar compound, 4-biphenyl carboxylic acid, is a mixture of benzene and petroleum ether or aqueous ethanol.[1]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep more of it in solution upon cooling, thus reducing the yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.
-
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further increase the yield by placing the flask in an ice bath to maximize precipitation.
-
-
Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a heated filtration setup (e.g., a heated funnel or by keeping the receiving flask warm) to prevent premature crystallization. Also, ensure your solution is not supersaturated before filtration.
-
Issue 2: Persistent Impurities Observed in NMR/HPLC Analysis
Question: After purification, I still see persistent impurities in my NMR and HPLC analyses. What are the likely sources of these impurities and what purification method should I use to remove them?
Answer:
Persistent impurities in the final product often originate from the synthetic route or degradation.[2][3][4] The nature of these impurities will dictate the most effective purification strategy.
Likely Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis, such as a boronic acid or a bromo-precursor if a Suzuki coupling was used, are common impurities.[5]
-
Side-Products: Byproducts from the reaction, such as homocoupling products of the starting materials.
-
Reagents: Residual catalysts (e.g., palladium complexes) or bases used in the reaction.[5]
Recommended Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[6][7][8][9] The carboxylic acid can be converted to its water-soluble salt by treatment with a weak base, allowing for the removal of non-acidic organic impurities.[7][8][10]
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The this compound will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid, such as concentrated HCl, until the product precipitates out.[7][8]
-
Collect the purified solid by filtration, wash with cold water, and dry thoroughly.
-
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography can be used for more challenging separations.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The acidic nature of the compound may cause it to streak on the silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to obtain better peak shapes.
-
Note: For fluorinated compounds, fluorinated-phenyl stationary phases can offer alternative selectivity in HPLC and could be considered for preparative chromatography as well.[11][12]
-
Issue 3: Oily Product Instead of a Crystalline Solid
Question: My purified this compound is an oil instead of a solid. How can I induce crystallization?
Answer:
Obtaining an oily product, often referred to as "oiling out," can happen when the melting point of the compound is close to the temperature of the solution or if impurities are depressing the melting point.
Troubleshooting Steps:
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the oil. This will act as a template for crystallization.
-
Trituration: Add a small amount of a solvent in which the compound is insoluble (an anti-solvent like hexane or pentane) to the oil and stir vigorously. This can often induce the formation of a solid.
-
Solvent Removal: Ensure all residual solvent is removed under high vacuum, as this can sometimes prevent crystallization.
-
Re-purification: The oily nature might be due to persistent impurities. Consider an additional purification step, such as acid-base extraction or column chromatography, to improve the purity.
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for purifying crude this compound?
For initial, bulk purification, acid-base extraction is generally the most robust and scalable method.[6][10] It effectively removes non-acidic impurities. For achieving very high purity, a subsequent recrystallization from a suitable solvent system is recommended.
Q2: Which analytical techniques are best to confirm the purity of the final product?
A combination of techniques is ideal for confirming purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting minor impurities.[2][13] A reversed-phase C18 column is a good starting point, though for fluorinated compounds, a fluorinated-phenyl phase may provide better separation.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any residual impurities.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: How does the presence of fluorine atoms affect the purification strategy?
The presence of fluorine atoms can influence the compound's properties in several ways:
-
Solubility: Fluorinated compounds can have different solubility profiles compared to their non-fluorinated analogs.[14] This may require screening a wider range of solvents for recrystallization.
-
Chromatography: The altered polarity and potential for different intermolecular interactions can affect chromatographic behavior. As mentioned, specialized stationary phases like fluorinated-phenyl columns can be advantageous for HPLC.[11][12]
-
Acidity: The electron-withdrawing nature of fluorine can slightly increase the acidity of the carboxylic acid, which should be considered during acid-base extractions.
Q4: What are the common sources of impurities for this compound?
Common impurities often stem from the synthetic process and can include:
-
Unreacted Starting Materials: For instance, in a Suzuki coupling, you might have residual boronic acid and aryl halide.[5]
-
Homocoupling Products: The starting materials coupling with themselves.
-
Catalyst Residues: Traces of the palladium catalyst used in cross-coupling reactions.
-
Solvent Residues: Solvents used in the reaction or purification may be present in the final product.[2]
Visualizing the Purification Workflow
Below is a generalized workflow for the purification of crude this compound.
Caption: Generalized purification workflow for this compound.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Scalable, removes neutral/basic impurities effectively.[6][8] | May not remove acidic impurities. |
| Recrystallization | >99% | High purity, removes soluble impurities. | Potential for yield loss.[7] |
| Column Chromatography | >99.5% | Separates closely related compounds.[5] | Less scalable, solvent intensive. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
- Hartley, C. S., et al. (2022). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Journal of Organic Chemistry.
-
National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]
- American Chemical Society. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]
-
ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
-
PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2007). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
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Fuoye E-Learning. (n.d.). impurities in inorganic pharmaceuticals. Retrieved from [Link]
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European Patent Office. (n.d.). Process for producing highly pure 3,3',4,4' - biphenyltetra- carboxylic acid or dianhydride thereof. Retrieved from [Link]
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Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
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Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Retrieved from [Link]
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European Patent Office. (2022). PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES. Retrieved from [Link]
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common side products in the synthesis of difluorobiphenyls
Welcome to the Technical Support Center for the synthesis of difluorobiphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Fluorinated biphenyls are crucial scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can diminish yields and complicate purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis via popular cross-coupling and nucleophilic substitution methodologies.
Troubleshooting Guide: Common Side Products in Difluorobiphenyl Synthesis
The synthesis of difluorobiphenyls, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Negishi couplings, or through nucleophilic aromatic substitution (SNAr), is often accompanied by the formation of undesired side products. Understanding the mechanistic origins of these byproducts is the first step toward their mitigation.
Issue 1: Formation of Homocoupled Products
Homocoupling, the dimerization of the organometallic reagent (e.g., boronic acid, organostannane, or organozinc) or the aryl halide, is a prevalent side reaction. This leads to the formation of symmetrical biphenyls, which can be difficult to separate from the desired unsymmetrical product.
Root Cause Analysis:
-
Oxygen Contamination: The presence of molecular oxygen can promote the homocoupling of organoboronic acids.[1]
-
Excess Palladium(II) Species: The use of Pd(II) precatalysts without complete reduction to the active Pd(0) can lead to a competing catalytic cycle that favors homocoupling.[2]
-
Reaction Kinetics: If the rate of transmetalation is slow, or if one coupling partner is consumed faster than the other, the remaining partner may undergo homocoupling. Electron-deficient arylboronic acids, such as those bearing fluorine substituents, can be particularly prone to homocoupling.[3]
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Rigorous Degassing | 1. Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. 2. Assemble the reaction vessel under a positive pressure of inert gas. 3. Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas before heating. | This minimizes the presence of dissolved oxygen, a known promoter of boronic acid homocoupling.[1] |
| Use of Pd(0) Precatalysts or In Situ Reduction | 1. Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. If using a Pd(II) precatalyst like Pd(OAc)₂, consider adding a reducing agent such as a phosphine ligand in slight excess or a mild reductant to ensure complete reduction to Pd(0). | This reduces the concentration of Pd(II) species that can participate in homocoupling pathways. |
| Ligand Selection | For sterically hindered or electron-deficient substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos. | These ligands can accelerate the rate of the desired cross-coupling reaction, outcompeting the homocoupling side reaction.[4] |
| Controlled Addition of Reagents | Add the more reactive coupling partner (often the organometallic reagent) slowly to the reaction mixture using a syringe pump. | This maintains a low concentration of the reactive species, disfavoring its dimerization. |
Issue 2: Protodeboronation/Protodestannylation/Protodezincation
This side reaction involves the cleavage of the carbon-metal bond of the organometallic reagent and its replacement with a carbon-hydrogen bond, leading to the formation of a defunctionalized arene.
Root Cause Analysis:
-
Presence of Protic Solvents/Impurities: Water, alcohols, or acidic impurities can serve as proton sources, leading to the cleavage of the C-B, C-Sn, or C-Zn bond.[5]
-
Elevated Temperatures and Prolonged Reaction Times: These conditions can increase the rate of protodeboronation, especially for sensitive substrates.[6][7]
-
Base-Mediated Decomposition: Certain bases can promote the decomposition of the organometallic reagent.
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Use of Anhydrous Conditions | 1. Dry all glassware in an oven and cool under a stream of inert gas. 2. Use anhydrous solvents. 3. Ensure all reagents are free of water. | Minimizes the presence of proton sources that can lead to protodeboronation. |
| Protecting the Boronic Acid | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, prior to the coupling reaction. | These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[8] |
| Optimize Reaction Temperature and Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures. | Reduces the likelihood of thermal decomposition of the organometallic reagent.[6][7] |
| Choice of Base | Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides, especially when dealing with sensitive boronic acids. | Strong bases can accelerate the decomposition of some organoboron compounds. |
Issue 3: Dehalogenation of the Aryl Halide
In this side reaction, the halogen atom of the aryl halide is replaced by a hydrogen atom, resulting in the formation of a defunctionalized arene.
Root Cause Analysis:
-
Hydride Sources: The presence of hydride sources in the reaction mixture, such as certain solvents (e.g., isopropanol), bases (e.g., amines), or impurities, can lead to the reduction of the aryl halide.
-
Catalyst-Mediated Reduction: The palladium catalyst itself can sometimes mediate the transfer of a hydride to the aryl halide.
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Avoid Hydride-Donating Solvents and Bases | Use aprotic solvents like dioxane, THF, or toluene. Employ inorganic bases such as K₂CO₃, K₃PO₄, or CsF. | This eliminates potential sources of hydride ions that can participate in the dehalogenation process. |
| Ligand Selection | Utilize ligands that promote rapid oxidative addition and transmetalation, thus favoring the desired cross-coupling pathway over the reductive dehalogenation pathway. | A faster catalytic cycle for the desired reaction minimizes the opportunity for side reactions to occur. |
Issue 4: Formation of Regioisomers in SNAr Reactions
When synthesizing unsymmetrical difluorobiphenyls via SNAr, the incoming nucleophile may attack at an undesired position, leading to the formation of regioisomers, especially if the aromatic ring has multiple fluorine substituents.
Root Cause Analysis:
-
Electronic Effects: The regioselectivity of SNAr is governed by the electronic stabilization of the Meisenheimer complex intermediate. The presence and position of electron-withdrawing groups, including other fluorine atoms, direct the nucleophilic attack.
-
Steric Hindrance: Bulky nucleophiles or substituents on the aromatic ring can hinder attack at certain positions, influencing the regiochemical outcome.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer complex and thus the regioselectivity of the reaction.[9]
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Careful Substrate Design | Position strongly electron-withdrawing groups para or ortho to the desired site of substitution to activate that position for nucleophilic attack. | This enhances the electrophilicity of the target carbon and stabilizes the corresponding Meisenheimer intermediate. |
| Choice of Nucleophile | Consider the steric bulk of the nucleophile. Less hindered nucleophiles may exhibit different regioselectivity compared to bulkier ones. | Steric interactions can play a significant role in directing the nucleophilic attack to the less hindered position. |
| Solvent Screening | Perform small-scale reactions in a variety of aprotic polar solvents (e.g., DMSO, DMF, NMP) to determine the optimal solvent for regioselectivity. | The solvent can influence the reaction rate and the relative stability of the isomeric Meisenheimer complexes.[9] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for a difluorobiphenyl synthesis is sluggish. What are the likely causes?
A1: Sluggish reactivity in the synthesis of electron-poor difluorobiphenyls can be due to several factors. The electron-withdrawing nature of the fluorine atoms can deactivate the aryl halide towards oxidative addition. Additionally, the corresponding fluorinated arylboronic acid may have a lower nucleophilicity, slowing down the transmetalation step. To address this, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to accelerate the catalytic cycle. Increasing the reaction temperature or using a more polar solvent might also improve the reaction rate.
Q2: How can I minimize the formation of tin byproducts in a Stille coupling for difluorobiphenyl synthesis?
A2: The removal of organotin byproducts is a common challenge in Stille couplings. To minimize their formation and facilitate their removal, use a stoichiometric amount of the organostannane reagent. After the reaction, quenching with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.
Q3: My Negishi coupling reaction stalls before completion. What could be the issue?
A3: Stalling in Negishi couplings can be due to catalyst deactivation or the degradation of the organozinc reagent. Ensure that your reaction is performed under strictly anhydrous and anaerobic conditions, as organozinc reagents are sensitive to moisture and air. If the problem persists, consider preparing the organozinc reagent in situ and using it immediately. The choice of ligand is also critical; sometimes, switching to a more robust ligand can prevent catalyst decomposition.
Q4: I am observing significant decomposition of my starting materials in an SNAr reaction to form a difluorobiphenyl ether. How can I improve this?
A4: Decomposition in SNAr reactions is often due to harsh reaction conditions. Try lowering the reaction temperature and using a milder base. The choice of solvent is also crucial; while polar aprotic solvents are generally preferred, they can sometimes promote side reactions at high temperatures. Consider screening other solvents or using a co-solvent system to find a balance between reactivity and stability.
Visualizing Reaction Mechanisms and Troubleshooting
To aid in understanding the formation of common side products, the following diagrams illustrate the key mechanistic pathways.
Caption: Mechanism of boronic acid homocoupling.
Caption: Mechanism of protodeboronation.
Sources
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- 6. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with Fluorinated Substrates
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the Suzuki-Miyaura cross-coupling of fluorinated substrates. The unique electronic properties of the C-F bond often necessitate a departure from standard protocols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the fluorinated aryl halide. What are the primary causes and how can I improve the yield?
Low conversion when using fluorinated aryl halides is a frequent challenge, primarily due to the strength of the C-F bond, which makes the oxidative addition step of the catalytic cycle energetically demanding.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection is Critical: Standard palladium catalysts may not be effective. For these challenging substrates, highly active catalyst systems are often necessary.[1]
-
Bulky, Electron-Rich Ligands: These are essential to facilitate the oxidative addition of the C-F bond to the Pd(0) center.[3] Ligands like SPhos and RuPhos have demonstrated effectiveness in these scenarios.[2][4][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating properties.[4]
-
Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common starting points, consider using more advanced precatalysts like XPhos Pd G3, which can exhibit higher reactivity.[2][4]
-
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier of C-F bond cleavage.[4] Microwave-assisted heating can sometimes be beneficial for rapidly achieving and maintaining high temperatures.[1]
-
Choice of Base: The base is crucial for activating the boronic acid or its ester for the transmetalation step.[2][6][7]
-
For less reactive fluorinated substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[2][4]
-
However, be mindful that highly fluorinated arylboronic acids can be unstable in the presence of strong bases, leading to protodeboronation.[8][9][10] In such cases, a milder base like KF or CsF might be a better choice.[2][6][11]
-
-
Solvent System: Non-polar aprotic solvents like dioxane or toluene are often preferred for these couplings.[4] The addition of a small amount of water is typically necessary to facilitate the action of inorganic bases.[7]
Q2: I'm observing significant protodeboronation of my fluorinated boronic acid. How can I mitigate this side reaction?
Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroarylboronic acids.[9][10] Fluorinated arylboronic acids are particularly susceptible to this issue, as the electron-withdrawing nature of fluorine can weaken the C-B bond.[8]
-
Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[9][10][12]
-
Careful Selection of Base and Reaction Conditions: As mentioned previously, strong bases can promote protodeboronation.[8] Using a milder base and the minimum necessary reaction temperature can help to suppress this side reaction.
-
Stoichiometry: While not ideal, using a slight excess of the boronic acid derivative can sometimes compensate for losses due to protodeboronation.[9][10]
Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid. What is causing this and how can I prevent it?
Homocoupling of the boronic acid is another common side reaction. This can be particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂. The reduction of Pd(II) to the active Pd(0) can be triggered by the homocoupling of two equivalents of the boronic acid.[11]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can often minimize homocoupling as it doesn't require an in-situ reduction step that consumes the boronic acid.[11]
-
Optimize Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q4: I am working with an aliphatic fluoride. What are the key considerations for a successful Suzuki coupling?
Suzuki couplings with alkyl fluorides are particularly challenging due to the high bond dissociation energy of the C(sp³)-F bond and the potential for competing β-hydride elimination.[13]
-
Nickel Catalysis: For unactivated alkyl fluorides, nickel catalysts are often more effective than palladium catalysts in facilitating the difficult oxidative addition step and can also reduce the rate of β-hydride elimination.[13]
-
Lewis Acid Additives: In some cases, the use of a Lewis acid can help to activate the C-F bond.
-
Benzylic and Activated Fluorides: Benzylic and other activated aliphatic fluorides are generally more reactive and can sometimes be coupled using palladium catalysis under optimized conditions.[13]
Frequently Asked Questions (FAQs)
This section addresses broader questions about the principles and best practices for Suzuki coupling with fluorinated substrates.
Q1: What is the general mechanism of the Suzuki-Miyaura coupling, and where do the challenges with fluorinated substrates arise?
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4][14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the fluorinated substrate) to form a Pd(II) complex. This is often the rate-limiting step, especially with the strong C-F bond.[1]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[4][6]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The primary challenge with fluorinated substrates lies in the oxidative addition step due to the high strength of the C-F bond.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the challenging oxidative addition step with fluorinated substrates.
Q2: Can I perform a Suzuki coupling with a fluorinated substrate without a base?
Traditionally, a base is required for the transmetalation step.[6] However, recent research has shown that base-free Suzuki-Miyaura couplings are possible, particularly when using acyl fluorides as substrates with nickel catalysis.[8][16][17] In these systems, the reaction proceeds through a different mechanistic pathway that circumvents the need for a base to activate the organoboron reagent.[8][16][17] Additionally, some studies have explored base-free conditions for the coupling of tetrafluoroethylene with arylboronates using a Pd(0) catalyst.[18][19]
Q3: What is the role of fluoride ions in Suzuki coupling reactions?
Fluoride ions can have a multifaceted role in Suzuki-Miyaura reactions.[20][21]
-
As a Base: Fluoride salts like KF and CsF can act as the base to activate the organoboron reagent for transmetalation.[20][21][22] This can be particularly advantageous for base-sensitive substrates.[6]
-
Formation of Reactive Intermediates: Fluoride ions can facilitate the formation of a trans-[ArPdF(L)₂] complex, which can be more reactive towards transmetalation than the corresponding chloride or bromide complexes.[20][21]
-
Potential for Inhibition: At high concentrations, fluoride ions can form unreactive anionic boronate species, which can inhibit the reaction.[20][21]
Q4: Are there alternatives to fluorinated aryl halides for introducing fluorinated aryl groups?
Yes, aryl sulfonyl fluorides have emerged as alternative electrophiles in Suzuki-Miyaura couplings.[23][24] These reactions proceed via the activation of the C-S bond, offering a different reactivity profile that can be advantageous in certain synthetic contexts.[23]
Experimental Protocols
General Protocol for Suzuki Coupling of an Electron-Deficient Aryl Fluoride
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl fluoride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl fluoride, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(OAc)₂ and SPhos. Add the degassed dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Flowchart
Caption: A systematic flowchart for troubleshooting low-yielding Suzuki coupling reactions with fluorinated substrates.
Data Summary
The following table summarizes recommended catalyst systems for challenging Suzuki couplings involving fluorinated substrates, based on literature reports.
| Substrate Type | Recommended Ligands | Recommended Bases | Solvents | Key Considerations |
| Electron-Deficient Aryl Fluorides | XPhos, SPhos, RuPhos, NHC ligands[4] | K₃PO₄, Cs₂CO₃[4] | Dioxane, Toluene[4] | Requires highly active catalysts to overcome the strong C-F bond. |
| Polyfluorophenyl Boronic Acids | XPhos[4] | K₃PO₄[4] | THF/H₂O[4] | Prone to protodeboronation; using boronic esters or trifluoroborates is beneficial.[4][9][10] |
| Benzylic/Unactivated Aliphatic Fluorides | Pd or Ni catalysis with appropriate ligands[13] | Varies | Toluene, m-xylene[13] | Ni catalysis is often preferred for unactivated alkyl fluorides.[13] |
References
- Watson, D. A., Su, M., & Teverovskiy, G. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society.
-
Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. [Link]
-
Sather, A. C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]
-
Wang, X., et al. (2021). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kabalka, G. W., Namboodiri, V., & Wang, L. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Green Chemistry. [Link]
-
Jutand, A. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Inorganic Chemistry. [Link]
-
Rico-Llanos, G. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews. [Link]
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Ohashi, M., & Ogoshi, S. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
-
ResearchGate. (n.d.). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. ResearchGate. [Link]
-
Ohashi, M., & Ogoshi, S. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]
-
Geng, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Yu, H., Wan, L., & Cai, C. (2012). A novel system for the Suzuki cross-coupling reaction catalysed with light fluorous palladium–NHC complex. Journal of Fluorine Chemistry. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation
Welcome to the technical support center for amide bond formation. As one of the most fundamental transformations in organic synthesis, the amide bond is central to pharmaceuticals, materials, and biological chemistry.[1][2] However, its apparent simplicity often conceals significant synthetic challenges, leading to frustratingly low yields.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the coupling of carboxylic acids and amines. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.
Initial Troubleshooting Workflow
When an amide coupling reaction results in a low yield, a systematic approach is crucial. Before diving into specific reagents, use the following decision tree to diagnose the general nature of the problem. This initial assessment will help you focus your troubleshooting efforts more effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a question-and-answer format.
Category 1: Starting Material & Reagent Issues
Q1: My TLC/LCMS shows unreacted starting materials, even after extended reaction times. What's going on?
A1: This is a classic sign that the fundamental activation or coupling step is failing. The primary causes are often related to inefficient activation of the carboxylic acid, deactivation of the amine, or steric hindrance.[3][4]
-
Causality & Explanation: For an amide bond to form, the carboxylic acid's hydroxyl group must be converted into a better leaving group by a coupling reagent.[5] If this "activation" is incomplete, the amine has nothing to react with. Common reasons for failure include:
-
Ineffective Coupling Reagent: The chosen reagent may not be potent enough for your specific substrates.
-
Amine Protonation: Amines are basic and carboxylic acids are acidic. They can form a simple acid-base salt, removing the nucleophilic amine from the reaction. A non-nucleophilic base is required to neutralize this salt and liberate the free amine.[3]
-
Steric Hindrance: Bulky groups near the carboxylic acid or the amine can physically block the components from coming together, drastically slowing the reaction rate.[4]
-
Poor Solubility: If either starting material is not fully dissolved, the reaction can only occur at the surface of the solid, leading to very slow or incomplete conversion.[4][6]
-
-
Actionable Solutions:
-
Change Coupling Reagent: If using a carbodiimide like EDC, switch to a more powerful uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[6][7] These reagents often show higher efficiency, especially for challenging couplings.[7][8]
-
Ensure Proper Base Use: Always include a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), especially when using uronium or phosphonium reagents.[8] Typically, 2-3 equivalents are used.
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base together in the solvent for 15-30 minutes before adding the amine.[3][4] This allows the activated intermediate to form without the amine competing for the reagents.
-
Address Steric Hindrance: For highly hindered substrates, consider converting the carboxylic acid to a more reactive acyl fluoride using reagents like BTFFH or TFFH.[4][9][10] These reactions can then be heated to drive the coupling to completion.[4][10]
-
Improve Solubility: Change to a more suitable solvent. Polar aprotic solvents like DMF, NMP, or DMA are generally good choices for amide couplings.[11][12][13] Gentle heating may also improve solubility and reaction rate, but should be used cautiously to avoid side reactions.
-
Q2: My reaction is clean, but the yield is consistently around 50%. I suspect hydrolysis. How can I prevent this?
A2: Hydrolysis of the activated carboxylic acid intermediate is a common problem, converting it back to the starting carboxylic acid and consuming your coupling reagent. This is caused by residual water in the reaction.
-
Causality & Explanation: The activated ester intermediate is highly reactive. While this is necessary for the reaction with the amine, it also makes it susceptible to nucleophilic attack by water.[3] This reaction regenerates the starting carboxylic acid and effectively halts the productive cycle.
-
Actionable Solutions:
-
Use Anhydrous Conditions: Use anhydrous grade solvents and ensure all glassware is thoroughly dried (oven or flame-dried).
-
Dry Reagents: If reagents are hygroscopic (e.g., some amine salts), dry them in a vacuum oven before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Category 2: Side Reactions & Impurities
Q3: I am working with a chiral carboxylic acid and I'm observing significant racemization (epimerization) in my product. How can I suppress this?
A3: Racemization is a major challenge in peptide synthesis and other couplings involving chiral α-amino acids. It occurs when the stereocenter adjacent to the activated carboxyl group is deprotonated.
-
Causality & Explanation: The activation of the carboxylic acid increases the acidity of the α-proton. In the presence of a base, this proton can be removed, leading to the formation of a planar enolate or an oxazolone intermediate, both of which are achiral.[14] Reprotonation can then occur from either face, scrambling the stereochemistry.[14][15] The risk of racemization is highly dependent on the coupling reagent, base, and temperature.[8]
-
Actionable Solutions:
-
Use Additives: The most effective solution is to use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or OxymaPure®.[3][16][17] These additives react with the initial activated intermediate to form a new active ester that is less prone to racemization.[16][18] Many modern coupling reagents like HATU and HBTU already incorporate these structures.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C). This slows down the rate of deprotonation relative to the rate of the desired coupling.[3][8]
-
Choose the Base Carefully: Use weaker, sterically hindered bases. While DIPEA is common, a weaker base like sym-collidine may be beneficial in cases with a high risk of racemization.[8] Avoid strong, nucleophilic bases like DMAP in excess, as they can promote racemization.[17]
-
Q4: When using a carbodiimide like EDC, I isolate a major byproduct that corresponds to my carboxylic acid plus the reagent. What is this and how do I avoid it?
A4: You are likely forming a stable N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, rearranges instead of reacting with the amine.
-
Causality & Explanation: The O-acylisourea intermediate is the key activated species in carbodiimide couplings.[4][18] However, if the amine is not sufficiently nucleophilic or is present in low concentration, the intermediate can undergo an irreversible intramolecular O-to-N acyl transfer.[8] This rearrangement forms a very stable N-acylurea, which is unreactive and terminates the reaction pathway.[4]
-
Actionable Solutions:
-
Use Additives (HOBt/HOAt): As with racemization, additives like HOBt or HOAt are crucial. They rapidly trap the O-acylisourea to form an active ester. This new intermediate is not susceptible to rearrangement and will wait for the amine to react.[16][17]
-
Control Stoichiometry and Order of Addition: Ensure the amine is ready to react. Pre-activating the acid for a short period (5-10 minutes) with EDC and HOBt before adding the amine is a good strategy.
-
Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Key Advantages | Key Disadvantages | Additive Required? |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, byproducts can be easy to remove (water-soluble for EDC, precipitation for DCC).[8][17] | Prone to racemization and N-acylurea formation without additives.[6][8] | Yes (HOBt, Oxyma) |
| Uronium/Aminium | HATU, HBTU, HCTU | Very fast reaction rates, high yields, low racemization.[7][8][17] | More expensive, can react with amine to form guanidinium byproduct.[4][16] | No (built-in) |
| Phosphonium | PyBOP, PyAOP | Excellent for reducing racemization, good for hindered couplings.[4][7][17] | Byproduct (HMPA for BOP) can be carcinogenic; less reactive than uronium salts.[17] | No (built-in) |
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for many amide bond formations.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, DCM) to a concentration of 0.1–0.5 M.
-
Activation: Add the coupling reagent HATU (1.05–1.2 equivalents) to the stirred solution. Then, add a non-nucleophilic base like DIPEA (2.0–3.0 equivalents).[1][4]
-
Pre-activation Stir: Stir the mixture at room temperature for 15–30 minutes. The solution may change color or clarity as the active ester forms.
-
Amine Addition: Add the amine (1.0–1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the limiting starting material is consumed (typically 1–12 hours).
-
Workup:
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers sequentially with 5% aqueous HCl (to remove base), saturated aqueous NaHCO₃ (to remove acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material as necessary, typically by column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use a base like triethylamine (TEA) or pyridine instead of DIPEA? A: While TEA can be used, it is less sterically hindered than DIPEA and can sometimes lead to side reactions. Pyridine is generally not recommended as it is nucleophilic and can react with the activated intermediate. For most modern coupling reagents, a hindered, non-nucleophilic base like DIPEA is the preferred choice.[8]
Q: What is the difference between HBTU and HATU? A: Both are highly effective uronium salt coupling reagents. HATU is the aza-derivative of HBTU (it contains a nitrogen in the benzotriazole ring). This modification makes the resulting active ester more reactive and HATU is generally considered slightly more efficient and faster, with less potential for epimerization.[17]
Q: My product is very polar and I lose it during the aqueous workup. What should I do? A: If your product has high water solubility, avoid extensive aqueous washes. You can try extracting the aqueous layer many times with a more polar organic solvent like ethyl acetate or even a DCM/isopropanol mixture. Alternatively, after quenching, you can concentrate the entire reaction mixture to dryness and directly purify the residue by reverse-phase chromatography or normal phase chromatography using a polar mobile phase.
Q: Is it always necessary to use an excess of the coupling reagent or amine? A: Using a slight excess (1.05 to 1.2 equivalents) of the coupling reagent and one of the coupling partners (usually the less expensive or more readily available one) can help drive the reaction to completion.[16] However, for valuable or complex substrates, using equimolar amounts is desirable. In these cases, choosing a highly efficient coupling system (like HATU) is critical.[6]
References
- Benchchem. (n.d.). .
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- Benchchem. (n.d.). Troubleshooting difficult amide bond formation with hindered substrates.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- Growing Science. (n.d.).
- Wikipedia. (n.d.). Peptide synthesis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- Novartis OAK. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2023).
- Journal of the American Chemical Society. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods.
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- Royal Society of Chemistry. (n.d.).
- American Pharmaceutical Review. (2014).
- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Royal Society of Chemistry. (2022).
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Reddit. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- ACS Publications. (2021).
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Royal Society of Chemistry. (2015).
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
Sources
- 1. growingscience.com [growingscience.com]
- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Water: An Underestimated Solvent for Amide Bond-Forming Reactions - OAK Open Access Archive [oak.novartis.com]
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- 18. Amide Synthesis [fishersci.co.uk]
stability issues of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid in solution
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support guide for 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide practical, field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Introduction: The Stability Imperative
This compound is a biphenyl derivative whose unique electronic and conformational properties make it a valuable building block in medicinal chemistry and materials science.[1] The incorporation of fluorine atoms can significantly enhance metabolic stability and modulate physicochemical properties like acidity (pKa) and lipophilicity.[2][3][4] However, like any advanced intermediate, its stability in solution is not absolute and can be influenced by a variety of environmental factors. Understanding and controlling these factors is critical for generating reproducible data, developing stable formulations, and meeting regulatory requirements.[5]
This guide provides a structured approach to identifying and resolving stability issues through a series of troubleshooting questions and detailed experimental workflows.
Troubleshooting Guide: Investigating Degradation in Solution
This section addresses specific problems you may encounter during your experimental work. The question-and-answer format is designed to guide you from problem identification to resolution.
Q1: I'm observing a loss of my parent compound over time in my assay. How can I systematically determine the cause of this degradation?
A1: When you suspect degradation, a systematic approach called a forced degradation study (or stress testing) is the most effective way to identify the specific conditions causing the instability.[6] This process involves intentionally exposing the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradation pathways and products.[7][8] The objective is not to completely destroy the compound, but to induce a modest level of degradation (typically 5-20%) to ensure that potential degradants can be detected by analytical methods.[7]
A typical forced degradation study investigates the compound's stability under the following conditions:
-
Hydrolytic Stress: Acidic and basic conditions.
-
Oxidative Stress: Exposure to an oxidizing agent.
-
Photolytic Stress: Exposure to light.
-
Thermal Stress: Exposure to elevated temperatures.
Below is a workflow and a detailed protocol to guide your investigation.
Caption: Hypothetical degradation pathways under stress.
Characterization Strategy:
The most powerful tool for identifying these unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS) . [9]
-
Obtain Mass Data: Use an LC-MS system to get the mass-to-charge ratio (m/z) of the parent compound and each new peak.
-
Propose Structures:
-
An increase in mass of 16 amu often suggests the addition of an oxygen atom (hydroxylation).
-
A decrease in mass of 44 amu suggests the loss of CO₂ (decarboxylation).
-
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on both the parent molecule and the degradant peaks. Comparing the fragmentation patterns provides strong evidence to confirm the proposed structure of the degradant. [9]
Q3: My compound has poor solubility in aqueous buffers. How can I increase its solubility for my experiments without causing it to degrade?
A3: Poor aqueous solubility is common for biphenyl structures. [10]Here is a tiered approach to improving solubility while monitoring for potential stability issues:
-
pH Adjustment: As a carboxylic acid, this compound will be significantly more soluble in its deprotonated (carboxylate) form.
-
Action: Carefully increase the pH of your aqueous buffer. The solubility should increase dramatically as the pH rises above the compound's pKa.
-
Caution: Perform a preliminary stability check at the higher pH. While improving solubility, strongly basic conditions (pH > 9) can sometimes promote base-catalyzed hydrolysis or other reactions. Run a simple stability test by dissolving the compound in the high-pH buffer and analyzing it by HPLC after 24 hours at room temperature against a time-zero sample.
-
-
Use of Co-solvents: Organic solvents can be used to increase the solubility of hydrophobic compounds in aqueous media.
-
Action: Introduce a water-miscible organic co-solvent like DMSO, ethanol, or acetonitrile into your buffer. Start with a low percentage (e.g., 1-5%) and increase as needed.
-
Caution: Ensure the chosen co-solvent is compatible with your experimental system (e.g., it doesn't inhibit enzymes or affect cell viability). Always run a control with the co-solvent alone. Additionally, confirm the stability of your compound in the presence of the co-solvent, as some solvents can participate in degradation reactions.
-
-
Formulation with Excipients: For more advanced applications, cyclodextrins or other solubilizing agents can be used to encapsulate the molecule and improve its aqueous solubility. This is a common strategy in pharmaceutical formulation development.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for a stock solution of this compound in DMSO or methanol?
-
A: For maximum stability, stock solutions should be stored at -20°C or, ideally, -80°C. They should be stored in tightly sealed vials to prevent solvent evaporation and uptake of atmospheric water. Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
-
Q: How do the two fluorine atoms on the biphenyl rings influence the compound's stability?
-
A: The carbon-fluorine (C-F) bond is exceptionally strong, making it highly resistant to chemical and metabolic degradation. [4]Therefore, the fluorine atoms themselves are not labile. Their primary influence is electronic; as highly electronegative atoms, they withdraw electron density from the aromatic rings. This can affect the molecule's susceptibility to oxidative or electrophilic attack and will also lower the pKa of the carboxylic acid group compared to a non-fluorinated analogue, making it slightly more acidic. [2][3]
-
-
Q: What is the ideal pH range for maintaining the stability of this compound in an aqueous solution for a short-term (24-48 hour) experiment?
-
A: While this must be determined empirically, a good starting point for many carboxylic acids is a slightly acidic to neutral pH range (pH 4-7). This range often represents a good compromise between ensuring the compound is sufficiently soluble (as the carboxylate) and avoiding the harsh conditions of extreme pH that can accelerate degradation. [8][11]It is crucial to perform a preliminary stability test in your specific buffer system.
-
References
-
ResearchGate. (n.d.). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl- A Comparative Study. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Semantic Scholar. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
-
ScienceDirect. (2025). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. Retrieved from [Link]
-
PubMed. (2023). Structure property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]
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- 3. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Characterization of Fluorinated Organic Compounds
Welcome to the technical support center for the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these fascinating molecules. The high electronegativity and unique steric and electronic properties of fluorine introduce complexities in routine analytical techniques. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation, but the presence of fluorine (¹⁹F), a spin I=½ nucleus with 100% natural abundance, introduces both opportunities and challenges.[1][2]
Troubleshooting Guide: ¹⁹F NMR
Q1: My ¹⁹F NMR spectrum has a rolling baseline and phasing issues. What's causing this and how can I fix it?
A1: This is a common issue arising from the wide chemical shift range of ¹⁹F NMR, which can span over 800 ppm.[2] Such a large spectral width can be challenging for the spectrometer's electronics to handle uniformly.
-
Causality: The wide spectral width can lead to artifacts from the digital filter, non-uniform excitation and detection across the spectrum, and acoustic ringing. This often manifests as a rolling baseline and difficulty in phasing all peaks correctly.
-
Troubleshooting Protocol:
-
Reduce the Spectral Width (sw): If the approximate chemical shift range of your compounds is known, narrow the spectral width to encompass only the signals of interest.[3]
-
Optimize Acquisition Parameters:
-
Increase the relaxation delay (d1): A longer delay (e.g., 10 seconds) can help reduce artifacts.[4]
-
Use a composite pulse sequence: These are designed for more uniform excitation over a broad frequency range.
-
-
Post-Acquisition Correction:
-
Baseline Correction: Most NMR processing software has algorithms (e.g., polynomial fitting) to correct for baseline distortions.[3]
-
Phasing: Attempt a two-point phase correction. If a uniform phase across the spectrum is not achievable, it may be necessary to acquire spectra of smaller regions separately.[3]
-
-
Q2: I'm struggling to interpret the complex coupling patterns in my ¹H NMR spectrum due to ¹H-¹⁹F coupling. How can I simplify this?
A2: ¹H-¹⁹F coupling constants can be quite large and extend over several bonds, leading to complex multiplets that obscure ¹H-¹H coupling information.[2][5][6][7]
-
Causality: The large gyromagnetic ratio of both ¹H and ¹⁹F nuclei results in strong spin-spin coupling. These couplings can be observed through two, three, four, and even five bonds.[2]
-
Troubleshooting Workflow:
Caption: Workflow for deconvoluting complex proton spectra of fluorinated compounds.
-
Experimental Protocols:
-
¹⁹F Decoupling: The most direct approach is to acquire a ¹H spectrum with ¹⁹F decoupling.[5][6] This will collapse the ¹H-¹⁹F multiplets into simpler patterns, revealing the underlying ¹H-¹H couplings.
-
PSYCHE (Pure Shift Yielded by Chirp Excitation) Spectroscopy: This experiment provides a ¹H-decoupled ¹H spectrum, effectively removing ¹H-¹H couplings and leaving only the ¹H-¹⁹F couplings.[5] This allows for the direct measurement of ¹H-¹⁹F coupling constants.[5]
-
FAQs: ¹⁹F NMR
Q3: How do I choose an appropriate reference standard for ¹⁹F NMR?
A3: The choice of reference is critical for accurate chemical shift determination. Unlike ¹H NMR where TMS is nearly universal, ¹⁹F NMR has several common references.[4]
-
Key Considerations:
-
Solubility and Stability: The reference should be soluble in the same solvent as your analyte and stable under the experimental conditions.[4]
-
Chemical Shift: Choose a reference with a chemical shift that does not overlap with your signals of interest.
-
Inertness: The reference should not interact with your analyte or the protein if conducting ligand screening.[4]
-
| Common ¹⁹F NMR Reference Standards | Chemical Shift (δ) vs. CFCl₃ (ppm) |
| CFCl₃ (Trichlorofluoromethane) | 0.00 |
| C₆F₆ (Hexafluorobenzene) | -164.90 |
| C₆H₅F (Fluorobenzene) | -113.15 |
| CF₃COOH (Trifluoroacetic acid) | -76.55 |
Note: Historically, the sign convention for ¹⁹F NMR shifts was often reversed in the literature.[8][9]
Q4: Can I perform quantitative ¹⁹F NMR (qNMR)?
A4: Yes, ¹⁹F qNMR is a powerful technique for determining the concentration of fluorinated compounds.[10][11][12]
-
Advantages:
-
Best Practices:
Section 2: Mass Spectrometry (MS)
The high electronegativity of fluorine significantly influences ionization and fragmentation processes in mass spectrometry.
Troubleshooting Guide: MS of Fluorinated Compounds
Q5: I am observing poor ionization efficiency and sensitivity for my fluorinated analyte in ESI-MS. What can I do?
A5: The strong electron-withdrawing nature of fluorine can suppress ionization, particularly in positive ion mode.
-
Causality: Fluorine's high electronegativity reduces the basicity of nearby functional groups, making protonation less favorable. In negative ion mode, the stability of the resulting anion is enhanced.
-
Troubleshooting Protocol:
-
Switch to Negative Ion Mode: Many fluorinated compounds, especially those with acidic protons, show significantly better response in negative ion mode.
-
Mobile Phase Additives:
-
Ammonium Fluoride: This additive has been shown to improve sensitivity in both positive and negative ion modes for a range of small molecules.[15]
-
Ammonium Hydroxide: For negative ion mode, a basic additive can facilitate deprotonation.
-
-
Source Optimization: Systematically optimize source parameters such as capillary voltage, gas flow, and temperature for your specific analyte and mobile phase.
-
Q6: The fragmentation pattern of my fluorinated compound in MS/MS is unusual and difficult to interpret. What are some common fragmentation pathways?
A6: Fluorinated compounds often exhibit unique fragmentation pathways that differ from their non-fluorinated analogs.
-
Causality: The strong carbon-fluorine bond and the high stability of fluoride and other fluorine-containing fragments drive fragmentation.
-
Common Fragmentation Pathways:
-
Loss of HF: A common neutral loss, especially from protonated molecules.[16]
-
Loss of F•: Loss of a fluorine radical is also possible.[16]
-
Rearrangements: McLafferty-type rearrangements and fluorine migrations are known to occur, leading to unexpected fragments.[17][18] For example, in perfluoroalkyl carboxylates, fluorine shifts can occur after the initial decarboxylation.[17]
-
"Unzipping" of Perfluoroalkyl Chains: This can involve the loss of CF₂ units.[17]
Caption: Generalized fragmentation workflow for fluorinated compounds in MS.
-
FAQs: MS of Fluorinated Compounds
Q7: I suspect my mass spectrometer source is contaminated with a fluorinated compound. What is the best cleaning procedure?
A7: Fluorinated compounds can be persistent. A thorough cleaning procedure is often required.
-
Cleaning Protocol:
-
Disassembly: Carefully disassemble the ion source components according to the manufacturer's instructions. Take pictures to aid in reassembly.[19]
-
Mechanical Cleaning: Use an abrasive slurry of aluminum oxide powder with methanol or water to gently polish the metal surfaces.[20]
-
Sonication: Sonicate the parts in a detergent solution to remove polishing residue.[20][21]
-
Solvent Rinsing: Sequentially rinse and sonicate the parts with high-purity water, followed by acetone, and then methanol.[20][21]
-
Drying/Baking: Dry the parts in an oven at 100-150°C to remove all solvent residues.[20]
-
Reassembly: Use clean, powder-free gloves and tools to reassemble the source.[20]
-
Q8: Can Inductively Coupled Plasma Mass Spectrometry (ICP-MS) be used for fluorine analysis?
A8: Direct determination of fluorine by ICP-MS is challenging due to its high ionization potential.[22][23][24] However, modified methods have been developed.
-
Challenges:
-
Alternative Approaches:
-
Reaction Cell Technology: Using a reaction gas can help to overcome some of the interferences.
-
Formation of Polyatomic Ions: Methods have been developed to detect fluorine as a polyatomic ion, such as [BaF]⁺, which improves sensitivity.[22]
-
Section 3: Chromatography
The unique properties of fluorinated compounds also impact their behavior in chromatographic separations.
Troubleshooting Guide: HPLC of Fluorinated Compounds
Q9: I am observing significant peak tailing for my fluorinated analyte on a C18 column. What is the cause and how can I improve the peak shape?
A9: Peak tailing is often due to secondary interactions between the analyte and the stationary phase.
-
Causality:
-
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Add a competing agent: Low concentrations of trifluoroacetic acid (TFA) can act as an ion-pairing reagent and mask silanol interactions.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a single ionization state.
-
-
Change Stationary Phase:
-
Use an end-capped column: These columns have fewer accessible silanol groups.
-
Consider a fluorinated stationary phase: These phases can offer alternative selectivity and improved peak shape for fluorinated analytes.[27]
-
-
Increase Column Temperature: Higher temperatures can improve peak shape and reduce retention times.[28]
-
FAQs: Chromatography of Fluorinated Compounds
Q10: What are the advantages of using a fluorinated stationary phase for HPLC?
A10: Fluorinated phases provide an alternative and often complementary separation mechanism to traditional C8 and C18 phases.[27]
-
Benefits:
-
Alternative Selectivity: They can provide different elution orders, which is beneficial for separating closely related compounds or isomers.[27]
-
Separation of Fluorinated and Non-fluorinated Compounds: These phases can be useful for separating mixtures containing both fluorinated and non-fluorinated analytes.[27]
-
Use of Simpler Mobile Phases: They may allow for the use of simpler mobile phases, avoiding the need for extreme pH or complex additives.[27]
-
References
- 19F NMR Reference Standards. (n.d.).
- Gonet, T. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
- Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
- Rigger, R., et al. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). MilliporeSigma.
- Castañar, L., & Parella, T. (2015). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 80(9), 4507–4513.
- Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.
- Certified Reference Materials for ¹⁹F NMR. (n.d.). Sigma-Aldrich.
- Miclet, E., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(25), 7933–7942.
- Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12723–12730.
- Tchaikovsky, A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8898434.
- 19f NMR Reference Standards 0. (n.d.). Scribd.
- Zenin, A. A., & Zenin, N. A. (2020). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Fluorine notes, 1(128).
- Gonet, T. (2001). Solving problems fluorine 19F with NMR spectroscopy.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
- Yang, S., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4218–4224.
- Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
- Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(19), e8860.
- Weatherly, L. M., et al. (2020). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 31(10), 2031–2041.
- CHAPTER 2 Fragmentation and Interpret
- Tchaikovsky, A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (n.d.).
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024, January 29).
- 19F Coupling Constants Table. (n.d.). Alfa Chemistry.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(Bromomethyl)
- Halogenated Molecule Sticking to Column. (2008, November 18).
- Yang, S., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4218–4224.
- qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2024, April 24). ChemRxiv.
- Jiang, Z.-X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 78-81.
- Retention of [18F]fluoride on reversed phase HPLC columns. (n.d.).
- Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). ProQuest.
- Could any one suggest the effect of fluorine in mass spectrometry? (2016, May 26).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2019). Chemical Science, 10(27), 6656-6666.
- qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2024, April 10). ChemRxiv.
- F19 detection. (n.d.). NMR Facility, UCSB Chem and Biochem.
- Manura, J. (n.d.). Mass Spec Source Cleaning Procedures. Scientific Instrument Services.
- Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2021). Journal of Mass Spectrometry, 56(2), e4674.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). Environmental Science & Technology, 57(25), 9224–9233.
- MS Tip: Mass Spectrometer Source Cleaning Procedures. (n.d.). Scientific Instrument Services.
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC North America.
- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. (2024, January 13). Journal of Agricultural and Food Chemistry.
- Maintaining Lab Operations - LC/QQQ and LC/QToF Support Topics. (n.d.). Agilent.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2021). ACS Environmental Au, 1(1), 7-19.
- A beginner's guide to 19F NMR and its role in drug screening. (2018). Expert Opinion on Drug Discovery, 13(6), 549-559.
- Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. (2024, January 20).
- Controlling Contamination in LC/MS Systems. (n.d.).
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2012).
- Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. (n.d.). Semantic Scholar.
- any tips on cleaning out a mass spec ion source? (and how to put it back together?). (2019, August 12). Reddit.
Sources
- 1. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
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- 11. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. whitman.edu [whitman.edu]
- 17. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 21. Article - Mass Spec Source Cleaning Procedures, J. Manura [sisweb.com]
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- 24. pubs.acs.org [pubs.acs.org]
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- 28. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important biphenyl derivative. The synthesis of this molecule, often utilized as a key intermediate in pharmaceuticals, presents unique challenges that require careful consideration of reaction parameters and potential side reactions.[1] This resource aims to equip you with the knowledge to navigate these complexities effectively.
Overview of the Synthetic Approach: The Suzuki-Miyaura Coupling
The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and functional group tolerance.[2][3] For our target molecule, the key coupling partners are 4-bromo-2-fluorobenzoic acid and 4-fluorophenylboronic acid .
The general reaction scheme is as follows:
Figure 1: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki coupling reactions are a common issue, often stemming from several factors.[3][4] Here’s a breakdown of potential causes and corresponding solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can severely impact the yield.
-
Troubleshooting:
-
Oxygen Sensitivity: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] De-gas all solvents and reagents thoroughly before use.
-
Ligand Choice: The choice of phosphine ligand is critical.[2] For sterically hindered or electron-deficient substrates, more electron-rich and bulky ligands like XPhos or SPhos may be necessary to promote efficient oxidative addition and reductive elimination.[2][6]
-
Catalyst Loading: While minimizing catalyst loading is desirable for cost and environmental reasons, insufficient catalyst can lead to incomplete conversion.[3] Experiment with slightly higher catalyst loadings (e.g., 0.5-2 mol%) to see if the yield improves.
-
-
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step.
-
Troubleshooting:
-
Base Strength: The basicity needs to be sufficient to activate the boronic acid but not so strong as to cause unwanted side reactions, such as hydrolysis of the starting materials or product.[7] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][8] If you are using a weaker base like sodium bicarbonate, consider switching to a stronger one.
-
Solubility: Ensure the base is adequately soluble in the reaction medium. Using a biphasic solvent system (e.g., toluene/water or dioxane/water) can help.[2]
-
-
-
Reaction Temperature: Temperature influences reaction kinetics.
-
Troubleshooting:
-
Insufficient Heat: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, try heating it to 80-100°C.
-
Decomposition: Conversely, excessively high temperatures can lead to the decomposition of starting materials, catalyst, or product. Monitor the reaction for the formation of degradation products.
-
-
-
Purity of Starting Materials: Impurities in the starting materials can poison the catalyst or participate in side reactions.
-
Troubleshooting:
-
Aryl Halide Quality: Ensure the 4-bromo-2-fluorobenzoic acid is of high purity.
-
Boronic Acid Stability: Arylboronic acids can undergo protodeboronation (loss of the boronic acid group).[9] Store 4-fluorophenylboronic acid under dry conditions and consider using freshly opened or purified material.
-
-
Q2: I'm observing significant formation of a homocoupling byproduct from the boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid to form a symmetrical biphenyl (in this case, 4,4'-difluorobiphenyl) is a common side reaction, particularly in the presence of oxygen or certain palladium species.[10][11][12]
-
Oxygen Contamination: As mentioned for low yields, oxygen is a major culprit in promoting homocoupling.
-
Troubleshooting:
-
Rigorous Inert Atmosphere: Implement stringent measures to exclude oxygen. This includes using Schlenk techniques or a glovebox for reagent handling and maintaining a positive pressure of inert gas throughout the reaction.[11] A nitrogen subsurface sparge before adding the catalyst can be effective.[11]
-
-
-
Catalyst System: The choice of palladium precursor and ligand can influence the extent of homocoupling.
-
Troubleshooting:
-
Pre-catalyst Choice: Some palladium(II) pre-catalysts can be more prone to promoting homocoupling. Using a Pd(0) source like Pd₂(dba)₃ might be beneficial.
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can sometimes suppress homocoupling.[10]
-
-
-
Addition of a Mild Reducing Agent:
-
Troubleshooting: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress palladium(II)-mediated homocoupling of boronic acids.[12]
-
Q3: How can I effectively monitor the progress of the reaction during scale-up?
A3: Real-time reaction monitoring is crucial for successful scale-up, allowing for timely adjustments and ensuring reaction completion.[13]
-
Thin-Layer Chromatography (TLC):
-
Application: TLC is a simple and cost-effective method for qualitative monitoring.[14] By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of reactants and the appearance of the product.
-
Limitations: TLC may not be able to distinguish between the product and closely related impurities.[14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Application: HPLC provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts.[15] This is the preferred method for accurate reaction profiling during scale-up.
-
Implementation: Develop an appropriate HPLC method (column, mobile phase, and detector) to achieve good separation of all components.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: Benchtop NMR spectroscopy can be a powerful tool for reaction monitoring, especially for fluorine-containing molecules.[16]
-
Implementation: By taking aliquots from the reaction mixture at different time points, you can use ¹⁹F NMR to monitor the disappearance of the fluorine signal from 4-bromo-2-fluorobenzoic acid and the appearance of the two distinct fluorine signals in the product.[16]
-
Figure 2: A simplified troubleshooting workflow for scaling up the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider when scaling up this synthesis?
A:
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many solvents used in Suzuki couplings (e.g., toluene, dioxane) are flammable and have associated health risks.[2] Work in a well-ventilated fume hood and take precautions against ignition sources.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive.[4] Handle them with care to avoid skin and eye contact.
-
Pressure: If the reaction is heated in a sealed vessel, be aware of potential pressure buildup. Use a vessel rated for the expected temperature and pressure.
Q: What is a suitable workup and purification procedure for the final product?
A:
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Phase Separation: If a biphasic system was used, separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts.
-
Acid-Base Extraction: To purify the carboxylic acid product from neutral impurities, you can perform an acid-base extraction. Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid and move it to the aqueous layer.[17] The organic layer will contain non-acidic impurities.
-
Acidification and Precipitation: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2.[18] The product, this compound, will precipitate out of the solution.
-
Isolation and Drying: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[19]
Q: Are there any particular challenges associated with the starting materials?
A:
-
4-bromo-2-fluorobenzoic acid: This starting material can be synthesized from 2-fluoro-4-bromotoluene through an oxidation reaction.[20][21][22] It is a solid and generally stable.
-
4-fluorophenylboronic acid: This is a commercially available reagent.[23][24] As with many boronic acids, it can be susceptible to degradation, particularly protodeboronation, in the presence of moisture.[9] It's advisable to use it from a freshly opened container or to check its purity before use.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.
| Reagent/Solvent | Molecular Weight | Amount | Moles | Equivalents |
| 4-bromo-2-fluorobenzoic acid | 219.01 g/mol | (e.g., 21.9 g) | (e.g., 0.1 mol) | 1.0 |
| 4-fluorophenylboronic acid | 139.92 g/mol | (e.g., 16.8 g) | (e.g., 0.12 mol) | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | (e.g., 458 mg) | (e.g., 0.5 mmol) | 0.005 |
| SPhos | 410.47 g/mol | (e.g., 410 mg) | (e.g., 1.0 mmol) | 0.01 |
| K₃PO₄ | 212.27 g/mol | (e.g., 42.5 g) | (e.g., 0.2 mol) | 2.0 |
| Toluene | - | (e.g., 200 mL) | - | - |
| Water | - | (e.g., 50 mL) | - | - |
Procedure:
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add 4-bromo-2-fluorobenzoic acid, 4-fluorophenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.
-
Add the degassed toluene and water.
-
In a separate flask, dissolve the Pd₂(dba)₃ and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the workup and purification as described in the FAQ section.
References
- Guidechem. What is the background and overview of 4-Bromo-2-fluorobenzoic acid? - FAQ.
- ChemicalBook. 4-Bromo-2-fluorobenzoic acid synthesis.
- ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Wikipedia. Suzuki reaction.
- Advion. SUZUKI REACTION MONITORING.
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
- Home Sunshine Pharma. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory.
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- University of British Columbia. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Thieme. Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Chem-Impex. 4-Fluorophenylboronic acid.
- Mol-Instincts. 4-fluorophenylboronic acid - 1765-93-1 - Structure, Synthesis, Properties.
- Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
- Reddit. Struggling with Suzuki Reaction.
- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Google Patents. Production of biphenyl carboxylic acid compounds.
- ACS Publications.
- ACS Publications.
- Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- Sigma-Aldrich. 4-Fluorophenylboronic acid, pinacol ester AldrichCPR 214360-58-4.
- Reddit. Failed suzuki coupling, any suggenstions?.
- LookChem.
- NIH.
- ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14..
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.
- PubMed Central.
- NIH. Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
- ResearchGate.
- ResearchGate. (PDF) Scale-Up Considerations for Biotechnology-Derived Products.
- ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Thieme.
- NASA.
- Google Patents. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
- PubMed. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline.
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- 24. 4-fluorophenylboronic acid - 1765-93-1 - Structure, Synthesis, Properties [organoborons.com]
avoiding decomposition of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid during reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and prevent the decomposition of this valuable synthetic intermediate. Our goal is to provide you with the causal understanding and practical methodologies necessary to ensure the integrity of your compound throughout various chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My amide coupling reaction with this compound is inefficient, showing low yields and significant byproduct formation. What is the likely cause and how can I prevent it?
Answer:
This is a common issue that typically points to two primary culprits: decarboxylation under harsh conditions or inadequate activation of the carboxylic acid, especially when coupling with sterically hindered or electron-deficient amines.[1][2]
The biphenyl scaffold, while generally stable, can undergo decarboxylation (loss of CO₂) at elevated temperatures.[3][4] This is often exacerbated by the choice of coupling reagent and reaction conditions. Standard methods that generate highly reactive intermediates, if not controlled, can lead to side reactions instead of the desired amide formation.
Causality Explained: The direct condensation of a carboxylic acid and an amine to form an amide requires forcing conditions (e.g., >200 °C) that are detrimental to most functionalized molecules, leading to decomposition.[5] Therefore, in situ activation of the carboxylic acid is necessary. However, overly aggressive activation or high temperatures can provide the energy needed to cleave the C-C bond between the biphenyl ring and the carboxyl group.
Troubleshooting & Recommended Protocols:
-
Reagent Selection is Critical: Avoid harsh reagents like thionyl chloride (SOCl₂) unless absolutely necessary and at low temperatures. Modern coupling reagents are designed for mild and efficient activation.[2]
-
For standard amines: A carbodiimide-based system like EDC (or DCC) with HOBt is a reliable starting point. HOBt acts as an additive to suppress side reactions and reduce potential epimerization if chiral centers are present.[6]
-
For challenging amines (electron-deficient or sterically hindered): Uronium/aminium salts like HATU or HBTU are superior.[1][2] They form highly reactive activated esters under mild conditions, often succeeding where EDC/HOBt fails.
-
-
Control the Temperature: Do not exceed room temperature (20-25°C) unless necessary. Start your reactions at 0°C, add the coupling reagent, and then allow the mixture to slowly warm to room temperature. Microwave heating should be used with extreme caution as it can rapidly accelerate decomposition.
-
Order of Addition Matters: A validated protocol is to first dissolve the carboxylic acid and a non-nucleophilic base (like DIPEA) in an appropriate solvent (e.g., DMF, DCM). Add the coupling reagent (e.g., HATU) and stir for a few minutes to allow for pre-activation. Finally, add the amine. This prevents the coupling reagent from reacting directly with the amine, which can form an undesired guanidinium byproduct.
Protocol: Optimized Amide Coupling with a Challenging Amine
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M) at 0°C, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Add HATU (1.1 equiv) and stir the mixture at 0°C for 15 minutes.
-
Add the amine (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup, dry the organic layer, and purify by column chromatography.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Pros | Cons | Best For |
| EDC / HOBt | Cost-effective; water-soluble urea byproduct is easily removed. | Can be inefficient for hindered/electron-poor amines.[1] | Primary amines, secondary amines without significant steric bulk. |
| HATU / DIPEA | Highly efficient, even for challenging substrates; fast reaction times. | More expensive; produces a stoichiometric amount of tetramethylurea. | Electron-deficient amines, sterically hindered substrates.[2] |
| SOCl₂ / Pyridine | Inexpensive and powerful activation. | Harsh conditions (generates HCl); not suitable for sensitive substrates. | Robust substrates where other methods have failed. |
| T3P® (Propylphosphonic Anhydride) | Excellent yields; byproducts are water-soluble. | Can require slightly elevated temperatures for very hindered substrates. | General purpose, good for scale-up. |
Diagram 1: Decision Workflow for Amide Coupling Reagent Selection
Caption: Decision tree for selecting the optimal amide coupling reagent.
Question 2: I am attempting to perform an esterification and observing decomposition of my starting material. What are the best practices for this transformation?
Answer:
Classic Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong mineral acid (like H₂SO₄), is often too harsh for functionalized biaryl systems and can promote decarboxylation.[7] The key is to use milder conditions that either avoid strong acids and high heat or activate the carboxylic acid in a different way.
Causality Explained: High temperatures in the presence of a strong Brønsted acid create conditions favorable for protonolytic decarboxylation, where a proton facilitates the removal of the -COOH group.[4]
Troubleshooting & Recommended Protocols:
-
Mild Acid Catalysis: If an acid catalyst is required, use a weaker acid or a solid-supported acid catalyst that can be easily filtered off.
-
Phosphoric Acid (H₃PO₄): Often provides high yields with less degradation compared to sulfuric acid.[7]
-
2,2′-Biphenol-Derived Phosphoric Acids: These organocatalysts can promote dehydrative esterification under relatively mild conditions (e.g., 100°C in toluene) without needing to remove water.[8][9]
-
Macroporous Polymeric Acid Catalysts: These heterogeneous catalysts allow for esterification at moderate temperatures (50-80°C) and are excellent for flow chemistry setups.[10]
-
-
Activation-Based Methods (Steglich Esterification): For sensitive substrates, activating the carboxylic acid with DCC (or EDC) in the presence of a catalytic amount of DMAP is highly effective and proceeds at room temperature.[11] This avoids both high heat and strong acids.
Protocol: Steglich Esterification
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in DCM dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the ester, which can be further purified if necessary.
Question 3: I need to perform a subsequent reaction, like a Suzuki coupling, on another part of the molecule. Should I be concerned about the carboxylic acid group?
Answer:
Yes, you should be. The conditions for many metal-catalyzed cross-coupling reactions, particularly the basic and thermal conditions of Suzuki-Miyaura coupling, can be detrimental to a free carboxylic acid.[3][12][13] The primary risk is decarboxylation , which is often catalyzed by transition metal salts.[3]
Causality Explained: In a typical Suzuki coupling, a base (e.g., K₂CO₃, Cs₂CO₃) and heat (often 80-110°C) are used. The base deprotonates the carboxylic acid to form a carboxylate salt. This salt, in the presence of the palladium catalyst and heat, can undergo decarboxylation to generate an aryl anion synthon, leading to undesired side products or complete loss of the functional group.[3]
Recommendation: Protect the Carboxylic Acid Group
The most robust strategy is to protect the carboxylic acid before performing the cross-coupling reaction.[14][15][16] Converting it to an ester is the most common and effective method.
-
Methyl or Ethyl Esters: These are stable to Suzuki conditions and can be easily formed. They are typically removed by saponification (e.g., LiOH, NaOH) after the coupling reaction. This is a simple and reliable choice if your molecule can tolerate basic hydrolysis.[14]
-
tert-Butyl (t-Bu) Esters: These are an excellent choice if your molecule is base-sensitive. They are stable to the basic conditions of the Suzuki reaction but can be cleaved under acidic conditions (e.g., TFA in DCM) that won't harm the biphenyl core.[14]
Diagram 2: Protection Strategy for Suzuki Coupling
Caption: Workflow for protecting the carboxylic acid during a Suzuki coupling.
References
- Protecting groups - Oxford Learning Link.
-
Protecting group - Wikipedia. [Link]
-
Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates - ACS Publications. [Link]
-
Protecting Groups for Carboxylic acid - YouTube. [Link]
- PROTECTING GROUPs.pptx - A presentation on protecting groups in organic chemistry.
-
Carboxyl Protecting Groups Stability - Organic Chemistry Portal. [Link]
-
Decarboxylation - Wikipedia. [Link]
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions - ACS Publications. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchGate. [Link]
- Process for the decarboxylation of aromatic carboxylic acids - Google P
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]
-
Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. [Link]
-
How can I purify carboxylic acid? - ResearchGate. [Link]
-
Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines - Squarespace. [Link]
-
4,4'-difluorobiphenyl - Organic Syntheses Procedure. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
- Method for esterification and esterification catalyst - Google P
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. [Link]
-
2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - MySkinRecipes. [Link]
-
2,2′-Biphenol-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols - ResearchGate. [Link]
-
Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst - Organic Chemistry Portal. [Link]
-
2,5-Difluoro-3',4'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid - PubChem. [Link]
-
2,2′-Biphenol-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols - Scilit. [Link]
-
Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts - MDPI. [Link]
-
How to purify esterefication product? - ResearchGate. [Link]
-
PROCESS FOR PURIFYING HYDROXYCARBOXYLIC ACID, PROCESS FOR PRODUCING CYCLIC ESTER, AND PROCESS FOR PRODUCING POLYLHYDROXYCABOXYLIC ACID - WIPO Patentscope. [Link]
-
Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types - MDPI. [Link]
-
(PDF) Synthesis of Mono- and Difluoronaphthoic Acids - ResearchGate. [Link]
- Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)
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- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2720998B1 - Method for esterification and esterification catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
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- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple data report, offering a comparative perspective against its non-fluorinated analog, [1,1'-biphenyl]-4-carboxylic acid. We will explore the causal effects of fluorine substitution on chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and provide detailed spectral interpretation grounded in established principles of NMR spectroscopy.
Introduction: The Significance of Fluorinated Biphenyls and NMR
The this compound scaffold is a key structural motif in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, precise and unambiguous structural confirmation is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. For fluorinated compounds, NMR is particularly powerful. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional spectroscopic handle.[2][3] However, the presence of fluorine also introduces complexity into the more common ¹H and ¹³C spectra through scalar (J) couplings, which, when correctly interpreted, offer a wealth of structural information. This guide will dissect these complexities to provide a clear analytical pathway.
Predicted ¹H and ¹³C NMR Spectral Analysis
While a definitive experimental spectrum is ideal, a predicted analysis based on established principles of substituent effects and spin-spin coupling provides a robust framework for interpretation. The analysis will be conducted assuming a standard solvent like DMSO-d₆, which is suitable for carboxylic acids, ensuring the observation of the acidic proton.[4][5]
¹H NMR Spectrum: Decoding Proton Environments
The ¹H NMR spectrum is anticipated to display signals in two primary regions: the aromatic region (7.0-8.5 ppm) and the far downfield region for the carboxylic acid proton (>12 ppm).
-
Carboxylic Acid Proton (H-COOH): A single, broad resonance is expected in the 10-13 ppm range.[6][7] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O, a classic confirmatory test.[8]
-
Aromatic Protons: The two phenyl rings contain a total of seven protons. The fluorine substituents break the symmetry of both rings, rendering all seven protons chemically non-equivalent.
-
Ring A (Carboxylic Acid-bearing): This ring has three protons (H-2, H-5, H-6). The fluorine at C-3 will induce significant splitting.
-
H-2: Will appear as a doublet of doublets (dd) due to ortho-coupling with H-6 (³JHH) and a crucial three-bond coupling to the fluorine (³JHF).
-
H-5: Expected to be a doublet of doublets (dd) due to ortho-coupling with H-6 (³JHH) and a four-bond coupling to the fluorine (⁴JHF).
-
H-6: Will likely appear as a triplet or doublet of doublets, coupled to both H-2 and H-5.
-
-
Ring B (4'-Fluoro-substituted): This ring has four protons, symmetrically disposed around the C-F bond.
-
H-2' and H-6': These two protons are equivalent. They will appear as a doublet of doublets (or a triplet-like multiplet) due to ortho-coupling with H-3'/H-5' (³JHH) and a three-bond coupling to the fluorine at C-4' (³JHF).
-
H-3' and H-5': These two protons are also equivalent. They will appear as a triplet (or doublet of doublets) due to ortho-coupling with H-2'/H-6' (³JHH) and a crucial two-bond coupling to the fluorine at C-4' (²JHF).
-
-
¹³C NMR Spectrum: The Influence of Carbon-Fluorine Coupling
The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, as the fluorine atoms make all carbons electronically unique. The defining feature will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller, long-range couplings.[9]
-
Carboxyl Carbon (C=O): This signal will appear in the 165-175 ppm region, characteristic of aromatic carboxylic acids.[7][8]
-
Fluorine-Bearing Carbons (C-3 and C-4'): These carbons will exhibit the most dramatic effect. They will appear as doublets with very large coupling constants (¹JCF typically 240-260 Hz). Their chemical shifts will be significantly downfield (in the 150-165 ppm range) due to the direct attachment of the electronegative fluorine atom.[10]
-
Ortho- and Meta-Carbons to Fluorine: Carbons adjacent (ortho, ²JCF) and two bonds away (meta, ³JCF) from the fluorine atoms will also appear as doublets, but with much smaller coupling constants (typically 5-25 Hz).[9] This long-range coupling is a powerful tool for confirming assignments.
-
Quaternary Carbons (C-1, C-4, C-1'): These non-protonated carbons will appear as sharp signals, potentially showing small long-range C-F couplings.
-
Protonated Aromatic Carbons: The remaining CH carbons will appear in the typical aromatic region of 115-140 ppm, with those ortho and para to the fluorine atoms showing the largest shifts.
Comparative Analysis: The Impact of Fluorination
To truly appreciate the spectral features of this compound, it is instructive to compare its predicted data with the known experimental data for the parent compound, [1,1'-biphenyl]-4-carboxylic acid.[11]
| Parameter | [1,1'-biphenyl]-4-carboxylic acid | This compound (Predicted) | Causality of the Difference |
| ¹H: H-3/H-5 | ~7.76 ppm (doublet) | H-2, H-5, H-6: Complex multiplets (dd, etc.) | The F at C-3 breaks the symmetry and introduces H-F coupling, splitting the signals into more complex patterns. |
| ¹H: H-3'/H-5' | ~7.45 ppm (triplet) | H-3', H-5': Triplet or dd with ²JHF coupling | The F at C-4' introduces a two-bond H-F coupling, further splitting the signal. |
| ¹³C: Carboxyl | ~171.16 ppm | ~168-172 ppm | Minimal change expected, as the effect of fluorine is primarily electronic and transmitted through the rings. |
| ¹³C: C-3 | ~127.22 ppm | ~155-165 ppm (Doublet, ¹JCF ≈ 250 Hz) | Direct attachment of fluorine causes a massive downfield shift and a large one-bond C-F coupling. |
| ¹³C: C-4' | ~128.99 ppm | ~158-168 ppm (Doublet, ¹JCF ≈ 250 Hz) | Direct attachment of fluorine causes a massive downfield shift and a large one-bond C-F coupling. |
| ¹³C: C-2 & C-4 | ~127.36 ppm & ~146.56 ppm | Doublets (²JCF & ³JCF ≈ 5-25 Hz) | Carbons ortho and meta to the C-3 fluorine experience long-range coupling, splitting their signals into doublets. |
Visualizing Key NMR Interactions
The following diagram illustrates the key scalar couplings that define the NMR spectra of the target molecule. Understanding these through-bond interactions is essential for accurate spectral assignment.
Caption: Key ¹H-¹⁹F and ¹³C-¹⁹F scalar couplings in this compound.
Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-resolution 1D and 2D NMR data for the title compound.
5.1. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is critical for dissolving the carboxylic acid and ensuring the acidic proton is observable and not rapidly exchanging with a protic solvent.[4]
-
Solubilization: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle heating or sonication may be applied if necessary.
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to improve spectral quality.
5.2. Instrument and Parameter Setup (500 MHz Spectrometer)
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹H, ¹³C, and ¹⁹F channels to the sample.
-
Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (standard 30-degree pulse).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30 (power-gated decoupling with a 30-degree pulse).
-
Decoupling: Broadband proton decoupling (e.g., garp or waltz16).
-
Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition Time (AQ): ~1.5-2.0 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on sample concentration.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs. Use a standard hsqcedetgpsp pulse sequence.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which is essential for connecting the two aromatic rings and assigning quaternary carbons. Use a standard hmbcgplpndqf pulse sequence.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To confirm through-space proximity between protons and fluorine atoms, aiding in structural confirmation.[2]
-
Conclusion
The NMR analysis of this compound is a prime example of how modern spectroscopy can elucidate complex molecular structures. The key to a successful analysis lies not just in observing the spectra, but in understanding the profound and predictable influence of the fluorine substituents. The characteristic downfield shifts of fluorine-attached carbons, combined with the intricate splitting patterns arising from both H-F and C-F scalar couplings, provide a unique and information-rich fingerprint of the molecule. By comparing this data to simpler, non-fluorinated analogs and employing robust, validated experimental protocols, researchers can achieve unambiguous structural characterization, a critical step in the development of novel pharmaceuticals and advanced materials.
References
-
ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Supporting Information for various chemical syntheses. (n.d.). Data for [1,1'-biphenyl]-4-carboxylic acid. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Spectroscopy Tutorial. (n.d.). Example 9: Carboxylic Acid NMR. [Link]
-
The Royal Society of Chemistry. (n.d.). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
National Institutes of Health (NIH). (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. [Link]
-
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]
-
RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of [1,1'-Biphenyl]-4-carboxylic acid. [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
University of Florida. (n.d.). Fluorine NMR. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]
-
MySkinRecipes. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. [Link]
-
MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. [Link]
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A Comparative Analysis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid and its Non-fluorinated Analog for Drug Discovery and Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for optimizing drug-like properties. This guide provides a comprehensive technical comparison of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid and its parent compound, [1,1'-biphenyl]-4-carboxylic acid. By examining their physicochemical properties, synthetic routes, and potential performance in biological systems, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their research endeavors.
Introduction: The Impact of Fluorination on Biphenyl Carboxylic Acids
The biphenyl carboxylic acid motif is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. The introduction of fluorine, a small and highly electronegative atom, can profoundly influence a molecule's conformational preferences, electronic distribution, and metabolic stability.[1][2] These alterations often translate into enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects.[3] This guide will delve into a direct comparison of the difluorinated biphenyl carboxylic acid and its non-fluorinated counterpart, providing a rationale for the strategic use of fluorination in drug design.
Physicochemical Properties: A Tale of Two Analogs
The seemingly subtle addition of two fluorine atoms to the biphenyl scaffold induces significant shifts in key physicochemical parameters that govern a molecule's behavior in a biological environment.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical determinant of a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The electron-withdrawing nature of fluorine is known to increase the acidity of nearby functional groups.
| Compound | Experimental pKa | Predicted pKa |
| [1,1'-Biphenyl]-4-carboxylic acid | 4.19[6] | ~4.2 |
| This compound | Not available | ~3.8 - 4.0 |
Table 1: Comparison of Experimental and Predicted pKa Values.
This predicted increase in acidity for the difluorinated analog could have significant implications for its formulation and biological activity.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] Fluorine's effect on lipophilicity can be complex. While a single fluorine atom is generally considered to increase lipophilicity, the overall effect in a polyfluorinated molecule depends on the specific substitution pattern.
Computational tools can provide estimations of logP values.[9][10][11]
| Compound | Predicted cLogP |
| [1,1'-Biphenyl]-4-carboxylic acid | 3.5 |
| This compound | 3.8 - 4.1 |
Table 2: Predicted cLogP Values.
The predicted increase in lipophilicity for the difluorinated analog suggests it may exhibit enhanced membrane permeability, but could also lead to increased protein binding and potential for non-specific toxicity.
Metabolic Stability
A major driver for the incorporation of fluorine in drug design is to enhance metabolic stability.[1][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. By blocking potential sites of metabolism, fluorination can increase a drug's half-life and oral bioavailability.
Predictive models for metabolic stability can offer initial insights into the potential advantages of fluorination.[1][3][12][13] It is anticipated that the fluorine atoms on this compound would shield the aromatic rings from hydroxylation, a common metabolic pathway for biphenyl compounds.
Synthesis of Target Compounds
The synthesis of both [1,1'-biphenyl]-4-carboxylic acid and its difluorinated analog can be efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[14][15][16][17][18][19][20]
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-4-carboxylic acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Synthesis of this compound
This protocol is an adaptation of the general Suzuki-Miyaura coupling for the synthesis of the difluorinated analog.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same procedure as for the synthesis of [1,1'-biphenyl]-4-carboxylic acid, substituting 4-bromo-3-fluorobenzoic acid for 4-bromobenzoic acid and 4-fluorophenylboronic acid for phenylboronic acid.
-
The reaction conditions (temperature, time) may require optimization for this specific substrate combination.
-
Purification can be achieved by recrystallization.
Comparative Performance Evaluation
To provide a comprehensive comparison, a series of in vitro assays should be conducted to evaluate the biological and pharmacokinetic properties of both compounds.
Antimicrobial Activity Assay
The antimicrobial potential of biphenyl derivatives has been documented.[21] A broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).[22][23][24][25][26]
Experimental Protocol: Broth Microdilution Assay
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (bacterial suspension without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assay (COX Enzyme Inhibition)
Biphenyl carboxylic acids are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs). An in vitro cyclooxygenase (COX) inhibition assay can be used to evaluate the anti-inflammatory potential of the compounds.[7][8][27][28][29][30][31]
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
Prepare various concentrations of the test compounds and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
In a 96-well plate, incubate the enzyme with the test compound or control for a specified time at 37 °C.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
After a set incubation period, stop the reaction and measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
In Vitro ADME Assays
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][2][3]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubate the test compound at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL protein) and an NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.
The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Caco-2 cells are seeded on permeable Transwell® inserts and allowed to differentiate for 21 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, samples are taken from the receiver compartment (B or A, respectively) and the concentration of the compound is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Conclusion
The strategic fluorination of the biphenyl carboxylic acid scaffold is a promising approach to modulate its physicochemical and pharmacological properties. This guide has outlined a comprehensive framework for the comparative evaluation of this compound and its non-fluorinated analog. The provided experimental protocols for synthesis and in vitro testing will enable researchers to generate robust and comparable data to inform their drug discovery and development programs. The anticipated enhancements in acidity, lipophilicity, and metabolic stability of the difluorinated compound underscore the potential of this strategy to yield superior drug candidates.
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PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2021). Bioinformatics, 37(Supplement_1), i364–i368. [Link]
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PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2021). PubMed. [Link]
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cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]
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Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]
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Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
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The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]
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Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
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A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. [Link]
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(1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. PubChem. [Link]
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[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]- | C54H36O8 | CID 102359058. PubChem. [Link]
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The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Biphenyl Carboxylic Acids in Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold stands as a privileged structure, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms into this scaffold has proven to be a powerful strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated biphenyl carboxylic acids, with a primary focus on their interaction with cyclooxygenase (COX) enzymes, the key targets of NSAIDs. We will delve into the causal relationships behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present comparative data to illuminate the nuanced role of fluorine in drug design.
The Power of Fluorine in Drug Design: More Than Just an Electronic Effect
The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance pharmacological profiles.[1] Its unique properties, including high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds, contribute to its profound impact on a molecule's biological activity.[1] In the context of biphenyl carboxylic acids, fluorination can influence:
-
Acidity and pKa: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid moiety, potentially influencing its interaction with key basic residues in the active site of target enzymes.
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the effect is complex and depends on the overall molecular context.
-
Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an extended plasma half-life of the drug.
-
Conformational Preferences: Fluorine can influence the torsional angle between the two phenyl rings of the biphenyl core through steric and electronic effects. This conformational control can be critical for optimal binding to the target protein.[2]
-
Direct Interactions with the Target: Fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the enzyme's active site.
Comparative Analysis of Fluorinated Biphenyl Carboxylic Acids as COX Inhibitors
The primary mechanism of action for most NSAIDs, including fluorinated biphenyl carboxylic acids, is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[1][3] Selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.[4]
Key Structural Determinants for COX Inhibition
The binding of biphenyl carboxylic acids to the active site of COX enzymes is governed by several key interactions. The carboxylic acid group typically forms a salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the entrance of the active site channel.[5] The biphenyl scaffold then extends into a hydrophobic channel. The orientation and conformation of the biphenyl rings are crucial for occupying this channel effectively and achieving high inhibitory potency.
The differential size and shape of the active sites of COX-1 and COX-2 provide an opportunity for designing selective inhibitors. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523 in COX-1) with a smaller valine (Val509 in COX-2).[1] This creates a side pocket in the COX-2 active site that can be exploited by inhibitors with appropriate substituents.
The Influence of Fluorine Position on Activity and Selectivity
The position of fluorine substitution on the biphenyl rings has a profound impact on both the potency and the COX-1/COX-2 selectivity of these inhibitors. While a comprehensive, publicly available dataset for a complete series of positional isomers is limited, we can synthesize key findings from various studies to establish a qualitative SAR.
| Compound/Substitution Pattern | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Flurbiprofen (2-fluoro-4-biphenylpropionic acid) | COX-1 | 0.01 - 0.1 | 0.1 - 10 (varies with assay) | [6][7] |
| COX-2 | 0.1 - 1.0 | |||
| Diflunisal (5-(2',4'-difluorophenyl)salicylic acid) | COX-1 | ~1-5 | Moderately COX-2 selective | [1] |
| COX-2 | ~0.1-1 | |||
| Hypothetical 4'-fluoro analog | COX-2 | Potentially higher | May increase COX-2 selectivity | Inferred from general SAR principles[1] |
| Hypothetical 3',5'-difluoro analog | COX-2 | Potentially higher | May increase COX-2 selectivity | Inferred from general SAR principles[1] |
Key Observations and Mechanistic Insights:
-
2-Fluoro Substitution (e.g., Flurbiprofen): The fluorine atom at the 2-position of the phenyl ring attached to the propionic acid moiety in flurbiprofen is crucial for its high potency.[6] This substitution is thought to induce a non-planar conformation of the biphenyl rings, which is favorable for binding within the COX active site.[2] Molecular modeling studies suggest that this twisted conformation allows for deeper penetration into the hydrophobic channel.[5]
-
2',4'-Difluoro Substitution (e.g., Diflunisal): In diflunisal, the difluorophenyl ring plays a key role in its activity. The fluorine atoms increase the compound's lipophilicity and contribute to favorable interactions within the active site. The 2',4'-difluoro substitution pattern is often associated with potent COX-2 inhibition.[1]
-
Exploiting the COX-2 Side Pocket: Fluorine atoms, particularly when part of a larger substituent, can be strategically positioned to interact with the side pocket of the COX-2 active site. This is a common strategy to enhance COX-2 selectivity. While not explicitly a biphenyl carboxylic acid, the celecoxib scaffold, a well-known COX-2 selective inhibitor, features a trifluoromethyl group that occupies this side pocket.[1]
Experimental Protocols: A Practical Guide
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated biphenyl carboxylic acids.
Synthesis of Fluorinated Biphenyl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds.
Workflow for the Synthesis of a Fluorinated Biphenyl Carboxylic Acid:
Caption: Suzuki-Miyaura cross-coupling workflow.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the bromophenyl carboxylic acid ester (1.0 eq) and the fluorinated phenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst and Base Addition: To the solution, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) and a base, for instance, potassium carbonate (K2CO3, 2.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain the pure fluorinated biphenyl carboxylic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
Workflow for In Vitro COX Inhibition Assay:
Caption: In Vitro COX Inhibition Assay Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO). Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Prepare solutions of human recombinant COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Incubation: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or vehicle control. Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate at 37 °C for a specific time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a commercially available Prostaglandin E2 EIA Kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
The Interplay of Conformation and Activity: A Deeper Dive
The dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical determinant of biological activity. Fluorine substitution can significantly influence this angle.
Logical Relationship between Fluorine Substitution, Conformation, and COX Inhibition:
Caption: Fluorine's impact on conformation and activity.
Studies on flurbiprofen have shown that the S-enantiomer is a significantly more potent inhibitor of both COX-1 and COX-2 than the R-enantiomer.[7] This stereoselectivity highlights the importance of the precise three-dimensional arrangement of the molecule within the enzyme's active site. The fluorine atom at the 2-position is thought to enforce a twisted conformation that is preferentially recognized by the enzyme.[8]
Conclusion and Future Directions
The fluorination of biphenyl carboxylic acids is a proven and effective strategy for developing potent cyclooxygenase inhibitors. The position and number of fluorine atoms are critical determinants of both the potency and the COX-1/COX-2 selectivity of these compounds. A deep understanding of the structure-activity relationships, including the subtle interplay between electronic effects, lipophilicity, and conformational preferences, is essential for the rational design of new and improved NSAIDs.
Future research in this area should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive series of positional isomers of fluorinated biphenyl carboxylic acids would provide invaluable quantitative data for building robust QSAR models.
-
High-Resolution Structural Biology: Co-crystal structures of novel fluorinated biphenyl carboxylic acids with both COX-1 and COX-2 would provide detailed insights into their binding modes and the structural basis for their activity and selectivity.
-
Computational Modeling: Advanced molecular dynamics simulations can be employed to explore the conformational landscapes of these molecules and their dynamic interactions with the COX enzymes, further elucidating the role of fluorine in modulating their activity.
By combining these approaches, the scientific community can continue to leverage the unique properties of fluorine to design the next generation of safer and more effective anti-inflammatory agents.
References
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Kulathila, R., et al. (2018). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. Bioconjugate Chemistry, 29(4), 1253-1265. [Link]
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Vecchio, A. J., & Malkowski, M. G. (2023). Defining the Conformational Ensembles Associated with Ligand Binding to Cyclooxygenase-2. Biochemistry, 62(23), 3237-3247. [Link]
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Vecchio, A. J., & Malkowski, M. G. (2023). DEFINING THE CONFORMATIONAL ENSEMBLES ASSOCIATED WITH LIGAND BINDING TO CYCLOOXYGENASE-2. bioRxiv. [Link]
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El-Sayed, M. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Pharmaceuticals, 15(9), 1165. [Link]
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Moallem, S. A., et al. (2015). In vitro COX-1 and COX-2 enzyme inhibition data. ResearchGate. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
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Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm, 8(2), 259-275. [Link]
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Moallem, S. A., et al. (2013). In-vitro COX-1 and COX-2 enzyme inhibition data of some selected compounds. ResearchGate. [Link]
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Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
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Levita, J., et al. (2017). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science, 7(7), 036-044. [Link]
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Chikhalia, K. H., et al. (2018). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 42(18), 15193-15206. [Link]
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A Comparative Guide to the Synthetic Routes of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties imparted by fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making these structures highly sought after in drug discovery. One such molecule of interest is 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, a key building block for various applications. This guide provides an in-depth comparative analysis of the three principal palladium-catalyzed cross-coupling reactions for its synthesis: the Suzuki-Miyaura, Stille, and Negishi couplings. Drawing upon established methodologies and field-proven insights, we will dissect the nuances of each route to provide a clear, data-driven comparison, enabling you to make an informed decision for your synthetic strategy.
Introduction: The Strategic Importance of Cross-Coupling Reactions
The construction of the C-C bond between two aryl rings is a formidable challenge in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this transformation. The general catalytic cycle, while having variations for each named reaction, fundamentally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the desired biaryl product and regenerate the catalyst. The choice of the organometallic partner defines the specific reaction and dictates its advantages and limitations.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is often the first choice for chemists due to the stability, commercial availability, and low toxicity of its boronic acid and ester reagents. For the synthesis of this compound, a plausible and commonly employed route involves the coupling of a fluorinated aryl halide with a suitable boronic acid.
Synthetic Strategy
A logical approach involves the reaction of either (4-bromo-2-fluorophenyl)boronic acid with 4-fluorobenzoic acid or, more commonly, 4-bromo-3-fluorobenzoic acid with (4-fluorophenyl)boronic acid. A general protocol for a similar transformation suggests high yields are achievable.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 4-Bromo-3-fluorobenzoic acid with (4-fluorophenyl)boronic acid
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-3-fluorobenzoic acid (1.0 equiv.), (4-fluorophenyl)boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, in a 3:1 to 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-105°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality of Experimental Choices
-
Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent: The use of a biphasic solvent system (organic/aqueous) is common in Suzuki couplings to dissolve both the organic substrates and the inorganic base.
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky and electron-rich ligands can enhance the rate of oxidative addition and stabilize the palladium catalyst.
The Stille Coupling: A Powerful Alternative with Considerations
The Stille coupling utilizes organotin reagents (stannanes) and is known for its tolerance of a wide range of functional groups and its insensitivity to the presence of moisture. However, the high toxicity of organotin compounds is a significant drawback.
Synthetic Strategy
The synthesis of this compound via Stille coupling would likely involve the reaction of 4-bromo-3-fluorobenzoic acid with a 4-fluorophenylstannane reagent, such as (4-fluorophenyl)trimethylstannane or (4-fluorophenyl)tributylstannane.
Experimental Protocol: Stille Coupling
Reaction: 4-Bromo-3-fluorobenzoic acid with (4-fluorophenyl)tributylstannane
-
Reaction Setup: To a flame-dried flask, add 4-bromo-3-fluorobenzoic acid (1.0 equiv.), (4-fluorophenyl)tributylstannane (1.1 equiv.), and a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Additives: Add a dry, degassed aprotic solvent such as toluene or DMF. In some cases, the addition of a copper(I) salt (e.g., CuI) as a co-catalyst can accelerate the reaction.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reaction Execution: Heat the mixture, typically to a temperature between 80-110°C, and stir until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is often treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides. The mixture is then filtered through Celite®, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Causality of Experimental Choices
-
Organostannane: Tributyltin derivatives are commonly used due to their stability and reactivity. The non-transferred butyl groups are generally spectator ligands.
-
Toxicity: The primary reason Stille coupling is often avoided is the high toxicity of the organotin reagents and byproducts. Stringent safety precautions are necessary.
-
Purification: The removal of tin byproducts can be challenging, often requiring the KF workup or specialized chromatographic techniques.
The Negishi Coupling: High Reactivity and Functional Group Tolerance
The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes. This heightened reactivity often allows for milder reaction conditions and can be advantageous for less reactive aryl halides.
Synthetic Strategy
A Negishi approach to this compound would involve the preparation of a 4-fluorophenylzinc halide reagent, which is then coupled with 4-bromo-3-fluorobenzoic acid.
Experimental Protocol: Negishi Coupling
Reaction: 4-Bromo-3-fluorobenzoic acid with 4-fluorophenylzinc chloride
-
Preparation of the Organozinc Reagent: In a separate flame-dried flask under an inert atmosphere, prepare the 4-fluorophenylzinc chloride reagent. This can be achieved by the transmetalation of 4-fluorophenyllithium or 4-fluorophenylmagnesium bromide with zinc chloride (ZnCl₂).
-
Reaction Setup: In another flame-dried flask, dissolve 4-bromo-3-fluorobenzoic acid (1.0 equiv.) and a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), in a dry, aprotic solvent like THF or DME.
-
Coupling Reaction: To this solution, add the freshly prepared 4-fluorophenylzinc chloride solution (typically 1.1-1.5 equiv.) at room temperature or slightly below.
-
Reaction Execution: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Causality of Experimental Choices
-
Organozinc Reagent: Organozinc reagents are highly reactive but also sensitive to air and moisture, necessitating strict anhydrous and inert reaction conditions. They are typically prepared in situ.
-
Mild Conditions: The high nucleophilicity of the organozinc reagent often allows for lower reaction temperatures and shorter reaction times compared to Suzuki and Stille couplings.
-
Functional Group Tolerance: A key advantage of the Negishi coupling is its excellent tolerance for a wide range of functional groups.
Comparative Data Summary
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | Good to Excellent (often >75%)[1] | Moderate to High | High to Quantitative |
| Key Reagent | Organoboron compounds | Organotin compounds | Organozinc compounds |
| Reagent Stability | Generally stable and easy to handle | Air and moisture stable | Sensitive to air and moisture |
| Toxicity | Low | High | Moderate |
| Reaction Temp. | Often requires heating (80-110°C) | Typically requires heating (80-110°C) | Often milder (RT to 60°C) |
| Byproduct Removal | Generally straightforward | Can be challenging | Relatively straightforward |
| Functional Group Tolerance | Good | Excellent | Excellent |
Visualizing the Catalytic Cycles
To further understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the catalytic cycles for each coupling reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Stille Coupling.
Sources
A Comparative Guide to the Purity Validation of Synthesized 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of synthesized 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[1] We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to ensure the highest degree of scientific integrity.
The presence of impurities in a drug substance can significantly impact its quality, safety, and efficacy, potentially leading to adverse health effects.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control and qualification of impurities in new drug substances.[2][3][4] This guide is structured to provide a robust framework for purity validation in alignment with these principles.
Orthogonal Analytical Approaches: A Multi-Faceted View of Purity
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A more reliable approach involves the use of orthogonal methods—techniques that measure the same property using different underlying principles. This multi-pronged strategy provides a more complete and trustworthy assessment of a sample's purity.[5] For this compound, a comprehensive purity validation workflow should incorporate chromatographic, spectroscopic, and elemental analysis techniques.
Chromatographic Techniques: Quantifying Purity and Profiling Impurities
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds.[6] It excels at separating the target compound from structurally similar impurities, allowing for precise quantification.
High-Performance Liquid Chromatography (HPLC)
The primary objective of the HPLC method is to achieve baseline separation of the main peak (this compound) from all potential impurities, including starting materials, by-products, and degradation products.[7] A reversed-phase method is typically suitable for aromatic carboxylic acids.[8][9]
Experimental Protocol: HPLC Purity Determination
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[10]
-
Mobile Phase: A gradient elution is often employed to effectively separate compounds with varying polarities.
-
Solvent A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[11]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for aromatic compounds.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and described.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry.[5][6] It is invaluable for confirming the molecular weight of the synthesized compound and identifying unknown impurities.
Experimental Protocol: LC-MS Confirmation
The LC conditions can be similar to the HPLC method described above, ensuring compatibility with the MS detector.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like carboxylic acids. Negative ion mode (ESI-) is typically preferred for detecting the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high-resolution mass data, which is crucial for determining the elemental composition of the parent ion and any impurities.[12]
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated mass of the deprotonated this compound.
Spectroscopic Techniques: Unambiguous Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution.[13] For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: The spectrum should show the expected number of signals with the correct chemical shifts, splitting patterns (coupling), and integration values corresponding to the protons in the molecule.
-
¹³C NMR: This spectrum will reveal the number of unique carbon environments in the molecule.
-
¹⁹F NMR: This is particularly important for fluorinated compounds.[14] It provides information about the chemical environment of the fluorine atoms and can be a very sensitive probe for fluorinated impurities.
The absence of unexpected signals in the NMR spectra provides strong evidence for the purity of the sample.
Elemental Analysis: The Fundamental Composition
Elemental analysis is a fundamental technique that determines the percentage composition of carbon, hydrogen, and other elements (like nitrogen and sulfur) in a sample.[15] It serves as a final check on the empirical formula of the synthesized compound.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHNS/O elemental analyzer is used. The instrument combusts the sample at a high temperature in an oxygen-rich environment.[15]
-
Data Analysis: The experimentally determined percentages of carbon and hydrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₃H₈F₂O₂.[16] A significant deviation may indicate the presence of impurities or residual solvent.
Comparative Data Summary
The following table presents a hypothetical comparison of analytical data for a synthesized batch of this compound against a certified reference standard.
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch | Assessment |
| HPLC | Purity (Area %) | >99.8% | 99.7% | Meets high purity criteria. |
| Known Impurities | <0.1% | <0.1% | Within acceptable limits. | |
| Unknown Impurities | <0.05% | 0.15% | One unknown impurity slightly above the identification threshold, requiring further investigation.[3] | |
| LC-MS | [M-H]⁻ (m/z) | 233.0419 | 233.0421 | Excellent agreement with the theoretical mass, confirming the molecular formula. |
| ¹H NMR | Chemical Shifts (ppm) | Conforms to structure | Conforms to structure | The proton environment is consistent with the expected structure. |
| Integration | Conforms to structure | Conforms to structure | The ratio of protons is correct. | |
| ¹⁹F NMR | Chemical Shifts (ppm) | Conforms to structure | Conforms to structure | The fluorine environments are consistent with the expected structure. |
| Elemental Analysis | % Carbon | Calculated: 66.67 | Found: 66.59 | Within the acceptable range of ±0.4%.[16] |
| % Hydrogen | Calculated: 3.44 | Found: 3.41 | Within the acceptable range of ±0.4%.[16] |
Conclusion: A Self-Validating Approach to Purity
The validation of the purity of synthesized this compound requires a meticulous and multi-faceted analytical strategy. By employing an orthogonal set of techniques—HPLC for quantification, LC-MS for mass confirmation, NMR for structural elucidation, and elemental analysis for compositional verification—researchers can build a comprehensive and self-validating data package. This rigorous approach not only ensures the quality and reliability of the synthesized material but also upholds the principles of scientific integrity and regulatory compliance, which are paramount in the field of drug development.[17]
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The Fluorine Advantage: A Comparative Guide to 19F NMR for the Characterization of Fluorinated Compounds
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacological properties. This has, in turn, created a critical need for robust analytical techniques capable of unambiguously characterizing these fluorinated entities. While a suite of analytical tools is available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful and indispensable method.
This guide provides an in-depth comparison of ¹⁹F NMR with other common analytical techniques, supported by experimental insights and protocols. We will explore the fundamental principles that grant ¹⁹F NMR its distinct advantages and provide practical guidance for its application in a research and development setting.
The Unique Power of the ¹⁹F Nucleus
The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 isotope. It possesses a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR experiments, with a receptivity second only to ¹H.[1][2][3] What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning approximately 800 ppm.[2][4] This is significantly wider than the typical ~14 ppm range for ¹H NMR, resulting in superior signal dispersion and a dramatic reduction in spectral overlap, even in complex mixtures.[4][5][6]
Furthermore, the scarcity of endogenous fluorinated compounds in biological systems means that ¹⁹F NMR spectra are typically free from background signals, providing a clean window for observing the fluorinated analyte of interest.[7][8][9] This makes it an ideal tool for studying fluorinated drugs and metabolites within complex biological matrices.[10][11]
¹⁹F NMR vs. Alternative Analytical Techniques: A Head-to-Head Comparison
The choice of an analytical technique is always guided by the specific question being asked. Here, we compare ¹⁹F NMR to other commonly employed methods for the characterization of fluorinated compounds.
¹⁹F NMR vs. ¹H NMR
While ¹H NMR is a ubiquitous and powerful tool in structural elucidation, it often falls short when analyzing fluorinated molecules, especially in complex environments. The primary advantage of ¹⁹F NMR in this context is the significant reduction in signal overlap due to its wide chemical shift range.[5][11] A direct comparison of ¹⁹F and ¹H qNMR has shown that ¹⁹F qNMR offers similar precision and sensitivity but with the major advantage of less interference from impurities or excipients.[11]
| Feature | ¹⁹F NMR | ¹H NMR |
| Sensitivity | High (83% of ¹H) | Very High |
| Natural Abundance | 100% | 99.98% |
| Chemical Shift Range | ~800 ppm | ~14 ppm |
| Spectral Overlap | Minimal | Often significant, especially in complex mixtures |
| Background Signals | Negligible in biological systems | Ubiquitous |
| Quantitative Accuracy | High, direct relationship between signal area and number of nuclei | High, but can be compromised by signal overlap |
¹⁹F NMR vs. Mass Spectrometry (MS)
Mass spectrometry, particularly LC-MS/MS, is a highly sensitive technique for detecting and identifying compounds based on their mass-to-charge ratio.[12] However, for quantitative analysis of fluorinated compounds, MS can be less reliable. Variations in ionization efficiency among different fluorinated molecules can lead to inaccuracies, with some studies showing that LC-MS/MS may fail to account for a significant portion of fluorine-containing species in a sample.[13][14]
In contrast, ¹⁹F NMR provides a more direct and unbiased quantification of all fluorinated species in a mixture, assuming a suitable internal standard is used.[14][15] It offers a non-destructive method that can identify and quantify unknown fluorinated compounds without the need for reference standards for each component.[16][17]
| Feature | ¹⁹F NMR | Mass Spectrometry (LC-MS/MS) |
| Primary Measurement | Nuclear spin transitions | Mass-to-charge ratio |
| Quantitative Capability | Excellent, direct quantification | Can be variable due to ionization differences |
| Identification of Unknowns | Can identify and quantify without standards | Typically requires reference standards for confident identification and quantification |
| Destructive/Non-destructive | Non-destructive | Destructive |
| Throughput | Moderate | High |
| Matrix Effects | Generally low | Can be significant (ion suppression/enhancement) |
Experimental Workflow: From Sample to Spectrum
Obtaining high-quality ¹⁹F NMR data hinges on meticulous sample preparation and the selection of appropriate experimental parameters.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) Analysis
This protocol outlines a general procedure for the quantitative analysis of a fluorinated small molecule.
Materials:
-
NMR tubes (5 mm outer diameter)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[10]
-
Internal standard (e.g., trifluoroacetic acid, α,α,α-trifluorotoluene)[10]
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Internal Standard Stock Solution Preparation: Accurately prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.
-
Sample Preparation:
-
Accurately weigh a known amount of the fluorinated compound.
-
Dissolve the compound in a precise volume of the deuterated solvent.
-
Add a precise volume of the internal standard stock solution to the sample solution.
-
Vortex the final solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Transfer the prepared sample to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum using appropriate parameters. Key parameters to optimize include:
-
Pulse Angle: A 90° pulse is typically used for quantitative measurements.
-
Relaxation Delay (D1): This should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. A longer delay (e.g., 30 seconds) is often a safe starting point.[18]
-
Number of Scans (NS): This is adjusted to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Ensure the spectral width is large enough to encompass all fluorine signals of interest.
-
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the following equation:
Where:
-
Area = Integral area of the signal
-
N = Number of fluorine atoms contributing to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical ¹⁹F qNMR experiment.
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Applications in Drug Discovery and Development
The unique characteristics of ¹⁹F NMR have led to its widespread adoption in various stages of the drug discovery and development pipeline.
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a powerful tool for screening libraries of fluorinated fragments to identify binders to a target protein.[4][8] Changes in the ¹⁹F chemical shift, line broadening, or relaxation rates upon addition of the target protein can indicate binding.[9]
-
Reaction Monitoring: The simplicity and quantitative nature of ¹⁹F NMR make it ideal for monitoring the progress of fluorination reactions in real-time, allowing for optimization of reaction conditions and in situ yield determination.[18]
-
Metabolism and Pharmacokinetic Studies: ¹⁹F NMR can be used to track the fate of fluorinated drugs in vivo, identifying and quantifying metabolites without the need for radiolabeling.[2]
-
Purity and Content Determination: As detailed in the protocol above, ¹⁹F qNMR is a reliable method for determining the purity and content of active pharmaceutical ingredients (APIs) and formulated drug products.[5][6]
The Logical Framework of ¹⁹F NMR Analysis
The power of ¹⁹F NMR lies in a logical progression from the fundamental properties of the ¹⁹F nucleus to its practical applications.
Caption: Logical flow from ¹⁹F properties to applications.
Conclusion
For researchers, scientists, and drug development professionals working with fluorinated compounds, ¹⁹F NMR spectroscopy is not just another analytical technique; it is an essential tool that provides clear, quantitative, and often unambiguous data where other methods may falter. Its high sensitivity, exceptional signal dispersion, and lack of background interference make it a superior choice for a wide range of applications, from initial drug discovery to final product quality control. By understanding its principles and mastering its practical application, researchers can significantly accelerate their development timelines and increase the confidence in their analytical results.
References
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Application of 19 F quantitative NMR to pharmaceutical analysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3533–3543. [Link]
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Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8546329. [Link]
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Kang, M., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(18), 6529. [Link]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
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Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (n.d.). ACS Fall 2025. Retrieved January 20, 2026, from [Link]
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Pomerantz, W. C. K., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Medicinal Chemistry, 64(23), 16995–17013. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 19). In Wikipedia. [Link]
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Reif, A. G., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8103–8110. [Link]
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Su, Y., & Sperger, D. M. (2022). 19F Solid-state NMR characterization of pharmaceutical solids. Solid State Nuclear Magnetic Resonance, 119, 101796. [Link]
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Onghena, M., et al. (2012). Analysis of 18 perfluorinated compounds in river waters: comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry. Journal of Chromatography A, 1244, 88–97. [Link]
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Liu, F., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Molecules, 23(10), 2535. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
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19F NMR...Just Like 1H NMR. (2012, January 4). Practical Fragments. [Link]
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19F-NMR in target-based drug discovery | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Fluorine NMR. (n.d.). Retrieved January 20, 2026, from [Link]
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Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). PubMed. [Link]
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Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle. (2023, June 19). Nanalysis. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). [Link]
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A Researcher's Guide to the Biological Efficacy of Difluoro-biphenyl-carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the biological efficacy of different isomers of difluoro-biphenyl-carboxylic acid, a scaffold of significant interest in medicinal chemistry. While direct comparative data for all possible isomers is not exhaustively available in the public domain, this guide synthesizes existing literature on the well-characterized nonsteroidal anti-inflammatory drug (NSAID) diflunisal and related compounds to provide a robust framework for understanding the structure-activity relationships (SAR) at play.
The Critical Role of Isomerism in Drug Efficacy
Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, can have profound effects on the pharmacological and toxicological properties of a drug. Two main types of isomerism are relevant to difluoro-biphenyl-carboxylic acids:
-
Positional Isomerism: This refers to differences in the placement of substituents, in this case, the two fluorine atoms, on the biphenyl core. The location of these electron-withdrawing groups can significantly influence the molecule's electronic distribution, conformation, and ability to bind to its biological target.
-
Stereoisomerism: For chiral difluoro-biphenyl-carboxylic acids, which possess a non-superimposable mirror image, the two enantiomers (R and S forms) can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Diflunisal: A Case Study in a Difluoro-biphenyl-carboxylic Acid Isomer
Diflunisal, chemically known as 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid, is a well-established NSAID that serves as an excellent case study for this class of compounds.[1][2][3][4] It is a derivative of salicylic acid and functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1][4]
Mechanism of Action: Targeting Cyclooxygenase
The primary mechanism of action for diflunisal and its analogs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining platelet function.[1] Conversely, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][2] The selective inhibition of COX-2 over COX-1 is a desirable trait for NSAIDs as it can reduce the risk of gastrointestinal side effects. Diflunisal has been shown to be a selective inhibitor of the COX-2 isoenzyme.[1][2]
Comparative Efficacy of Isomers: A Synthesis of Available Data
While a head-to-head comparison of all difluoro-biphenyl-carboxylic acid isomers is not available, we can infer their relative biological activities based on studies of diflunisal derivatives and other structurally related NSAIDs.
The Impact of Fluorine Atom Positioning
The position of the fluorine atoms on the biphenyl ring is crucial for activity. In diflunisal, the 2',4'-difluoro substitution pattern has been optimized for potent anti-inflammatory and analgesic effects.[4] Studies on related biphenyl compounds have shown that altering the substitution pattern can significantly impact biological activity. For instance, a comparative study of positional isomers of biphenyl antimicrobial peptidomimetics demonstrated that changes in the substitution pattern led to significant differences in efficacy against various bacterial strains.[5] While not a direct comparison of COX inhibition, this highlights the principle that the spatial arrangement of substituents on a biphenyl scaffold is a key determinant of biological function.
The Significance of Stereochemistry
Although diflunisal itself is not chiral, many of its analogs and other NSAIDs are. The biological activity of chiral NSAIDs often resides in one of the enantiomers. For example, a study on the chiral NSAID flurbiprofen showed that the S(+) enantiomer was significantly more potent in inhibiting both COX-1 and COX-2 than the R(-) enantiomer.[6] The stereoselectivity for COX-1 and COX-2 was 340-fold and 56-fold, respectively, in favor of the S(+) isomer.[6] This strongly suggests that if a chiral center were introduced into a difluoro-biphenyl-carboxylic acid, the S-enantiomer would likely be the more active COX inhibitor. This is a critical consideration for the design and synthesis of new analogs.
Quantitative Data on Related Compounds
To provide a quantitative perspective, the following table summarizes the COX inhibitory activity of diflunisal and the stereoisomers of flurbiprofen. This data serves as a valuable reference for predicting the potential efficacy of novel difluoro-biphenyl-carboxylic acid isomers.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diflunisal | COX-2 | Selective inhibitor (specific IC50 not consistently reported in provided abstracts) | Selective for COX-2[1][2] |
| (S)-(+)-Flurbiprofen | COX-1 | - | 16[6] |
| COX-2 | - | ||
| (R)-(-)-Flurbiprofen | COX-1 | - | 5.3[6] |
| COX-2 | - | ||
| Racemic Flurbiprofen | COX-1 | - | 32[6] |
| COX-2 | - |
Experimental Protocols
To aid researchers in the evaluation of novel difluoro-biphenyl-carboxylic acid isomers, the following are detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on the methodology described for the evaluation of flurbiprofen enantiomers.[6]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human COX-1 and COX-2.
Materials:
-
Freshly drawn, heparinized human whole blood
-
Calcium ionophore A23187
-
E. coli lipopolysaccharide (LPS)
-
Acetylsalicylic acid
-
Test compounds (difluoro-biphenyl-carboxylic acid isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)
Procedure:
COX-1 Assay (measures TXB2 production in platelets):
-
Incubate freshly drawn, heparinized human whole blood with 25 µM calcium ionophore A23187 for 60 minutes at 37°C in the presence of various concentrations of the test compound.
-
Stop the reaction and centrifuge to separate the plasma.
-
Measure the concentration of TXB2 in the plasma using a specific EIA kit according to the manufacturer's instructions.
COX-2 Assay (measures PGE2 production in monocytes):
-
Incubate freshly drawn, heparinized human whole blood with E. coli LPS for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
To suppress any contribution from COX-1 activity, add acetylsalicylic acid.
-
Add various concentrations of the test compound and incubate for the desired period.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit according to the manufacturer's instructions.
Data Analysis:
-
Plot the percentage of inhibition of TXB2 or PGE2 production against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
Protocol 2: Synthesis of Diflunisal Derivatives
The following is a general synthetic route for producing amide derivatives of diflunisal, which can be adapted for the synthesis of other analogs.[7]
Objective: To synthesize amide derivatives of diflunisal for biological evaluation.
Materials:
-
Diflunisal
-
Thionyl chloride (SOCl2)
-
Appropriate amine
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine (or another suitable base)
Procedure:
-
Acid Chloride Formation: React diflunisal with an excess of thionyl chloride in an anhydrous solvent under reflux to form the corresponding acid chloride.
-
Amide Coupling: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in an anhydrous solvent. Slowly add the diflunisal acid chloride to this solution at a low temperature (e.g., 0°C).
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Visualizing the SAR Landscape
To better understand the structure-activity relationships, the following diagrams illustrate key concepts.
Caption: Key isomeric concepts influencing biological activity.
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Introduction: The Unique Role of Fluorine in Biphenyl Scaffolds
An In-Depth Technical Guide to the Computational Modeling and DFT Studies of Fluorinated Biphenyls
Fluorinated biphenyls represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the biphenyl scaffold can dramatically alter molecular properties, including metabolic stability, lipophilicity, binding affinity, and electronic characteristics.[1][2] For drug development professionals, this translates to improved pharmacokinetic profiles and enhanced target engagement.[1] In materials science, the unique electronic nature of the carbon-fluorine bond is leveraged to create advanced liquid crystals, organic solar cells, and molecular wires.[3]
However, the very properties that make fluorine a valuable tool—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—also introduce significant complexity into the molecule's conformational and electronic landscape.[1][4] Predicting the three-dimensional structure, rotational dynamics, and reactivity of these molecules is a non-trivial challenge. This is where computational modeling, particularly Density Functional Theory (DFT), becomes an indispensable tool.
This guide provides an in-depth comparison of computational strategies for studying fluorinated biphenyls. Moving beyond a simple recitation of methods, we will explore the causality behind methodological choices, offering field-proven insights to help researchers design robust, self-validating computational studies. Our focus is on empowering researchers to not only perform calculations but to understand and justify their chosen theoretical approach, ensuring the scientific integrity of their findings.
Theoretical Foundations: Why DFT is the Workhorse for Fluorinated Systems
Density Functional Theory has emerged as the dominant computational method for systems of this size due to its favorable balance of accuracy and computational cost.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[5] This makes it feasible to study the relatively large fluorinated biphenyl systems, which can contain 20-50 atoms.
The primary challenge in applying DFT to fluorinated biphenyls lies in selecting a functional and basis set that can accurately capture the unique physics of the C-F bond and the subtle non-covalent interactions it engenders.[6] Fluorine's high electronegativity creates significant bond polarization and can lead to intramolecular interactions, such as weak C-H···F hydrogen bonds, that influence conformational preferences.[7] Furthermore, the rotation around the central C-C bond in biphenyls is governed by a delicate interplay of steric repulsion and electronic effects (conjugation), which can be significantly modulated by fluorine substituents.[8][9] An improperly chosen computational model can fail to capture these nuances, leading to erroneous predictions of structure and reactivity.
A Comparative Guide to Computational Methodologies
The validity of any DFT study hinges on the judicious selection of the functional and basis set. This choice is not arbitrary; it is a hypothesis about which level of theory is required to capture the essential physics of the system.
Choosing the Right Functional: Beyond the Standard Approximations
DFT functionals are approximations of the exchange-correlation energy, the most challenging component of the total energy calculation. For fluorinated biphenyls, two key aspects must be considered: the treatment of electron exchange and the description of London dispersion forces.
-
Hybrid Functionals: These functionals, such as the ubiquitous B3LYP , incorporate a portion of exact Hartree-Fock (HF) exchange, which can improve the description of electronic structure.[10] Many studies on fluorinated biphenyls have successfully used B3LYP for geometry optimizations and electronic property calculations.[3][11]
-
Range-Separated Hybrid Functionals: Functionals like ωB97X-D and CAM-B3LYP provide a more sophisticated treatment of electron exchange over different distances. This can be particularly important for describing charge-transfer and long-range interactions, which can be relevant in substituted biphenyls.[12]
-
Meta-GGA and High-HF-Exchange Functionals: The M06-2X functional, part of the Minnesota functional family, has a high percentage of HF exchange and is parameterized to perform well for non-covalent interactions and thermochemistry.[12][13] It is often a superior choice for systems where subtle intramolecular interactions are key.
-
The Critical Role of Dispersion Corrections: Biphenyls, particularly those with bulky ortho substituents, experience significant intramolecular dispersion (van der Waals) forces that stabilize the twisted ground state.[9][14] Standard functionals like B3LYP notoriously fail to capture these forces. Therefore, the use of an empirical dispersion correction, such as Grimme's -D3 or -D schemes, is mandatory for accurately calculating torsional barriers.[9][14][15] Studies have shown that methods like B3LYP-D3, B97-D, and TPSS-D3 provide excellent agreement with experimental rotational barriers.[9][15]
Selecting an Appropriate Basis Set: Describing Fluorine Accurately
The basis set is the set of mathematical functions used to build the molecular orbitals. For fluorine, it is crucial to use a basis set that is both flexible enough to describe its valence electrons and includes functions to model its lone pairs and polarizability.
-
Pople-style Basis Sets: Sets like 6-311+G(d,p) are a common and effective choice.[3][16]
-
6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing good flexibility.
-
+: Adds "diffuse" functions to heavy (non-hydrogen) atoms. These are essential for describing the diffuse nature of fluorine's lone pair electrons and for modeling anions or weak non-covalent interactions.
-
(d,p): Adds "polarization" functions, which allow the shape of the atomic orbitals to distort, a critical feature for accurately describing chemical bonds.
-
-
Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) and its augmented version aug-cc-pVTZ , are designed for systematic convergence towards the complete basis set limit.[13][17] The "aug-" prefix indicates the addition of diffuse functions on all atoms, making them highly suitable for systems with non-covalent interactions.[18][19] While more computationally expensive, they are considered the gold standard for high-accuracy calculations.
Key Applications & In-Depth Analysis
With a robust theoretical model in hand, we can now probe the key properties of fluorinated biphenyls that dictate their function.
Conformational Analysis and Torsional Barriers
The defining structural feature of a biphenyl is the dihedral angle (φ) between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens, biphenyl itself is non-planar in the gas phase, with a dihedral angle of about 45°.[8] Rotation around the central C-C bond is possible, but it is not free. The planar conformation (φ=0°) is a high-energy transition state due to steric clash, while the perpendicular conformation (φ=90°) is also a transition state due to the loss of π-conjugation.
Fluorine substitution, especially at the ortho positions, dramatically increases the energy barrier to rotation. If the barrier is high enough (typically > 16-19 kcal/mol), rotation at room temperature is hindered, and the molecule can be isolated as stable, non-superimposable mirror images called atropisomers .[8] DFT is an excellent tool for quantifying these barriers.
A benchmarking study on 46 substituted biphenyls demonstrated that DFT methods incorporating dispersion corrections can predict these barriers with high accuracy.[9][14]
| Functional | Mean Deviation (kcal/mol) | RMSD (kcal/mol) |
| B3LYP-D | +0.24 | 0.16 |
| B97-D | -0.38 | 0.14 |
| TPSS-D3 | -0.11 | 0.15 |
| Table 1: Performance of select dispersion-corrected DFT functionals for calculating torsional barriers in substituted biphenyls, compared to experimental data. Adapted from data presented in Organoic & Biomolecular Chemistry.[9][14] |
Experimental Protocol: Calculating a Torsional Energy Profile
-
Initial Structure: Build the fluorinated biphenyl molecule in a molecular editor.
-
Conformational Search (Optional but Recommended): For flexible systems, perform a preliminary conformational search using a faster method (e.g., molecular mechanics) to identify low-energy conformers.
-
Constrained Optimizations:
-
Select a robust level of theory (e.g., ωB97X-D/6-311+G(d,p) or B3LYP-D3/6-311+G(d,p) ).
-
Perform a series of constrained geometry optimizations. In each optimization, the central C-C-C-C dihedral angle is fixed at a specific value (e.g., from 0° to 90° in 10° or 15° increments), while all other geometric parameters are allowed to relax.
-
-
Energy Extraction: Extract the final electronic energy from each optimized structure.
-
Transition State Refinement: Identify the highest energy point on the potential energy surface (the transition state, likely near 0° or 90°). Perform a full transition state optimization and a subsequent frequency calculation to confirm it is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the rotation).
-
Ground State Refinement: Perform a full, unconstrained geometry optimization to find the minimum energy ground state structure. A frequency calculation should be performed to confirm it is a true minimum (zero imaginary frequencies).
-
Barrier Calculation: The rotational barrier is the difference in energy (including zero-point vibrational energy corrections) between the refined transition state and the refined ground state.
Electronic Properties and Reactivity
Fluorine's strong electron-withdrawing nature significantly perturbs the electronic landscape of the biphenyl system. DFT can be used to quantify these effects.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.[10][20] Fluorination generally lowers the energy of both the HOMO and LUMO, increasing the molecule's resistance to oxidation but potentially making it more susceptible to nucleophilic attack.[21] The HOMO-LUMO gap is a key indicator of chemical stability.[3][22]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of charge distribution.[3] It can quantify the partial atomic charges, revealing the extent of polarization in C-F bonds and the resulting effect on adjacent atoms.[20][22]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface.[22] It clearly shows electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, identifying likely sites for electrophilic and nucleophilic attack, respectively.
The Subtle World of Non-Covalent Interactions (NCIs)
While steric repulsion from ortho-substituents is the dominant factor in determining torsional barriers, subtle NCIs also play a role in fine-tuning conformational preferences.[23][24] Fluorine's electronegativity can polarize adjacent C-H bonds, making the hydrogen atoms sufficiently electropositive to engage in weak C-H···F hydrogen bonds with other fluorine atoms in the molecule.[7] These interactions, though individually weak, can collectively contribute to the stability of a particular conformation. Advanced analysis techniques, often coupled with DFT calculations, can be used to identify and characterize these interactions.
Visualizing Computational Workflows
A well-defined workflow is essential for reproducible and reliable computational research. The following diagrams illustrate the logical flow of a typical DFT study on a fluorinated biphenyl.
Caption: A typical workflow for a DFT study of a fluorinated biphenyl.
Caption: Logic diagram for selecting and validating a computational model.
Conclusion and Future Outlook
The computational modeling of fluorinated biphenyls is a mature field where DFT, when applied correctly, can provide remarkably accurate and predictive results. The key to success is not simply running a calculation but understanding the underlying physical chemistry and choosing a theoretical model that is fit for purpose. For conformational properties and, most critically, rotational barriers, the inclusion of an empirical dispersion correction with a hybrid or meta-GGA functional is non-negotiable. For electronic properties, a flexible, polarized, and diffuse basis set is required to accurately describe the influence of fluorine.
As computational resources continue to grow, we can expect to see more widespread use of higher-level methods, such as double-hybrid DFT or even coupled-cluster theory, for benchmarking smaller systems. Furthermore, the integration of machine learning potentials trained on high-quality DFT data may offer a path to accurately model the dynamics of these molecules over longer timescales, providing even deeper insights into their behavior in complex biological or material environments.
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cross-referencing experimental data with PubChem for 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
An In-Depth Comparative Guide to 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid: Physicochemical Profiling and Experimental Characterization
This guide provides a detailed examination of this compound, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. We will cross-reference publicly available data with established experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive technical resource. This document moves beyond a simple data sheet to explain the causality behind experimental choices, providing a framework for the practical evaluation of this compound and its analogues.
Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids
The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The addition of a carboxylic acid moiety introduces a key interaction point, capable of forming hydrogen bonds with biological targets.[1] However, carboxylic acids can also present challenges, including metabolic instability and poor membrane permeability.[1][2]
Bioisosteric replacement, the substitution of one functional group for another with similar properties, is a cornerstone of modern drug design.[3] Fluorine substitution is a particularly powerful strategy. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (LogP), and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on this compound, dissecting its predicted properties and outlining the experimental methodologies required for their empirical validation.
Physicochemical Profile: A Comparative Analysis
Public chemical databases provide a wealth of computed data that serves as a valuable starting point for analysis. Here, we compare the predicted properties of this compound with its non-fluorinated parent compound and a related difluorinated isomer to highlight the structural impact of fluorination.
| Property | This compound[4] | [1,1'-Biphenyl]-4-carboxylic acid (Parent Compound)[5] | 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (Isomer)[6] |
| Molecular Formula | C₁₃H₈F₂O₂ | C₁₃H₁₀O₂ | C₁₃H₈F₂O₂ |
| Molecular Weight | 234.2 g/mol | 198.22 g/mol | 234.20 g/mol |
| XLogP3 | Not Available | 3.5 | 3.3 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| CAS Number | 505082-81-5 | 92-92-2 | 1178958-75-2 |
Analysis of Predicted Data: The introduction of two fluorine atoms increases the molecular weight as expected. While the XLogP3 value (a computed measure of lipophilicity) for the target compound is not readily available in the searched sources, we can infer its properties by comparing it to the parent and isomeric compounds. The XLogP3 of the isomer (3.3) is slightly lower than the non-fluorinated parent (3.5), suggesting that the specific placement of fluorine atoms can modulate lipophilicity in nuanced ways. This underscores the necessity of experimental determination, as computational models may not fully capture the intramolecular interactions that influence this key property.
Experimental Characterization Protocols
Computed data provides a hypothesis; experimental data provides the proof. The following sections detail robust, field-proven protocols for determining the critical physicochemical parameters of this compound.
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug candidate's success, directly impacting its absorption and bioavailability.[7][8] Poor solubility can lead to unreliable results in biological assays and create significant challenges for formulation.[9][10] We will describe the kinetic solubility assay, a high-throughput method ideal for early-stage drug discovery.[7][8][9]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for pKa Determination via Potentiometric Titration.
Detailed Protocol: pKa by Potentiometric Titration
-
Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water, or a water/methanol mixture for less soluble compounds).
-
Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will be sigmoidal.
-
pKa Calculation: The equivalence point is the point of maximum slope on the curve. The volume of titrant at the point halfway to the equivalence point is the half-equivalence point. According to the Henderson-Hasselbalch equation, the pH at this half-equivalence point is equal to the pKa of the acidic group. [11]
Lipophilicity (LogP) Determination
Causality: Lipophilicity, often expressed as LogP, describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. [12]This property is a critical predictor of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. [12]The shake-flask method, while labor-intensive, remains the "gold standard" for its accuracy and direct measurement of the partition coefficient. [12][13][14] Experimental Workflow: Shake-Flask Method for LogP
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Detailed Protocol: LogP by Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.
-
Partitioning: Dissolve a known amount of this compound in the pre-saturated water. Add an equal volume of pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture in a separatory funnel for a set period (e.g., 30 minutes) and then allow it to stand until the two phases have completely separated. [14]4. Phase Separation: Centrifugation can be used to ensure a clean separation of the layers.
-
Quantification: Accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. [15]A positive LogP indicates higher lipophilicity. [15]
Conclusion
This compound represents a class of molecules where subtle structural modifications—in this case, the strategic placement of fluorine atoms—can significantly influence key physicochemical properties. While computational tools provide valuable initial estimates, they cannot replace rigorous experimental validation. The protocols detailed in this guide for determining solubility, pKa, and LogP provide a robust framework for obtaining the empirical data necessary to make informed decisions in drug discovery and materials science. By understanding both the predicted profile and the experimental reality, researchers can better leverage the unique properties of fluorinated compounds to design next-generation molecules with enhanced performance characteristics.
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Ferreira, L. A., & Guedes, R. C. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(17), 5585. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, ensuring personal and collective safety is a non-negotiable prerequisite to discovery. This guide provides an in-depth, procedural framework for handling 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, instilling a risk-assessment mindset that is crucial for laboratory safety.
Hazard Profile: Understanding the Adversary
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While specific toxicological data for this exact compound may be limited, its structural analogues and available Safety Data Sheets (SDS) for similar biphenyl carboxylic acids provide a strong basis for hazard assessment.
The primary hazards associated with compounds in this class, such as Biphenyl-4-carboxylic acid, are:
-
Serious Eye Irritation (Category 2A) : The Globally Harmonized System (GHS) classification H319 indicates that this compound can cause significant eye irritation upon contact.[1] This is the most consistently cited hazard.
-
Skin Irritation (Category 2) : Indicated by the GHS classification H315, direct contact may cause skin irritation.[1]
-
Respiratory Irritation : As a fine powder, the compound poses an inhalation risk that may lead to respiratory tract irritation.[2]
These hazards are typically represented by the GHS07 pictogram (an exclamation mark), signaling that caution is required during handling.[3]
The Cornerstone of Safety: Task-Specific Risk Assessment
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process dictated by a thorough risk assessment of the specific task being performed.[4] Factors to consider include the quantity of the chemical, its physical form (solid vs. solution), the potential for generating dusts or aerosols, and the duration of the task.[5]
Below is a decision-making workflow for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
Your Multi-Layered Defense: The PPE Arsenal
Based on the known hazards, the following PPE is required. The specific level of protection within each category is determined by the risk assessment.
Eye and Face Protection: The First Line of Defense
Due to the classification as a serious eye irritant, robust eye protection is mandatory.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[4][6]
-
Required for Handling Powder or Solutions : Chemical splash goggles are necessary when handling the solid compound or any of its solutions.[7] They provide a seal around the eyes, offering superior protection from airborne particles and splashes compared to safety glasses.[6]
-
Recommended for Large Quantities (>10g) or Splash-Prone Tasks : A full face shield should be worn in addition to chemical splash goggles when handling larger volumes of solutions or during procedures with a high splash potential (e.g., pouring, sonicating).[4][6]
Hand Protection: Preventing Dermal Contact
Chemically resistant gloves are essential to prevent skin irritation.
-
Recommended Glove Type : Disposable nitrile gloves are the standard for incidental contact.[4] They provide adequate protection against splashes of this compound in solid or solution form.
-
Protocol for Use :
-
Always inspect gloves for tears or punctures before use.[8]
-
If working with solutions, consider double-gloving for added protection during tasks with higher splash risk.[4]
-
Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after handling the chemical or upon any sign of contamination.
-
Always wash hands thoroughly with soap and water after removing gloves.[9]
-
Body Protection: Shielding Your Person
A lab coat is required to protect skin and personal clothing from contamination.
-
Material : A standard cotton/polyester lab coat is sufficient for handling this compound.[7]
-
Best Practices :
Respiratory Protection: A Contingent Measure
In most laboratory-scale scenarios, respiratory protection is not necessary if proper engineering controls are used.
-
Primary Control : All handling of this compound in its powdered form must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[9][10]
-
When to Consider a Respirator : If engineering controls are insufficient to control dust or aerosols, or in the event of a large spill, respiratory protection may be necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[6] Contact your institution's Environmental Health and Safety (EHS) department for an assessment.
Operational Protocols: From Weighing to Waste
Procedure for Weighing Solid Powder
The physical properties of fine powders make them susceptible to becoming airborne, posing a significant inhalation risk.[10]
-
Preparation : Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.
-
Location : Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.[11] Placing a balance directly in a fume hood can cause reading fluctuations due to airflow; a dedicated ventilated enclosure is ideal.[10]
-
Technique :
-
If a ventilated enclosure is unavailable, use the "tare-in-hood" method: tare a sealed container on a benchtop balance, transfer the approximate amount of powder into the container inside the fume hood, seal the container, and then reweigh it on the benchtop balance.[11]
-
Use a spatula to transfer the powder in several small scoops rather than pouring directly from the bottle to minimize dust generation.[10]
-
Keep the stock container closed whenever not in use.[10]
-
-
Cleanup : After weighing, decontaminate the spatula and work surface using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep, as this will aerosolize the powder.[10][11]
Emergency Plan: Spill Response
Accidents happen; a swift and correct response is critical.[9]
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Assess : Evaluate the size and nature of the spill.
-
For Small Powder Spills (<1g) :
-
Ensure PPE is on.
-
Gently cover the spill with wet paper towels to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated paper towels in a sealed bag for chemical waste disposal.
-
-
For Liquid Spills :
-
Use a chemical spill kit to absorb the material.[9]
-
Place the absorbent material into a sealed bag for disposal.
-
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or soap and water.
-
Disposal : All materials used for cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
Improper disposal can lead to environmental contamination.
-
Waste Collection : All solid waste contaminated with this compound (e.g., used gloves, weigh paper, contaminated wipes) must be collected in a clearly labeled, sealed hazardous waste container.
-
Prohibition : Do not let the chemical or its solutions enter drains or the sewer system.
-
Regulations : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.
Quick Reference PPE Guide
| Task / Scenario | Eye/Face Protection | Hand Protection | Body & Footwear | Respiratory Protection |
| Storage & Inspection | Safety Glasses with Side Shields | N/A | Lab Coat, Long Pants, Closed-Toe Shoes | Not Required |
| Weighing Solid (<10g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not Required (with Fume Hood) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves (Double-gloving optional) | Lab Coat, Long Pants, Closed-Toe Shoes | Not Required (with Fume Hood) |
| Handling >10g or Splash-Prone Operations | Face Shield + Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat, Long Pants, Closed-Toe Shoes | Not Required (with Fume Hood) |
| Small Spill Cleanup | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not Required |
References
- Personal Protective Equipment Selection Guide. (2015).
- How to Choose PPE for Chemical Work. (2025).
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety.
- Selecting PPE for the Laboratory. (2021). West Chester University Environmental Health and Safety.
- Choosing The Correct PPE. University of California, Merced Environmental Health & Safety.
- Weighing Hazardous Powders in the Laboratory. University of California, Berkeley Environment, Health & Safety.
- 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylicacid Safety Inform
- Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Irvine Environmental Health & Safety.
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
- Safety Data Sheet for Biphenyl-4-carboxylic acid. (2024). Sigma-Aldrich.
- Safety Data Sheet for [1,1'-Biphenyl]-4-carboxylic acid. (2025). Fisher Scientific.
- Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020). University of California, Irvine Environmental Health & Safety.
- Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzoic Acid. (2025). TCI Chemicals.
- Safety Data Sheet for 4,4'-Difluorobiphenyl. (2025). Thermo Fisher Scientific.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. wcupa.edu [wcupa.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. tmi.utexas.edu [tmi.utexas.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
